Technical Documentation Center

At 9283, l-glutamic acid salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: At 9283, l-glutamic acid salt

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the L-glutamic acid salt of AT9283

Introduction AT9283 is a potent, multi-targeted small molecule inhibitor with significant activity against several key kinases implicated in oncology, most notably Aurora A and Aurora B.[1][2] These serine/threonine kina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

AT9283 is a potent, multi-targeted small molecule inhibitor with significant activity against several key kinases implicated in oncology, most notably Aurora A and Aurora B.[1][2] These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is a common feature in a wide range of human cancers, making them attractive targets for therapeutic intervention.[1][3][4] AT9283 also demonstrates potent inhibitory action against other kinases such as Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), which are often involved in hematological malignancies.[1][2][5][6]

The development of active pharmaceutical ingredients (APIs) into viable drug products often requires the formation of salts. This strategy is employed to enhance critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a detailed technical overview of the L-glutamic acid salt of AT9283, focusing on its structure, mechanism of action, methods for characterization, and its preclinical and clinical significance.

Chemical Structure and Properties

The L-glutamic acid salt of AT9283 is formed through an acid-base reaction between the basic AT9283 molecule and the acidic L-glutamic acid.

AT9283 (Free Base):

  • IUPAC Name: 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea[7]

  • Molecular Formula: C₁₉H₂₃N₇O₂[7]

  • Molecular Weight: 381.43 g/mol [5]

L-glutamic acid:

  • Description: A naturally occurring, non-essential amino acid that serves as a major excitatory neurotransmitter in the central nervous system.

  • Properties: It possesses two carboxylic acid groups and one amino group, allowing it to act as an acid in salt formation.

L-glutamic acid salt of AT9283: The formation of the salt involves the protonation of one or more of the basic nitrogen atoms on the AT9283 molecule by a proton from one of the carboxylic acid groups of L-glutamic acid. This ionic interaction is key to the altered physical properties of the resulting salt compared to the free base. The improved thermodynamic solubility of the salt form is a significant advantage for formulation and in vivo applications.[8]

Physicochemical Properties Summary

PropertyAT9283 (Free Base)L-glutamic acid salt of AT9283Rationale for Salt Formation
Solubility Poor aqueous solubilityEnhanced aqueous solubilityTo improve dissolution and potential bioavailability for therapeutic use.[8]
Stability Subject to degradationPotentially improved solid-state stabilityCrystalline salt forms are often more stable than the amorphous free base.
Hygroscopicity VariableDependent on crystalline formCharacterization is crucial to determine handling and storage requirements.

Mechanism of Action: Dual Aurora Kinase Inhibition

AT9283 exerts its primary anti-cancer effects by potently inhibiting Aurora kinases A and B, which are essential for the proper execution of mitosis.[1][2]

  • Aurora A: Plays a critical role in centrosome maturation, separation, and the assembly of a bipolar mitotic spindle.[1][4]

  • Aurora B: A key component of the Chromosomal Passenger Complex (CPC), which ensures correct chromosome-microtubule attachments, alignment at the metaphase plate, and execution of cytokinesis.[1][4][9]

Inhibition of Aurora B is the dominant phenotype observed in cells treated with AT9283.[8] This inhibition disrupts a critical phosphorylation event: the phosphorylation of Histone H3 at Serine 10 (p-H3(Ser10)).[10][11] This event is a hallmark of mitotic cells and is essential for proper chromosome condensation and segregation.[11][12]

The downstream consequences of AT9283-mediated Aurora B inhibition are catastrophic for a dividing cancer cell:

  • Failed Cytokinesis: The cell is unable to complete the final step of cell division.

  • Endoreduplication: The cell re-replicates its DNA without dividing, leading to polyploidy.

  • Apoptosis: The accumulation of mitotic errors and genomic instability ultimately triggers programmed cell death.[1][8][13]

This mechanism forms the basis for AT9283's potent anti-proliferative activity in a wide range of tumor cell lines.[10]

AT9283_Pathway cluster_mitosis Mitosis cluster_aurora Aurora B Kinase Activity cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_B Aurora B (in Chromosome Passenger Complex) Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Failed_Cytokinesis Failed Cytokinesis p_Histone_H3 Phospho-Histone H3 (Ser10) Chromosome_Segregation Chromosome_Segregation p_Histone_H3->Chromosome_Segregation Enables Cytokinesis_Success Cytokinesis_Success Chromosome_Segregation->Cytokinesis_Success Leads to AT9283 AT9283 AT9283->Aurora_B Inhibits AT9283->Failed_Cytokinesis Endoreduplication Endoreduplication (Polyploidy) Failed_Cytokinesis->Endoreduplication Apoptosis Apoptosis Endoreduplication->Apoptosis Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_bioassay Biological Validation Synthesis AT9283 Free Base + L-glutamic acid Crystallization Crystallization Synthesis->Crystallization Isolation Isolation & Drying Crystallization->Isolation Salt_Sample L-glutamic acid salt of AT9283 Isolation->Salt_Sample LC_MS LC-MS (Identity & Purity) Salt_Sample->LC_MS XRPD XRPD (Crystallinity & Polymorph) Salt_Sample->XRPD DSC_TGA DSC / TGA (Thermal Properties) Salt_Sample->DSC_TGA Solubility Solubility Studies (Aqueous & pH-dependent) Salt_Sample->Solubility Kinase_Assay In Vitro Kinase Assay (Potency - IC50) LC_MS->Kinase_Assay Final_Report Comprehensive Data Package Solubility->Final_Report Cell_Assay Cell-Based Proliferation Assay (Efficacy - GI50) Kinase_Assay->Cell_Assay Biomarker Western Blot (p-H3(Ser10) Inhibition) Cell_Assay->Biomarker Biomarker->Final_Report

Caption: Workflow for the synthesis and characterization of the AT9283 salt.

Preclinical and Clinical Significance

AT9283 has undergone extensive evaluation in both preclinical models and clinical trials, primarily focusing on hematological malignancies and solid tumors. [14][15][16][17] Preclinical Findings:

  • Demonstrated potent anti-proliferative activity against a broad range of cancer cell lines, with IC50 values often in the low nanomolar range. [10]* Showed significant efficacy in human tumor xenograft models, correlating with the inhibition of the p-H3(Ser10) biomarker in tumor tissues. [10][18]* The mechanism of action, consistent with Aurora B inhibition, was confirmed by observing endoreduplication and apoptosis in treated cells. [13] Clinical Trials:

  • Phase I and II clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of AT9283 in patients with relapsed or refractory cancers, including acute leukemia and advanced solid tumors. [14][15][19][20][21]* The maximum tolerated dose (MTD) was established in these studies, with myelosuppression being a common dose-limiting toxicity, which is consistent with the on-target effect of inhibiting mitosis in rapidly dividing hematopoietic cells. [16][20][21]* While the trials demonstrated that AT9283 was generally well-tolerated and showed pharmacodynamic evidence of target inhibition, clinical responses as a single agent were modest. [15][16][17]This has prompted further investigation into combination therapies. [13]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for AT9283 Potency

This protocol describes a method to determine the IC50 value of the AT9283 salt against Aurora B kinase.

Principle: The assay measures the phosphorylation of a peptide substrate by the kinase enzyme. The amount of phosphorylation is quantified, often using a luminescence-based system that measures the amount of ATP consumed (ADP produced). [22] Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris, pH 8.5, 5 mM MgCl₂, 1 mM DTT). [5] * Prepare a stock solution of the AT9283 salt in anhydrous DMSO. Perform a serial dilution to create a range of test concentrations.

    • Prepare a solution of recombinant human Aurora B enzyme in kinase buffer.

    • Prepare a mix of biotinylated peptide substrate and ATP in kinase buffer. [5]2. Assay Procedure:

    • Add 5 µL of each AT9283 dilution to the wells of a 384-well microplate.

    • Add 10 µL of the Aurora B enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a solution containing EDTA. [5]3. Detection:

    • For an ADP-Glo™ based assay: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes. [22] * Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. [22] * Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each AT9283 concentration relative to DMSO-only controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Anti-proliferative Activity (MTT Assay)

This protocol determines the concentration of the AT9283 salt that inhibits cell growth by 50% (GI50).

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability. [23][24][25]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [23][25] Methodology:

  • Cell Plating:

    • Harvest exponentially growing cancer cells (e.g., HCT116) and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the AT9283 salt in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations (including a vehicle-only control).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well. [23][26] * Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible. [26][27]4. Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. [26] * Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization. [26] * Measure the absorbance at 570 nm using a microplate reader. [27]5. Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the drug concentration to determine the GI50 value.

Protocol 3: Western Blot Analysis of Phospho-Histone H3

This protocol validates the mechanism of action of AT9283 by detecting the inhibition of Histone H3 phosphorylation at Serine 10.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Here, a phospho-specific antibody is used to measure the levels of p-H3(Ser10), a direct substrate of Aurora B.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells (e.g., HeLa or HCT116) and treat with varying concentrations of the AT9283 salt for a defined period (e.g., 24 hours). Include a positive control (e.g., nocodazole treatment to arrest cells in mitosis) and a negative (vehicle) control. [12][28] * Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. [29] * Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane. [29]3. Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [29] * Incubate the membrane with a primary antibody specific for Phospho-Histone H3 (Ser10) (e.g., at a 1:1000 dilution) overnight at 4°C with gentle shaking. [12][28] * Wash the membrane three times with TBST for 10 minutes each. [29] * Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature. [28][29] * Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane. [28] * Capture the signal using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Histone H3 or a loading control like GAPDH. [30] * Quantify the band intensities to determine the dose-dependent decrease in p-H3(Ser10) levels.

Conclusion

The L-glutamic acid salt of AT9283 represents a chemically optimized form of a potent multi-kinase inhibitor. Its primary mechanism of action, the inhibition of Aurora B kinase, leads to mitotic catastrophe and apoptosis in cancer cells, providing a strong rationale for its development as an anti-cancer agent. While single-agent efficacy in clinical trials has been limited, the well-characterized mechanism and tolerable safety profile suggest that its therapeutic potential may be realized in combination with other anti-cancer agents. The comprehensive analytical and biological characterization outlined in this guide is essential for any further development and clinical application of this compound.

References

  • Massive Bio. (2025, November 23).
  • Roche.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Abcam. MTT Assay Protocol.
  • Selleck Chemicals. (2024, May 22).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Howard, S., et al.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Cancer Research UK. (2022, October 26). AT9283 in children and adolescents with acute leukaemia.
  • Denic, V., & Yu, H. (2022). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Bio-protocol.
  • Qi, W., et al. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997-3005.
  • Cicenas, J., et al. (2020).
  • ClinicalTrials.gov. (2014, December 2). AT9283 in Treating Young Patients With Relapsed or Refractory Acute Leukemia.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Vormoor, B., et al. (2017). A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia: challenges to run early phase clinical trials for children with leukemia.
  • Foran, J. M., et al. (2013). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis.
  • Vormoor, B., et al. (2026, February 28). A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia.
  • Creative Diagnostics.
  • Wang, X., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol.
  • Arkenau, H. T., et al. (2012). A phase I dose escalation study of AT9283, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies. Annals of Oncology, 23(5), 1307-1313.
  • Abcam. Phospho-Histone H3-S10 Rabbit mAb.
  • Vormoor, B., et al. (2017). A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia: challenges to run early phase clinical trials for children with leukemia.
  • Wikipedia. Aurora kinase B.
  • Arkenau, H. T., et al. (2012). A phase I dose escalation study of AT9283, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies. Annals of Oncology, 23(5), 1307-1313.
  • Jiang, G., Zhang, T., & Preston, K. An Accurate and Robust LC–MS Method for the Identification of Illicit Drug Salt Forms. Thermo Fisher Scientific.
  • Al-Khafaji, K., et al. (2025, June 18). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular Cancer.
  • Proteintech. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig).
  • Cell Signaling Technology. (2012, July 12). Phospho-Histone H3 (Ser10) (D2C8) XP® Rabbit mAb.
  • Agromayor, M., et al. (2023). Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability. Frontiers in Cell and Developmental Biology.
  • Benchchem. Application Notes and Protocols for In Vitro Assay of AMPK-IN-4.
  • Martens, S. (2023, June 27). In vitro kinase assay v1.
  • Plummer, R., et al.
  • Fiedor, E., et al. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Journal of Pharmaceutical and Biomedical Analysis, 142, 154-167.
  • Thermo Fisher Scientific. Phospho-Histone H3 (Thr11) Polyclonal Antibody (39151).
  • Novus Biologicals. Western Blot Protocol for Histone H3 Antibody (NBP2-36468).
  • Giron, D. (1998). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry, 56(3), 1265-1274.
  • National Center for Biotechnology Information.
  • Bonet, C., et al. (2012). Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. Journal of Biological Chemistry, 287(35), 29887-29898.
  • Giron, D. (2025, August 5). Characterisation of salts of drug substances.
  • Sigma-Aldrich.
  • Kumar, L., & Bansal, A. K. (2007). Preparation and characterization of salt forms of enalapril. Journal of Pharmaceutical Sciences, 96(4), 834-845.
  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388.
  • Gores, G. J. (2010). AT-9283, a Small-Molecule Multi-Targeted Kinase Inhibitor for the Potential Treatment of Cancer. Drugs of the Future, 35(12), 987.
  • Sigma-Aldrich.

Sources

Exploratory

Part 1: Primary Target Profile & Core Mechanisms of Action

An In-Depth Technical Guide to the Target Profile and Selectivity of AT9283 Introduction: AT9283 is a potent, multi-targeted kinase inhibitor developed through a sophisticated fragment-based drug discovery approach.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Target Profile and Selectivity of AT9283

Introduction: AT9283 is a potent, multi-targeted kinase inhibitor developed through a sophisticated fragment-based drug discovery approach.[1][2] This small molecule was designed to interrupt critical cell signaling pathways that are frequently dysregulated in cancer, positioning it as a significant compound in both preclinical research and clinical investigations.[1] Its mechanism of action is centered on the potent inhibition of several key protein kinases involved in cell cycle regulation and oncogenic signaling, primarily the Aurora and Janus kinase families.[3][4] This guide provides a detailed technical overview of AT9283's target profile, selectivity, and the key methodologies used to characterize its activity, offering field-proven insights for researchers and drug development professionals.

AT9283 exhibits potent inhibitory activity against a specific constellation of kinases that are critical drivers of cell division and proliferation in malignant cells. The primary targets include Aurora kinases A and B, Janus kinases (JAK2 and JAK3), and the Abelson kinase (Abl), including its drug-resistant T315I mutant.[4][5]

The rationale for targeting this specific combination of kinases is grounded in their synergistic roles in cancer biology. Aurora kinases are essential for mitotic progression, while the JAK-STAT and Bcr-Abl pathways are validated oncogenic drivers in numerous hematological and solid tumors. The dual inhibition of these pathways by a single agent presents a compelling therapeutic strategy.

Biochemical Potency Against Primary Targets

The inhibitory activity of AT9283 has been quantified through various biochemical assays, revealing low nanomolar potency against its primary targets.

Target KinaseIC50 (nM)Citation(s)
Aurora A ~3[4]
Aurora B ~3[4]
JAK2 1.2[4][6]
JAK3 1.1[4][6]
Abl (T315I Mutant) 4[4][6]
Flt3 1 - 30[5]
Mechanism 1: Disruption of Mitosis via Aurora Kinase Inhibition

The most well-characterized effect of AT9283 is the potent inhibition of Aurora kinases A and B, which are master regulators of mitosis.[4]

  • Aurora A is crucial for centrosome separation and mitotic spindle assembly.[7]

  • Aurora B is a key component of the chromosomal passenger complex, which ensures correct chromosome-microtubule attachment and facilitates cytokinesis.[7]

Inhibition of Aurora B by AT9283 prevents the phosphorylation of its critical substrate, Histone H3 at Serine-10 (pHH3).[4][8] This disruption leads to a cascade of mitotic failures, including improper chromosome segregation and failed cytokinesis. The result is a distinctive cellular phenotype known as endoreduplication, where cells exit mitosis without dividing, leading to the formation of large, polyploid cells (containing 8N or more DNA content) that subsequently undergo apoptosis.[4][9] This potent cytostatic and cytotoxic effect is the cornerstone of AT9283's antitumor activity.

G cluster_mitosis Mitotic Progression cluster_aurora Aurora B Kinase Activity Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Failed_Cytokinesis Failed Cytokinesis Cytokinesis->Failed_Cytokinesis Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates pHH3 Phospho-Histone H3 (Ser10) AT9283 AT9283 AT9283->Aurora_B Inhibits Endoreduplication Endoreduplication (Polyploidy) Failed_Cytokinesis->Endoreduplication Apoptosis Apoptosis Endoreduplication->Apoptosis

Caption: AT9283 inhibits Aurora B, blocking mitosis and inducing apoptosis.
Mechanism 2: Suppression of Oncogenic Signaling via JAK/STAT Inhibition

AT9283 is also a highly potent inhibitor of JAK2 and JAK3.[4][6] The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, and its constitutive activation is a known oncogenic driver, particularly in myeloproliferative neoplasms (MPNs) and other hematological malignancies.[3] By inhibiting JAK2, AT9283 blocks the subsequent phosphorylation and activation of STAT proteins (e.g., STAT3, STAT5), preventing their translocation to the nucleus and transcription of target genes involved in cell survival and proliferation.[3] This dual action against both mitotic and key survival pathways may offer a therapeutic advantage over more selective inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes & Translocates DNA DNA pSTAT_dimer->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription AT9283 AT9283 AT9283->JAK2 Inhibits

Caption: AT9283 inhibits the JAK-STAT signaling pathway.

Part 2: Kinase Selectivity Profile

While AT9283 is potent against its primary targets, understanding its activity across the broader human kinome is essential for predicting both its therapeutic window and potential off-target liabilities. Kinome-wide screening reveals that AT9283 is not a pan-kinase inhibitor but demonstrates a defined selectivity profile.

Rationale for Selectivity Profiling

Selectivity profiling is a cornerstone of modern drug development. A compound that is too promiscuous may lead to unacceptable toxicity, while an overly specific compound might be circumvented by pathway redundancy or resistance mutations. The multi-targeted but selective profile of AT9283 is a deliberate design feature. Screening against a large panel of kinases (over 230) revealed that very few—only 14 (6%)—were inhibited with an IC50 value below 10 nM.[4] This indicates a high degree of selectivity for a specific subset of kinases.

Comparative Kinase Inhibition Profile

The table below contrasts the high-potency targets of AT9283 with other kinases that it inhibits with significant, albeit lower, potency. This provides a clearer picture of its selectivity window.

Kinase ClassTarget KinaseIC50 (nM)Citation(s)
High-Potency Targets JAK3 1.1 [4][6]
JAK2 1.2 [4][6]
Aurora A ~3 [4]
Aurora B ~3 [4]
Abl (T315I) 4 [4][6]
Other Potent Targets Tyk2 < 10[7][10]
RSK2 < 10[7][10]
Ret < 10[7][10]
Mer < 10[7][10]
Yes < 10[7][10]
GSK3β < 10[6][7][10]

This profile demonstrates that AT9283's activity is concentrated against kinases central to cell cycle control (Aurora) and myeloproliferative signaling (JAK, Abl). The additional activity against kinases like Ret and GSK3β may contribute to its overall anti-cancer effects but also requires consideration during toxicological evaluation.

Part 3: Methodologies for Profiling AT9283

Characterizing the target profile and selectivity of an inhibitor like AT9283 requires a multi-faceted approach, combining biochemical assays for direct enzyme inhibition with cell-based assays to confirm target engagement and downstream functional effects.

Experimental Workflow for Inhibitor Characterization

The logical flow for characterizing a kinase inhibitor follows a path from broad, high-throughput screening to specific, mechanism-of-action studies in relevant biological systems. This self-validating system ensures that biochemical potency translates into the desired cellular effect.

G Biochem_Screen Biochemical Assay (e.g., ADP-Glo) Determine IC50 Selectivity_Screen Kinome Selectivity Panel (>200 kinases) Define Selectivity Profile Biochem_Screen->Selectivity_Screen Cell_Prolif Cell-Based Proliferation Assay (e.g., MTT, Colony Formation) Determine Cellular IC50 Selectivity_Screen->Cell_Prolif Target_Engage Target Engagement Assay (e.g., Western Blot for p-Substrate) Confirm On-Target Effect Cell_Prolif->Target_Engage Phenotype_Assay Phenotypic Assay (e.g., FACS for Cell Cycle) Confirm Functional Outcome Target_Engage->Phenotype_Assay In_Vivo In Vivo Xenograft Model Evaluate Efficacy & PK/PD Phenotype_Assay->In_Vivo

Sources

Foundational

AT9283: A Multi-Targeted Kinase Inhibitor in Oncology Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction AT9283 is a small molecule, multi-targeted kinase inhibitor that has garnered significant interest in the field of oncology for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AT9283 is a small molecule, multi-targeted kinase inhibitor that has garnered significant interest in the field of oncology for its potent activity against key regulators of cell division and proliferation. Identified by the CAS number 896466-64-1, this pyrazol-4-yl urea derivative was discovered through fragment-based drug discovery and has been evaluated in both preclinical and clinical settings for the treatment of various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of AT9283, detailing its mechanism of action, biochemical and cellular activity, key experimental protocols, and clinical development landscape.

Mechanism of Action: A Dual Assault on Cell Cycle and Proliferative Signaling

AT9283 exerts its anti-neoplastic effects by targeting multiple kinases crucial for cancer cell survival and proliferation. Its primary targets are the Aurora kinases (A and B) and Janus kinases (JAK2 and JAK3).

Aurora Kinase Inhibition:

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis. Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive therapeutic targets. AT9283 potently inhibits both Aurora A and B, leading to mitotic arrest, failed cytokinesis, endoreduplication (the replication of the genome in the absence of cell division), and ultimately, apoptosis. A hallmark of Aurora B inhibition by AT9283 is the reduction of phosphorylation of its substrate, histone H3 at serine 10 (pHH3), which serves as a valuable pharmacodynamic biomarker.

JAK-STAT Pathway Inhibition:

The Janus kinase (JAK) family of tyrosine kinases are critical components of the JAK-STAT signaling pathway, which regulates gene expression involved in cell proliferation, differentiation, and survival. Constitutive activation of the JAK-STAT pathway, often due to mutations such as JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs) and other hematological malignancies. AT9283 is a potent inhibitor of JAK2 and JAK3, thereby blocking the downstream signaling cascade and suppressing the growth of JAK-dependent cancer cells.

Other Kinase Targets:

In addition to Aurora and JAK kinases, AT9283 has been shown to inhibit other clinically relevant kinases, including:

  • Abl1 (T315I): This mutation confers resistance to imatinib and other ABL kinase inhibitors used in the treatment of chronic myeloid leukemia (CML). AT9283's activity against this mutant highlights its potential in overcoming drug resistance.

  • FMS-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.

This multi-targeted profile suggests that AT9283 may offer a broader therapeutic window and the potential to overcome resistance mechanisms compared to more selective kinase inhibitors.

AT9283_Mechanism_of_Action cluster_cell_cycle Cell Cycle Regulation cluster_proliferation Proliferation & Survival Signaling cluster_outcomes Cellular Outcomes Mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle MitoticArrest Mitotic Arrest AuroraA->MitoticArrest AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis pHH3 p-Histone H3 (Ser10) AuroraB->pHH3 Endoreduplication Endoreduplication/ Polyploidy AuroraB->Endoreduplication CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 STAT3 STAT3/5 JAK2->STAT3 ProliferationInhibition Inhibition of Proliferation JAK2->ProliferationInhibition GeneExpression Gene Expression (Proliferation, Survival) STAT3->GeneExpression AT9283 AT9283 AT9283->AuroraA Inhibits AT9283->AuroraB Inhibits AT9283->JAK2 Inhibits Apoptosis Apoptosis MitoticArrest->Apoptosis Endoreduplication->Apoptosis

Caption: Simplified signaling pathway illustrating the inhibitory effects of AT9283.

Biochemical and Cellular Activity

AT9283 has demonstrated potent inhibitory activity against its target kinases in biochemical assays and significant anti-proliferative effects in a wide range of cancer cell lines.

Table 1: Biochemical Activity of AT9283 Against Key Kinase Targets

Kinase TargetIC50 (nM)
Aurora A3
Aurora B3
JAK21.2
JAK31.1
Abl1 (T315I)4
FLT31-30

Table 2: Cellular Activity of AT9283 in Selected Cancer Cell Lines

Cell LineCancer TypeCellular EffectIC50 (nM)
HCT116Colorectal CarcinomaInhibition of colony formation12
HCT116Colorectal CarcinomaInduction of polyploidy30
Ba/F3 (BCR-ABL T315I)LeukemiaInhibition of proliferation10-21
MM.1SMultiple MyelomaInhibition of cell proliferation< 1000
Granta-519Mantle Cell LymphomaInhibition of cell proliferation< 1000

Key Experimental Protocols

1. In Vitro Kinase Inhibition Assay (DELFIA Format)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of AT9283 against Aurora A and Aurora B kinases.

Materials:

  • Recombinant human Aurora A or Aurora B enzyme

  • AT9283

  • Biotinylated peptide substrate (e.g., biotin-CGPKGPGRRGRRRTSSFAEG)

  • ATP

  • Assay buffer (specific composition for each kinase)

  • EDTA (for quenching the reaction)

  • Neutravidin-coated plates

  • Phospho-specific primary antibody

  • Europium-labeled secondary antibody

  • Time-resolved fluorescence plate reader

Procedure:

  • Prepare serial dilutions of AT9283 in DMSO.

  • In a microplate, incubate the kinase enzyme with the diluted AT9283 and the biotinylated peptide substrate in the appropriate assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a defined period (e.g., 45-90 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a neutravidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate and incubate.

  • Wash the plate and add a europium-labeled secondary antibody.

  • After a final wash, measure the time-resolved fluorescence.

  • Calculate the percent inhibition for each AT9283 concentration and determine the IC50 value using a suitable software.

2. Cellular Proliferation Assay (e.g., AlamarBlue™ or MTT)

This protocol outlines a general procedure to assess the anti-proliferative effect of AT9283 on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • AT9283

  • AlamarBlue™ or MTT reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of AT9283 (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add the AlamarBlue™ or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay Kinase Inhibition Assay (e.g., DELFIA) CellProlif Cellular Proliferation Assay (e.g., AlamarBlue) WesternBlot Western Blotting (p-HH3, p-STAT3) CellProlif->WesternBlot Xenograft Xenograft Mouse Model TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth Biomarker Pharmacodynamic Biomarkers (in tumor tissue) Xenograft->Biomarker AT9283_source AT9283 AT9283_source->KinaseAssay AT9283_source->CellProlif AT9283_source->Xenograft

Caption: A typical experimental workflow for evaluating the efficacy of AT9283.

Clinical Development and Safety Profile

AT9283 has been evaluated in several Phase I and II clinical trials in patients with both solid tumors and hematological malignancies.

Solid Tumors:

In a Phase I study in patients with advanced solid malignancies, AT9283 was administered as a continuous intravenous infusion. The maximum tolerated dose (MTD) was established, and the primary dose-limiting toxicity (DLT) was febrile neutropenia. Some patients with non-small-cell lung cancer, colorectal cancer, and esophageal cancer demonstrated stable disease for six months or longer. A separate Phase I trial in children and adolescents with solid tumors also identified the MTD and showed manageable hematologic toxicity.

Hematological Malignancies:

Phase I and II studies have been conducted in patients with relapsed/refractory leukemia, myelofibrosis, and multiple myeloma. In a Phase I study in patients with relapsed/refractory leukemias, the MTD was determined for a 72-hour infusion. While some patients with acute myeloid leukemia (AML) showed a reduction in bone marrow blasts, no objective responses were achieved. Two patients with accelerated phase chronic myeloid leukemia (CML) showed evidence of benefit. A Phase II study in patients with relapsed or refractory multiple myeloma was terminated early due to slow accrual and toxicity, primarily myelosuppression.

Safety and Tolerability:

Across clinical trials, the most common treatment-related adverse events associated with AT9283 include:

  • Myelosuppression (neutropenia, thrombocytopenia, anemia)

  • Gastrointestinal disturbances (mucositis, nausea)

  • Fatigue

  • Alopecia

  • Cardiovascular toxicities (myocardial infarction, hypertension, cardiomyopathy) have been observed, particularly at higher doses.

Conclusion

AT9283 is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action against key oncogenic drivers. Its ability to simultaneously inhibit Aurora and JAK kinases provides a strong rationale for its development in a range of cancers, particularly those dependent on these signaling pathways. While clinical activity has been observed in some settings, further investigation is needed to optimize dosing schedules, identify patient populations most likely to benefit, and explore combination strategies to enhance its therapeutic potential. The insights gained from the preclinical and clinical evaluation of AT9283 continue to inform the development of next-generation kinase inhibitors in oncology.

References

  • PubChem. AT-9283 | C19H23N7O2. National Center for Biotechnology Information. [Link]

  • Reule, M., Cross, D., Curry, J., Lyons, J., Smith, K., Smyth, T., Thompson, N., & Gill, A. (n.d.).
  • Dawson, M. A., Curry, J. E., Barber, K., Beer, P. A., Graham, B., Lyons, J. F., Richardson, C. J., Scott, M. A., Smyth, T., Squires, M. S., Thompson, N. T., Green, A. R., & Wallis, N. G. (2010).
Exploratory

Kinase inhibitory activity of AT9283

AT9283: A Technical Guide to its Multi-Targeted Kinase Inhibitory Activity This in-depth technical guide provides a comprehensive overview of the kinase inhibitory profile of AT9283, a potent, multi-targeted small molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

AT9283: A Technical Guide to its Multi-Targeted Kinase Inhibitory Activity

This in-depth technical guide provides a comprehensive overview of the kinase inhibitory profile of AT9283, a potent, multi-targeted small molecule inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, quantitative inhibitory data, and the detailed experimental methodologies required for its characterization.

Introduction: The Rationale for a Multi-Targeted Approach

AT9283 is a synthetic, small-molecule inhibitor targeting several key kinases implicated in oncogenesis and cell cycle regulation.[1] It was developed through fragment-based drug discovery and has been evaluated in clinical trials for various hematological malignancies and solid tumors.[2][3] The compound's therapeutic potential stems from its ability to simultaneously disrupt multiple signaling pathways crucial for tumor growth and survival.[4]

The primary targets of AT9283 include:

  • Aurora Kinases (A and B): Serine/threonine kinases that are essential regulators of mitosis.[1][2][5] Their overexpression is common in many cancers and is linked to genetic instability.[5][6]

  • Janus Kinase 2 (JAK2): A tyrosine kinase central to the JAK/STAT signaling pathway, which is critical for cell proliferation and survival. Constitutive activation of JAK2 is a key pathogenic event in myeloproliferative disorders.[3][7]

  • Other significant targets: AT9283 also demonstrates potent activity against JAK3, ABL1 (including the T315I mutant resistant to imatinib), and FLT3, broadening its potential applications in various cancers.[8][9][10][11][12][13]

Mechanism of Action: Dual Disruption of Mitosis and Pro-Survival Signaling

The anti-tumor activity of AT9283 is a composite of its effects on distinct cellular processes. The dominant phenotype observed often depends on the genetic context of the cancer cells, particularly their dependency on JAK signaling.[4][14]

Inhibition of Aurora Kinases and Mitotic Catastrophe

Aurora kinases A and B are master regulators of cell division.[1] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome-microtubule attachment and cytokinesis.[1]

By inhibiting both Aurora A and B, AT9283 disrupts the mitotic process, leading to:

  • Failed Cytokinesis: Inhibition of Aurora B prevents the final separation of daughter cells.[2]

  • Endoreduplication: Cells exit mitosis without dividing, resulting in polyploid cells with multiple copies of their genome.[6][15]

  • Apoptosis: The accumulation of mitotic errors and genomic instability ultimately triggers programmed cell death.[1][6][16]

A hallmark of Aurora B inhibition by AT9283 is the rapid reduction in the phosphorylation of its substrate, Histone H3 at Serine 10 (pHH3).[6][17]

Mitotic_Pathway_Inhibition cluster_mitosis Mitosis Progression cluster_kinases Key Kinase Regulators Prophase Prophase (Centrosome Separation) Metaphase Metaphase (Chromosome Alignment) Prophase->Metaphase Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase Cytokinesis Cytokinesis (Cell Division) Anaphase->Cytokinesis Mitotic_Catastrophe Mitotic Catastrophe (Endoreduplication, Apoptosis) Cytokinesis->Mitotic_Catastrophe Fails, leading to AuroraA Aurora A AuroraA->Prophase Regulates AuroraB Aurora B AuroraB->Metaphase Regulates AuroraB->Cytokinesis Regulates AT9283 AT9283 AT9283->AuroraA Inhibits AT9283->AuroraB Inhibits

Caption: Inhibition of Aurora A & B by AT9283 disrupts key mitotic events.

Inhibition of the JAK/STAT Pathway

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. In many hematological malignancies, mutations leading to constitutive activation of JAK2 drive cell proliferation and survival.[7]

AT9283 potently inhibits JAK2, thereby blocking the downstream phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, particularly STAT5.[4][14] This inhibition leads to the downregulation of STAT target genes involved in cell survival and proliferation, ultimately inducing apoptosis in JAK-dependent cancer cells.[4][7]

JAK_STAT_Inhibition Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to AT9283 AT9283 AT9283->JAK2 Inhibits Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Characterization Workflow Biochemical Biochemical Assays (IC50 vs. Purified Kinase) CellBased Cell-Based Assays (Target Engagement & Pathway Inhibition) Biochemical->CellBased Functional Functional Assays (Phenotypic Outcome: Proliferation, Apoptosis) CellBased->Functional InVivo In Vivo Models (Efficacy & Biomarkers) Functional->InVivo

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Protocol: Biochemical IC50 Determination using a Luminescence-Based Assay

Objective: To determine the concentration of AT9283 required to inhibit 50% of the activity of a purified kinase (e.g., Aurora B, JAK2) in a cell-free system. This assay quantifies kinase activity by measuring the amount of ADP produced. [18][19] Causality: This biochemical approach isolates the interaction between the inhibitor and its direct target, free from the complexities of a cellular environment. [20]It provides a direct measure of potency against the enzyme. The ADP-Glo™ system is chosen for its universality and high sensitivity, allowing for the use of low enzyme concentrations. [18] Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final kinase concentration should be optimized to produce a robust signal within the linear range of the assay.

    • Prepare a 2X substrate/ATP solution. This includes the kinase-specific peptide substrate and ATP. The ATP concentration is often set near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare a serial dilution of AT9283 in assay buffer at 4X the final desired concentrations. A 10-point curve, starting from 10 µM with 3-fold dilutions, is typical. Include a DMSO-only control (vehicle).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X AT9283 serial dilution or vehicle control.

    • Add 10 µL of the 2X kinase solution to each well to initiate the pre-incubation. Mix gently.

    • Self-Validation Checkpoint: Pre-incubating the enzyme and inhibitor (typically 15-30 minutes at room temperature) allows them to reach binding equilibrium before the reaction starts.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture. The final reaction volume is 20 µL.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The duration should be within the linear phase of the reaction (i.e., less than 20% substrate consumption).

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (from "no enzyme" controls).

    • Normalize the data, setting the vehicle control as 100% activity and a "no enzyme" or high-concentration inhibitor control as 0% activity.

    • Plot the percent inhibition against the logarithm of the AT9283 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. [21]

Protocol: Cell-Based Assay for Target Inhibition (In-Cell Western)

Objective: To confirm that AT9283 engages and inhibits its target kinase within a cellular environment by measuring the phosphorylation of a known downstream substrate.

Causality: Cell-based assays are critical as they account for factors like cell permeability, efflux pumps, and intracellular ATP concentrations, providing a more biologically relevant measure of an inhibitor's effectiveness. [20][22]Measuring a direct substrate's phosphorylation provides a pharmacodynamic biomarker of target engagement. [8][23]For example, we can measure pSTAT5 (Tyr694) for JAK2 inhibition or pHH3 (Ser10) for Aurora B inhibition. [4][14][17] Methodology:

  • Cell Culture and Treatment:

    • Seed a JAK2-dependent cell line (e.g., HEL cells) or a rapidly proliferating cell line (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of AT9283 for a specified period (e.g., 1-4 hours). Include a vehicle (DMSO) control.

    • Self-Validation Checkpoint: The treatment time should be sufficient to observe a change in the phosphorylation status of the target but short enough to avoid secondary effects from cell death or cell cycle arrest.

  • Cell Fixation and Permeabilization:

    • Remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS containing 0.1% Triton X-100 to permeabilize the membranes, allowing antibody access to intracellular proteins.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.

    • Incubate the cells overnight at 4°C with two primary antibodies simultaneously: a rabbit antibody for the phospho-specific target (e.g., anti-phospho-STAT5) and a mouse antibody for a normalization protein (e.g., anti-GAPDH or total STAT5).

    • Wash the cells extensively.

    • Incubate for 1 hour with two secondary antibodies conjugated to different near-infrared fluorophores (e.g., goat anti-rabbit IRDye 800CW and goat anti-mouse IRDye 680RD).

  • Signal Detection and Analysis:

    • Wash the cells to remove unbound secondary antibodies.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both the phospho-protein and the normalization protein in each well.

    • Calculate the normalized signal for the phospho-protein by dividing it by the signal of the normalization protein. Plot this normalized value against the AT9283 concentration to determine the cellular IC50.

Protocol: Cell Proliferation Assay (MTT/MTS Assay)

Objective: To determine the effect of AT9283 on the viability and/or proliferation of cancer cell lines.

Causality: This functional assay measures the ultimate phenotypic outcome of kinase inhibition. [24]A reduction in cell viability confirms that the target inhibition observed in biochemical and cellular assays translates into an anti-cancer effect. The choice of cell line is crucial; using cells known to be dependent on Aurora or JAK signaling (e.g., aggressive B-cell non-Hodgkin's lymphoma lines) provides a strong rationale for the observed effect. [6][15] Methodology:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., Granta-519, HCT116) in a 96-well plate at an appropriate density to ensure they remain in the exponential growth phase for the duration of the experiment. Allow cells to attach overnight.

    • Add serial dilutions of AT9283 to the wells. Include vehicle controls.

    • Incubate the plate for 72 hours at 37°C and 5% CO2. This duration typically allows for several cell-doubling times, making the anti-proliferative effects more pronounced.

  • Viability Measurement:

    • Add 20 µL of a tetrazolium salt solution (like MTS or MTT) to each well.

    • Incubate for 1-4 hours. During this time, metabolically active (viable) cells will reduce the tetrazolium salt into a colored formazan product.

    • Self-Validation Checkpoint: The amount of formazan produced is directly proportional to the number of living cells in the well.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a "no cell" control.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the AT9283 concentration and use non-linear regression to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

AT9283 is a well-characterized multi-targeted kinase inhibitor with potent activity against key regulators of mitosis (Aurora A/B) and pro-survival signaling (JAK2). Its mechanism of action, involving the induction of mitotic catastrophe and the shutdown of JAK/STAT signaling, provides a strong rationale for its development as an anti-cancer agent. [3][7]The experimental protocols detailed herein provide a robust framework for researchers to independently validate its inhibitory activity, from direct enzymatic interactions to cellular and functional outcomes. The dual-action profile of AT9283 underscores the potential of multi-targeted inhibitors in oncology, particularly for complex and refractory diseases. [7]

References

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

  • Moreno, L., et al. (2015). A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. Clinical Cancer Research, 21(2), 267-275. [Link]

  • Qi, W., et al. (2010). AT9283, a Novel Pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth In Aggressive B-Cell Non-Hodgkin's Lymphoma. Blood, 116(21), 3930. [Link]

  • Massive Bio. (2025). Aurora Kinase Inhibitor AT9283. [Link]

  • Sirvent, A., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. British Journal of Haematology, 150(1), 46-57. [Link]

  • Beer, P., et al. (2007). AT9283, a Potent Inhibitor of JAK2, Is Active in JAK2 V617F Myeloproliferative Disease Models. Blood, 110(11), 2901. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Curry, J., et al. CHARACTERISATION OF THE JANUS KINASE INHIBITORY ACTIVITY OF NOVEL KINASE INHIBITOR AT9283. Astex Therapeutics. [Link]

  • PubChem. At-9283. [Link]

  • Foran, J. M., et al. (2013). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Haematologica, 98(2), 233-240. [Link]

  • Astex Therapeutics. (2006). Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Qi, W., et al. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997-3005. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Chen, C. C., et al. (2010). AT-9283, a Small-Molecule Multi-Targeted Kinase Inhibitor for the Potential Treatment of Cancer. Expert Opinion on Investigational Drugs, 19(12), 1597-1607. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Girdler, F., et al. (2012). Aurora Kinase Inhibitors: Current Status and Outlook. Journal of Clinical Oncology, 30(29), 3681-3688. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]

  • Wehrman, T. S., et al. (2014). Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Suppl), Abstract nr 5385. [Link]

  • Moreno, L., et al. (2015). A phase I trial of AT9283 (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study. Clinical Cancer Research, 21(2), 267-75. [Link]

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol, 10(12), e3658. [Link]

  • Patsnap Synapse. AT-9283 - Drug Targets, Indications, Patents. [Link]

  • Howard, S., et al. (2008). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

  • Synapse. Aurora B x FLT3 x Bcr-Abl T315I x Aurora A x JAK2. [Link]

  • Cancer Research UK. A trial looking at AT9283 for children and young people with solid tumours. [Link]

  • ResearchGate. AT9283 increases G2/M phase and induces apoptosis of MM cells in a... [Link]

  • ResearchGate. AT9283 potently inhibits Aurora B activity in B-NHL cell lines.... [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for AT9283 L-Glutamic Acid Salt: Maximizing Solubility and Experimental Success

Introduction: AT9283, a Multi-Kinase Inhibitor and the Critical Role of its L-Glutamic Acid Salt Formulation AT9283 is a potent, multi-targeted kinase inhibitor with significant anti-neoplastic properties. It has demonst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: AT9283, a Multi-Kinase Inhibitor and the Critical Role of its L-Glutamic Acid Salt Formulation

AT9283 is a potent, multi-targeted kinase inhibitor with significant anti-neoplastic properties. It has demonstrated robust activity against a panel of key kinases implicated in cancer cell proliferation and survival, including Aurora A, Aurora B, JAK2, JAK3, and Abl (including the T315I mutant)[1][2]. The therapeutic potential of AT9283 has been explored in both preclinical models and clinical trials for various solid and hematological malignancies[3][4][5].

A significant challenge in the preclinical and clinical development of many small molecule inhibitors, including AT9283, is their inherent low aqueous solubility. The parent molecule of AT9283 is practically insoluble in water, which can limit its bioavailability and complicates the preparation of formulations for both in vitro and in vivo studies[6]. To overcome this obstacle, AT9283 has been formulated as an L-glutamic acid salt. This application note provides a comprehensive guide to understanding and handling the AT9283 L-glutamic acid salt, including detailed protocols for its solubilization and use in common research applications.

The selection of L-glutamic acid as a salt-forming agent is a strategic choice rooted in fundamental principles of medicinal chemistry. AT9283 is a weakly basic compound, and the formation of a salt with an acidic counterion, such as L-glutamic acid, can significantly enhance its aqueous solubility and dissolution rate. L-glutamic acid is a naturally occurring amino acid, ensuring good biocompatibility and minimizing the potential for toxicity associated with the counterion.

Physicochemical Principles of AT9283 L-Glutamic Acid Salt Solubility

The enhanced solubility of the AT9283 L-glutamic acid salt is primarily attributed to the pH-dependent ionization of both the parent molecule and the L-glutamic acid counterion. AT9283 possesses several basic nitrogen atoms that can be protonated at acidic to neutral pH. L-glutamic acid, with its two carboxylic acid groups, provides an acidic environment upon dissolution, facilitating the protonation of AT9283 and the formation of a more soluble salt complex.

A key publication on the development of AT9283 reported a thermodynamic solubility of 2.0 mg/mL at pH 7.0 and a significantly higher solubility of 13 mg/mL at a more acidic pH of 5.5. This data strongly supports the pH-dependent solubility of the salt form and underscores the importance of pH control in preparing aqueous solutions of AT9283.

Parameter Value Significance
AT9283 (Parent) Solubility in Water InsolubleNecessitates the use of a salt form or organic solvents.
AT9283 (Parent) Solubility in DMSO ≥ 100 mg/mLDMSO is a suitable solvent for preparing high-concentration stock solutions.[1]
AT9283 (Parent) Solubility in Ethanol ≥ 47.6 mg/mL (with sonication)Ethanol can be used as a co-solvent.
AT9283 L-Glutamic Acid Salt Solubility pH-dependentHigher solubility at lower pH values.
L-Glutamic Acid pKa values ~2.19 and ~4.25The carboxylic acid groups of L-glutamic acid are deprotonated at physiological pH, creating a negatively charged counterion.[7]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions for In Vitro Use

For most in vitro cell-based assays, a high-concentration stock solution of AT9283 L-glutamic acid salt in an organic solvent like dimethyl sulfoxide (DMSO) is recommended. This allows for minimal solvent concentration in the final assay medium.

Materials:

  • AT9283 L-glutamic acid salt

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of AT9283 L-glutamic acid salt in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.

  • Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1-2 months) or -80°C for long-term storage.

Note: It is crucial to use anhydrous DMSO as moisture can reduce the solubility of many compounds.[6]

G cluster_0 Protocol 1: In Vitro Stock Solution Preparation weigh Weigh AT9283 L-glutamic acid salt add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter Optional aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot filter->aliquot G cluster_1 Protocol 2: In Vivo IV Formulation start Start with lyophilized AT9283 L-glutamic acid salt reconstitute Reconstitute with sterile 5% Dextrose start->reconstitute dissolve Gently swirl to dissolve reconstitute->dissolve inspect Visually inspect for clarity dissolve->inspect administer Administer intravenously inspect->administer

Sources

Application

Application Note: Pre-Clinical Evaluation of AT9283 in Mouse Xenograft Models

Introduction and Rationale AT9283 is a potent, fragment-derived, multi-targeted small-molecule kinase inhibitor with primary activity against Aurora kinases A and B, as well as Janus Kinase 2 (JAK2), FMS-like tyrosine ki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

AT9283 is a potent, fragment-derived, multi-targeted small-molecule kinase inhibitor with primary activity against Aurora kinases A and B, as well as Janus Kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Abl (including the T315I mutant)[1][2]. Because Aurora kinases are critical for mitotic spindle formation and chromosome segregation, and the JAK2/STAT3 pathway is essential for cell survival and proliferation in various malignancies, AT9283 offers a dual-mechanism approach to inducing tumor cell apoptosis[2][3].

This application note provides a comprehensive, field-proven guide for formulating, dosing, and validating AT9283 in murine xenograft models. It is designed for researchers seeking to establish rigorous, self-validating in vivo protocols for hematological malignancies (e.g., multiple myeloma, leukemia) and solid tumors (e.g., colorectal cancer).

Mechanism of Action: The Causality of Cytotoxicity

To design an effective in vivo protocol, one must understand the molecular causality of the drug. AT9283 does not merely act as a general cytotoxin; it disrupts specific temporal phases of the cell cycle and survival signaling:

  • Aurora B Inhibition: Ablates the phosphorylation of histone H3 at Serine 10 (pH3-Ser10). This disruption during mitosis leads to cytokinesis failure, endoreduplication (cells accumulating 8N polyploid DNA content), and subsequent apoptosis[4][5].

  • Aurora A Inhibition: Prevents centrosome maturation, leading to a decrease in phospho-Aurora A (Thr288) and overriding the spindle assembly checkpoint[1][6].

  • JAK2 Inhibition: Blocks the downstream phosphorylation of STAT3 (Tyr705) and STAT5, stripping the tumor of essential anti-apoptotic survival signals, particularly in myeloproliferative disorders and multiple myeloma[1][7].

MoA AT9283 AT9283 (Multi-Kinase Inhibitor) AurA Aurora A & B Kinases AT9283->AurA Inhibits (IC50 ~3nM) JAK2 JAK2 / FLT3 / Abl AT9283->JAK2 Inhibits (IC50 ~1.2nM) Mitosis Cytokinesis Failure & Endoreduplication (>4N DNA) AurA->Mitosis Disrupts Mitotic Spindle STAT Inhibition of STAT3/5 Phosphorylation JAK2->STAT Blocks Survival Signaling Apoptosis Apoptosis, Senescence & Tumor Regression Mitosis->Apoptosis STAT->Apoptosis

Figure 1: Dual mechanism of action of AT9283 targeting mitotic progression and survival signaling.

Formulation and Pharmacokinetics

The physiochemical properties of AT9283 require specific formulation strategies to ensure bioavailability and consistent plasma concentrations without causing vehicle-induced toxicity.

  • Aqueous Formulation (Preferred for IP/IV): AT9283 can be formulated in 100% sterile saline (0.9% w/v NaCl)[8]. This is highly tolerated for intraperitoneal (IP) and intravenous (IV) administration.

  • Organic/Polymer Formulation (Alternative/Oral): For specific models or oral gavage (PO), AT9283 can be dissolved in 2% DMSO + 30% PEG300 in water[9].

  • Pharmacokinetic Consideration: Biomarker knockdown studies indicate that Aurora kinase is inhibited for up to 6 hours after a single dose[8]. Therefore, twice-daily (bid) dosing or intermittent high-dose schedules are often required to maintain target engagement throughout the cell cycle.

Quantitative Dosing Regimens by Tumor Model

The optimal dosing schedule of AT9283 depends heavily on the tumor's doubling time and dependence on specific kinase pathways. Below is a synthesized table of validated dosing regimens across different xenograft models.

Cancer TypeCell LineRouteDosing RegimenRationale / Causality
Colorectal HCT116, COLO205IP / PO10–15 mg/kg, bid (5 days on, 2-3 days off)bid dosing compensates for the ~6h target engagement window, ensuring cells entering mitosis encounter the drug[8][9].
Multiple Myeloma MM.1SIP15 mg/kg once daily (5 days/week) OR 45 mg/kg once daily (2 days/week)Washout experiments show MM cells re-enter the cell cycle 72h post-exposure. Intermittent high-dosing (45 mg/kg) capitalizes on this recovery window[1][10].
Leukemia (CML) K562, BaF3 (T315I)IP12.5 mg/kg, bid (5 days on, 2 days off)Effectively suppresses BCR-ABL and JAK2 signaling, leading to tumor regression without severe myelosuppression[11][12].
Mantle Cell Lymphoma Granta-519IP10–15 mg/kg (Often combined with Docetaxel)Combined with microtubule targeting agents to arrest cells in mitosis, maximizing vulnerability to Aurora inhibition[6].

Step-by-Step Protocol: Xenograft Establishment & Dosing

Phase 1: Cell Preparation and Inoculation
  • Harvesting: Harvest target cells (e.g., HCT116 or MM.1S) in the logarithmic growth phase. Ensure viability is >95% via Trypan Blue exclusion.

  • Suspension: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel (BD Biosciences) to a final concentration of 5×106 to 1×107 cells per 100 µL. Causality: Matrigel provides extracellular matrix scaffolding, significantly improving the engraftment take-rate and uniformity of solid tumors.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of immunocompromised mice (e.g., BALB/c nude, CB17 SCID, or NOD/SCID)[8][10].

Phase 2: Randomization and Dosing
  • Monitoring: Measure tumors bi-weekly using digital calipers. Calculate tumor volume ( V ) using the formula: V=(length×width2)/2 [9].

  • Randomization: Once tumors reach an average volume of 150–200 mm³, randomize mice into vehicle control and treatment groups (n=6 to 8 per group)[9][13]. Causality: Randomizing at this volume ensures tumors are fully vascularized and in an exponential growth phase, preventing false positives from spontaneous regression.

  • Administration: Administer AT9283 (e.g., 15 mg/kg IP) according to the selected schedule (see Table above). Weigh mice daily; a body weight loss of >15% indicates unacceptable toxicity, requiring a dose holiday.

Phase 3: Tissue Harvesting for Pharmacodynamics
  • Timing: Harvest tumors at specific intervals post-final dose (e.g., 2h, 6h, 24h) to map the pharmacokinetic/pharmacodynamic (PK/PD) relationship[8].

  • Processing: Immediately bisect the tumor. Snap-freeze one half in liquid nitrogen for protein extraction (Western blot), and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC)[5].

Self-Validating System: Pharmacodynamic (PD) Biomarker Analysis

A robust in vivo protocol must be self-validating. Tumor volume reduction alone does not prove the drug worked via its intended mechanism. You must demonstrate target engagement in the excised tumor tissue.

Required Validation Assays:
  • Aurora B Inhibition (Western Blot / IHC): Probe tumor lysates for Phospho-Histone H3 (Ser10) . AT9283 should completely ablate pH3 levels within 2-6 hours of dosing[4].

  • JAK2 Inhibition (Western Blot): Probe for Phospho-STAT3 (Tyr705) or Phospho-STAT5 . A dose-dependent decrease confirms JAK2 target engagement in the tumor microenvironment[1][7].

  • Apoptosis & Cell Cycle (FACS): Digest a portion of the fresh tumor into a single-cell suspension. Stain with Propidium Iodide (PI). Flow cytometry should reveal an accumulation of cells with >4N (polyploid/8N) DNA content (endoreduplication) and an increased Sub-G1 population (apoptosis)[1][5].

Workflow Prep 1. Cell Prep & SC Inoculation Rand 2. Randomization (Tumor ~200 mm³) Prep->Rand Dose 3. AT9283 Dosing (e.g., 15mg/kg IP bid) Rand->Dose Harvest 4. Tissue Harvest (Snap Freeze & Fix) Dose->Harvest PD_pH3 Validate Aurora B: Decrease in pH3 (Ser10) Harvest->PD_pH3 PD_STAT Validate JAK2: Decrease in pSTAT3/5 Harvest->PD_STAT PD_FACS Validate Cell Cycle: 8N Polyploidy (FACS) Harvest->PD_FACS

Figure 2: End-to-end experimental workflow incorporating mandatory self-validating pharmacodynamic readouts.

Combination Therapy Considerations

Because AT9283 targets dividing cells, its efficacy can be synergistically enhanced by synchronizing the tumor cell population. Pre-clinical models have successfully combined AT9283 with Paclitaxel or Docetaxel [4][6].

  • Causality: Taxanes stabilize microtubules, arresting cells in mitosis. Administering a taxane 24 hours prior to AT9283 traps the tumor cells in the exact phase where they are most vulnerable to Aurora B kinase inhibition, leading to massive multinucleation and death without overlapping toxicity[4][8].

References

  • Antimyeloma Activity of a Multitargeted Kinase Inhibitor, AT9283, via Potent Aurora Kinase and STAT3 Inhibition Either Alone or in Combination with Lenalidomide. AACR Journals.[Link]

  • AT9283, an Aurora A and B Kinase Inhibitor with Potent Antitumoral Activity in Monotherapy and in Combination with Paclitaxel. Astex Therapeutics.[Link]

  • AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. PubMed (NIH).[Link]

  • Aurora Kinase Inhibitor AT9283. Massive Bio.[Link]

  • AT9283, a Novel Pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth In Aggressive B-Cell Non-Hodgkin's Lymphoma. Blood - ASH Publications.[Link]

  • Strategies for optimizing the use of Aurora kinase inhibitors such as AT9283. Taylor & Francis Online.[Link]

  • AT9283, a Potent Inhibitor of JAK2, Is Active in JAK2 V617F Myeloproliferative Disease Models. Blood - ASH Publications.[Link]

  • Optimising AT9283 aurora B kinase inhibition in mitosis. Taylor & Francis Online.[Link]

  • Repurposed AT9283 triggers anti-tumoral effects by targeting MKK3 oncogenic functions in Colorectal Cancer. PMC (NIH).[Link]

  • Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation. Oncotarget.[Link]

  • Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. Astex Therapeutics.[Link]

  • Aurora kinase inhibitors: Progress towards the clinic. PMC (NIH).[Link]

Sources

Method

Application Notes and Protocols: Unraveling Cell Cycle Dynamics with the Aurora Kinase Inhibitor AT9283

Introduction: Targeting the Conductors of Mitosis for Cancer Therapy The fidelity of cell division is orchestrated by a family of serine/threonine kinases known as Aurora kinases. These enzymes are critical regulators of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Conductors of Mitosis for Cancer Therapy

The fidelity of cell division is orchestrated by a family of serine/threonine kinases known as Aurora kinases. These enzymes are critical regulators of mitotic progression, ensuring the proper segregation of chromosomes and the successful completion of cytokinesis.[1] In many human cancers, the overexpression of Aurora kinases, particularly Aurora A and B, is a common event, driving genomic instability and uncontrolled proliferation. This has positioned them as highly attractive targets for the development of novel anti-cancer therapeutics.

AT9283 is a potent, multi-targeted small molecule inhibitor with high affinity for Aurora A and Aurora B kinases.[2][3] Its mechanism of action centers on the disruption of normal mitotic events, leading to a cascade of cellular consequences including mitotic arrest, endoreduplication (the replication of the genome without subsequent cell division), and ultimately, apoptosis.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of AT9283 to study cell cycle progression. We will delve into the mechanistic underpinnings of AT9283's action and provide detailed, field-proven protocols for cell cycle analysis, target engagement validation, and apoptosis quantification.

The Mechanistic Cascade of AT9283-Induced Cell Cycle Disruption

AT9283 exerts its anti-proliferative effects by inhibiting the catalytic activity of Aurora kinases A and B. This dual inhibition triggers a series of well-characterized downstream events that ultimately compromise the viability of cancer cells.

  • Inhibition of Aurora A: Disruption of Aurora A activity leads to defects in centrosome maturation and separation, resulting in the formation of monopolar or disorganized mitotic spindles. This activates the spindle assembly checkpoint (SAC), causing a transient mitotic arrest.

  • Inhibition of Aurora B: As a key component of the chromosomal passenger complex (CPC), Aurora B is essential for correcting improper kinetochore-microtubule attachments and for orchestrating cytokinesis. AT9283-mediated inhibition of Aurora B leads to chromosome congression failure and an override of the SAC. Cells subsequently exit mitosis without proper chromosome segregation or cell division, a phenomenon known as "mitotic slippage." This results in the formation of large, polyploid cells, a hallmark of Aurora B inhibition.

  • Induction of Endoreduplication and Apoptosis: The resulting polyploid cells, with a DNA content of 4N or greater, are often non-viable and subsequently undergo apoptosis. The sustained inhibition of Aurora kinases by AT9283 commits cancer cells to this pathway of mitotic catastrophe.

The following diagram illustrates the signaling pathway affected by AT9283:

cluster_1 AT9283 Inhibition cluster_2 Cellular Outcomes Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis AT9283 AT9283 Aurora A Aurora A AT9283->Aurora A inhibits Aurora B Aurora B AT9283->Aurora B inhibits Aurora A->Centrosome Maturation Aurora A->Spindle Assembly Mitotic Arrest Mitotic Arrest Aurora A->Mitotic Arrest Aurora B->Chromosome Segregation Aurora B->Cytokinesis Endoreduplication (Polyploidy) Endoreduplication (Polyploidy) Aurora B->Endoreduplication (Polyploidy) Apoptosis Apoptosis Endoreduplication (Polyploidy)->Apoptosis

Caption: Signaling pathway of AT9283 action.

Experimental Design and Key Considerations

A robust experimental design is paramount for obtaining reproducible and meaningful data. The following considerations are crucial when planning cell cycle analysis experiments with AT9283.

Cell Line Selection and IC50 Determination

The sensitivity of cancer cell lines to AT9283 can vary. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for the cell line of interest. This will inform the selection of appropriate concentrations for subsequent cell cycle experiments.

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Carcinoma12[5]
A549Lung Carcinoma7-20[2]
HeLaCervical Cancer7-20[2]
MCF7Breast Cancer7-20[2]
B-NHL cell linesB-cell Non-Hodgkin's Lymphoma< 1000[4]
Multiple Myeloma cell linesMultiple Myeloma1-30[3]
Treatment Duration

The effects of AT9283 on the cell cycle are time-dependent. A typical time course experiment would involve treating cells for 24, 48, and 72 hours to capture the dynamics of G2/M arrest, endoreduplication, and subsequent apoptosis.

Controls

Appropriate controls are essential for data interpretation:

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve AT9283.

  • Untreated Control: Cells cultured under normal conditions without any treatment.

  • Positive Controls (for cell cycle arrest): Cells treated with known cell cycle inhibitors, such as nocodazole (mitotic arrest) or aphidicolin (S-phase arrest), can be used to validate the cell cycle analysis methodology.

Protocols for Cell Cycle Analysis

The following protocols provide detailed, step-by-step methodologies for analyzing the effects of AT9283 on the cell cycle.

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes the most common method for assessing cell cycle distribution based on DNA content.

Materials:

  • Cancer cell line of interest

  • AT9283 (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

  • AT9283 Treatment: The following day, treat the cells with the desired concentrations of AT9283 or vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.

    • For suspension cells, directly collect the cells and centrifuge.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as any polyploid populations (>4N DNA content).

cluster_0 Experimental Workflow Cell Seeding Cell Seeding AT9283 Treatment AT9283 Treatment Cell Seeding->AT9283 Treatment Cell Harvesting Cell Harvesting AT9283 Treatment->Cell Harvesting Fixation Fixation Cell Harvesting->Fixation PI Staining PI Staining Fixation->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry cluster_0 Gating Strategy cluster_1 Expected Results with AT9283 Total Events Total Events Singlets Singlets Total Events->Singlets FSC-A vs FSC-H Live Cells Live Cells Singlets->Live Cells FSC-A vs SSC-A Cell Cycle Analysis Cell Cycle Analysis Live Cells->Cell Cycle Analysis PI Histogram Decrease in G0/G1 Decrease in G0/G1 Cell Cycle Analysis->Decrease in G0/G1 Increase in G2/M Increase in G2/M Cell Cycle Analysis->Increase in G2/M Appearance of >4N peak (Polyploidy) Appearance of >4N peak (Polyploidy) Cell Cycle Analysis->Appearance of >4N peak (Polyploidy)

Caption: Flow cytometry gating strategy.

Interpreting Results
  • Cell Cycle Histograms: Treatment with AT9283 is expected to cause a dose- and time-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, accompanied by a decrease in the G0/G1 population. A prominent peak corresponding to cells with a DNA content greater than 4N is indicative of endoreduplication, a hallmark of Aurora B inhibition. [6]* Phospho-Histone H3 Western Blot: A significant reduction in the band corresponding to phospho-Histone H3 (Ser10) in AT9283-treated samples compared to the control confirms target engagement and inhibition of Aurora B kinase activity.

  • Apoptosis Data: An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in AT9283-treated samples demonstrates the induction of programmed cell death as a consequence of mitotic disruption.

Troubleshooting

ProblemPossible CauseSolution
Poor resolution of cell cycle peaks - Inappropriate PI concentration- RNA contamination- Cell clumping- Titrate PI concentration- Ensure adequate RNase A treatment- Gently resuspend cells; use cell strainer if necessary
No change in cell cycle profile - AT9283 concentration too low- Treatment time too short- Cell line is resistant- Increase AT9283 concentration (based on IC50)- Increase treatment duration- Use a different cell line
Weak phospho-Histone H3 signal - Inefficient protein extraction- Low antibody concentration- Phosphatase activity- Use fresh lysis buffer with phosphatase inhibitors- Optimize primary antibody dilution- Ensure phosphatase inhibitors are active
High background in Annexin V staining - Cells are not healthy- Over-digestion with trypsin- Use healthy, logarithmically growing cells- Minimize trypsin exposure time

Conclusion and Future Perspectives

AT9283 is a valuable tool for dissecting the intricate regulation of the cell cycle and for investigating the consequences of Aurora kinase inhibition in cancer cells. The protocols and guidelines presented in this application note provide a robust framework for conducting reproducible and informative experiments. As a compound that has undergone clinical investigation in both solid and hematologic malignancies, understanding its cellular and molecular effects is of paramount importance. [7][8][9][10]Future studies may focus on combining AT9283 with other therapeutic agents to explore synergistic anti-cancer effects and to overcome potential mechanisms of resistance.

References

  • Astex Therapeutics Ltd. (2006). Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. [Link]

  • Moreno, L., et al. (2015). A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. Clinical Cancer Research, 21(2), 267-273. [Link]

  • Hargrave, D., et al. (2015). A phase I trial of AT9283 (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study. Clinical Cancer Research, 21(2), 267-73. [Link]

  • Cancer Research UK. (2023). A trial looking at AT9283 for children and young people with solid tumours. [Link]

  • Arkenau, H. T., et al. (2012). A phase I dose escalation study of AT9283, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies. Annals of Oncology, 23(5), 1307-1313. [Link]

  • Foran, J. M., et al. (2013). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Leukemia & Lymphoma, 54(8), 1668-1675. [Link]

  • Qi, W., et al. (2012). AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997-3005. [Link]

  • Nervi, C., et al. (2015). Assessment of Cell Cycle Inhibitors by Flow Cytometry. Methods in Molecular Biology, 1342, 321-329. [Link]

  • Chen, C. Y., et al. (2017). The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation. Oncotarget, 8(46), 80456-80468. [Link]

  • Dawson, M. A., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. British Journal of Haematology, 150(1), 46-57. [Link]

  • Auctores Publishing. (2024). Evaluation of cell cycle inhibitors by flow cytometry. [Link]

  • Kim, D. H., & Lee, J. S. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 25, 1B.5.1-1B.5.12. [Link]

Sources

Application

High-Resolution Profiling of JAK-STAT Signaling Using the Multikinase Inhibitor AT9283

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale The Janus kinase/signal transducers and activators of transcription (JAK...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a central node in cytokine signaling, and its dysregulation is a hallmark of numerous hematological malignancies and solid tumors (1)[1]. While highly selective JAK inhibitors exist, the use of AT9283 —a potent, multi-targeted kinase inhibitor—provides a unique pharmacological tool for researchers. AT9283 simultaneously inhibits JAK2/3, Aurora kinases A/B, and mutant Abl (T315I) (2)[2].

Pharmacological Profile

Understanding the biochemical potency of AT9283 is critical for establishing correct dosing windows. The table below summarizes the cell-free IC50 values across its primary targets.

Table 1: AT9283 Target Kinase Profile

Target KinaseIC50 (nM)Primary Biological Function
JAK2 1.2Cytokine receptor signaling; cell survival and proliferation
JAK3 1.0 - 1.1Lymphocyte development and interleukin signaling
Aurora A 1.0 - 3.0Centrosome maturation and mitotic spindle assembly
Aurora B 3.0Chromosome segregation and cytokinesis
Abl (T315I) 4.0Oncogenic fusion protein signaling (imatinib-resistant)
(Data synthesized from 2[2] and 1[1])

Pathway Visualization: Mechanism of Action

AT9283 acts as an ATP-competitive inhibitor. By binding to the kinase domain of JAK2/3, it prevents the trans-phosphorylation of the receptors and the subsequent recruitment and phosphorylation of STAT monomers (e.g., STAT3, STAT5). This halts STAT dimerization and nuclear translocation, effectively silencing target gene transcription (4)[4].

Pathway Receptor Cytokine Receptor JAK JAK2 / JAK3 Receptor->JAK Activation STAT STAT3 / STAT5 JAK->STAT Phosphorylation AT9283 AT9283 AT9283->JAK ATP-competitive Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Mechanism of AT9283 blocking JAK2/3-mediated STAT phosphorylation and transcription.

The Self-Validating Experimental System

To ensure scientific integrity, any protocol investigating AT9283 must be self-validating . Because AT9283 inhibits both JAK and Aurora kinases, you must prove that the observed cellular effects are specifically due to JAK-STAT blockade.

The Causality Principle: Establish a comparative matrix using two distinct cell lines:

  • JAK-Dependent Model: HEL or SET-2 cells (harboring the constitutively active JAK2 V617F mutation).

  • JAK-Independent Model: K562 cells (driven by BCR-ABL) or HL60 cells.

If your assay is correctly optimized, AT9283 will induce apoptosis in the HEL cells (proving JAK dependence) while inducing G2/M arrest and polyploidy in K562 cells (proving Aurora dependence) (3)[3].

Workflow Model Cell Line Selection (HEL vs K562) Dose AT9283 Treatment (10 nM - 1 μM) Model->Dose FACS Flow Cytometry (Apoptosis vs Polyploidy) Dose->FACS WB Western Blot (p-STAT5, p-Histone H3) Dose->WB Luc Reporter Assay (STAT-Luciferase) Dose->Luc Validate Self-Validating Phenotypic Correlation FACS->Validate WB->Validate Luc->Validate

Self-validating experimental workflow for dissecting AT9283 kinase dependencies.

Detailed Experimental Protocols

Purpose: To distinguish between JAK-mediated apoptosis and Aurora-mediated endoreduplication. Causality: Aurora B inhibition prevents cytokinesis, causing cells to re-enter the S-phase without dividing, leading to >4N DNA content (polyploidy). JAK inhibition directly cuts off survival signals, leading to sub-G1 DNA fragmentation (5)[5].

  • Cell Seeding: Plate HEL (JAK2 V617F) and K562 (BCR-ABL) cells at 2×105 cells/mL in 6-well plates using RPMI-1640 supplemented with 10% FBS.

  • Compound Preparation: Reconstitute AT9283 in anhydrous DMSO. Critical Step: Moisture-contaminated DMSO reduces AT9283 solubility (2)[2]. Prepare a working stock and treat cells at 0, 30, 100, and 300 nM for 24 and 48 hours.

  • Harvesting & Fixation: Wash cells in cold PBS, then fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Run on a flow cytometer.

    • Expected Result: HEL cells will show a massive increase in the sub-G1 (apoptotic) fraction at 100 nM. K562 cells will show an accumulation of 8N/16N polyploid cells due to Aurora B failure (3)[3].

Purpose: To validate target engagement at the molecular level. Causality: Phosphatases in the lysate will rapidly dephosphorylate STAT proteins post-lysis. Using a highly stringent lysis buffer with dual phosphatase inhibitors ensures the snapshot of AT9283's inhibitory effect is accurate.

  • Treatment: Treat target cells with AT9283 (10 nM to 1 µM) for a short duration (2 to 4 hours) to capture direct kinase inhibition before the onset of apoptosis.

  • Lysis: Lyse cells in RIPA buffer supplemented heavily with protease inhibitors, 1 mM Sodium Orthovanadate ( Na3​VO4​ ), and 10 mM Sodium Fluoride (NaF). Critical Step: Keep samples strictly on ice to prevent artifactual loss of p-STAT signal.

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 30 µg of protein per well on a 4-12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane. Probe for:

    • p-STAT5 (Tyr694) or p-STAT3 (Tyr705) : Direct readout of JAK2/3 inhibition (4)[4].

    • p-Histone H3 (Ser10) : Direct readout of Aurora B inhibition (5)[5].

    • Total STAT5 / STAT3 / Histone H3 : Loading controls.

  • Interpretation: A dose-dependent decrease in p-STAT5 at ~100 nM confirms JAK2 target engagement in your cellular model.

Purpose: To confirm that the loss of STAT phosphorylation translates to functional transcriptional silencing. Causality: While Western blots show biochemical inhibition, reporter assays prove that AT9283 successfully shuts down the downstream genetic programming required for tumor survival.

  • Transfection: Use a cell line stably expressing a luciferase reporter gene under the control of a STAT-dependent promoter (e.g., U3A cells with STAT3-luciferase) (5)[5].

  • Cytokine Stimulation: Starve cells of serum for 12 hours, then pre-treat with AT9283 (serial dilutions) for 1 hour. Stimulate with the appropriate cytokine (e.g., IL-6 for STAT3) for 4-6 hours.

  • Detection: Lyse cells using passive lysis buffer and add luciferin substrate. Measure luminescence using a microplate reader.

  • Analysis: Calculate the EC50​ of transcriptional inhibition. AT9283 typically inhibits STAT3-dependent luciferase activity with an EC50​ of ~125 nM (5)[5].

References

  • National Center for Biotechnology Information (PMC) - Anti-myeloma activity of a multi targeted kinase inhibitor, AT9283, via potent Aurora Kinase and STAT3 inhibition either alone or in combination with lenalidomide. Available at:[Link]

  • Blood (American Society of Hematology) - AT9283, a Potent Inhibitor of JAK2, Is Active in JAK2 V617F Myeloproliferative Disease Models. Available at: [Link]

  • Astex Pharmaceuticals - Characterisation of the Janus Kinase Inhibitory Activity of Novel Kinase Inhibitor AT9283. Available at:[Link]

  • Oncotarget - Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation. Available at:[Link]

Sources

Method

Introduction: Targeting Mitotic Integrity in Non-Hodgkin's Lymphoma with AT9283

An Application Note and Protocol for the Use of AT9283 in Non-Hodgkin's Lymphoma (NHL) Research Non-Hodgkin's lymphoma (NHL) represents a diverse group of hematological malignancies characterized by the uncontrolled prol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Use of AT9283 in Non-Hodgkin's Lymphoma (NHL) Research

Non-Hodgkin's lymphoma (NHL) represents a diverse group of hematological malignancies characterized by the uncontrolled proliferation of lymphocytes. A key feature of many aggressive cancers, including various B-cell NHL subtypes, is genomic instability driven by errors during cell division (mitosis)[1]. The Aurora kinase family of serine/threonine kinases are critical regulators of mitosis, ensuring accurate chromosome segregation and cytokinesis. Their overexpression is frequently observed in NHL and correlates with poor prognosis, making them a validated therapeutic target[2][3].

AT9283 is a potent, multi-targeted kinase inhibitor with strong activity against Aurora A and Aurora B kinases[4][5][6]. Its mechanism of action disrupts the mitotic process, leading to profound anti-proliferative effects in cancer cells. In the context of NHL, AT9283 has demonstrated significant preclinical activity, inhibiting cell growth, inducing apoptosis, and suppressing tumor progression in xenograft models[2][7]. This document serves as a detailed guide for researchers, providing both the scientific rationale and step-by-step protocols for utilizing AT9283 to investigate and target NHL.

Mechanism of Action: Inducing Mitotic Catastrophe in NHL Cells

AT9283 exerts its primary anti-tumor effects by inhibiting Aurora kinases, particularly Aurora B.[2][7] Aurora B is a central component of the chromosomal passenger complex (CPC), which governs key mitotic events including chromosome condensation, kinetochore-microtubule attachment, and the spindle assembly checkpoint (SAC)[8].

In healthy mitosis, Aurora B acts as a "tension sensor," correcting improper attachments of microtubules to chromosome kinetochores. A key substrate for this function is Histone H3, which Aurora B phosphorylates at Serine 10 (p-HH3)[9]. By inhibiting Aurora B, AT9283 prevents this crucial phosphorylation event. This leads to:

  • Failed Cytokinesis: Cells are unable to complete the final stage of cell division.

  • Endoreduplication: The cell re-replicates its DNA without dividing, resulting in cells with an abnormally high DNA content (polyploidy)[2][3][7].

  • Apoptosis: This state of mitotic catastrophe ultimately triggers programmed cell death[2][7].

Beyond Aurora kinases, AT9283 also shows potent inhibitory activity against Janus kinase 2 (JAK2), which may contribute to its efficacy in certain hematological malignancies where the JAK/STAT pathway is aberrantly activated[10][11][12]. However, in many NHL cell lines, the dominant phenotype observed upon AT9283 treatment is endoreduplication, confirming that Aurora B inhibition is the primary mechanism of action[9][10].

AT9283_Mechanism cluster_mitosis Normal Mitosis (G2/M Phase) cluster_auroraB Aurora B Function cluster_inhibition AT9283 Intervention Prophase Prophase: Chromosome Condensation Metaphase Metaphase: Chromosomes Align Prophase->Metaphase Anaphase Anaphase: Sister Chromatids Separate Metaphase->Anaphase Cytokinesis Cytokinesis: Cell Division Anaphase->Cytokinesis AuroraB Aurora B Kinase (at Centromere) pHH3 Phosphorylates Histone H3 (p-HH3) AuroraB->pHH3 Substrate SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC Regulates Inhibition Inhibition of Aurora B Kinase AT9283 AT9283 AT9283->Inhibition No_pHH3 No p-HH3 Inhibition->No_pHH3 SAC_Bypass SAC Bypass & Failed Cytokinesis Inhibition->SAC_Bypass Endoreduplication Endoreduplication (Polyploidy) SAC_Bypass->Endoreduplication Apoptosis Apoptosis Endoreduplication->Apoptosis caption AT9283 inhibits Aurora B, disrupting mitosis and inducing apoptosis.

Caption: AT9283 inhibits Aurora B, disrupting mitosis and inducing apoptosis.

Experimental Workflows & Protocols

A logical approach to evaluating AT9283 in NHL research involves a tiered system, moving from broad screening in cell lines to mechanistic validation and finally to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Viability 1. Cell Viability Screening (MTT/MTS Assay) Determine IC50 Apoptosis 2. Apoptosis Analysis (Annexin V/PI Flow Cytometry) Viability->Apoptosis Validate Cytotoxicity CellCycle 3. Cell Cycle Analysis (PI Staining Flow Cytometry) Confirm Endoreduplication Apoptosis->CellCycle Investigate Mechanism WesternBlot 4. Target Validation (Western Blot) Confirm p-HH3 Inhibition CellCycle->WesternBlot Confirm Target Engagement Xenograft 5. NHL Xenograft Model (e.g., Granta-519 SCID mice) WesternBlot->Xenograft Proceed to In Vivo Study Treatment 6. AT9283 Treatment (Single agent & Combination) Xenograft->Treatment Endpoints 7. Efficacy Endpoints - Tumor Growth Inhibition (TGI) - Survival Analysis Treatment->Endpoints caption Workflow for preclinical evaluation of AT9283 in NHL research.

Caption: Workflow for preclinical evaluation of AT9283 in NHL research.

PART 1: In Vitro Protocols

These protocols are designed for suspension NHL cell lines (e.g., Mantle Cell Lymphoma: Granta-519; Diffuse Large B-Cell Lymphoma: SUDHL-6).

  • Rationale: To determine the concentration of AT9283 that inhibits the growth of NHL cell lines by 50% (IC50). This is a primary screening assay to establish effective dose ranges. The MTS assay measures the metabolic activity of viable cells[1][13].

  • Materials:

    • NHL cell lines

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

    • 96-well flat-bottom plates

    • AT9283 (stock solution in DMSO)

    • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

    • Microplate reader (490 nm absorbance)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium[14]. Include wells with medium only for background control.

    • Drug Preparation: Prepare a 2X serial dilution of AT9283 in complete medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 1 nM to 10 µM). Also prepare a vehicle control (DMSO) at the highest concentration used.

    • Treatment: Add 100 µL of the 2X drug dilutions to the corresponding wells, resulting in a final volume of 200 µL.

    • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator. A 96-hour incubation is cited in NHL studies with AT9283[1].

    • MTS Addition: Add 20 µL of MTS reagent to each well[15].

    • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Subtract the background absorbance. Normalize the data to the vehicle-treated control wells (100% viability) and use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC50 value.

  • Rationale: To quantify the extent to which AT9283 induces apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Materials:

    • 6-well plates

    • AT9283 and vehicle control (DMSO)

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer (1X)

    • Flow cytometer

  • Procedure:

    • Treatment: Seed 5 x 10⁵ cells/well in 6-well plates. Treat with AT9283 at relevant concentrations (e.g., 1x and 5x the IC50 value) and a vehicle control for 24 and 48 hours[7].

    • Cell Harvesting: Collect cells by centrifugation (300 x g, 5 min). Wash once with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Sample Preparation: Add 400 µL of 1X Binding Buffer to each tube.

    • Data Acquisition: Analyze immediately on a flow cytometer. Discriminate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Rationale: To confirm the mechanism of action of AT9283 by detecting endoreduplication (polyploidy). PI stoichiometrically binds to DNA, so fluorescence intensity correlates with DNA content, allowing discrimination of cells in G0/G1, S, and G2/M phases[16][17][18]. Aneuploid populations (>4N DNA content) are indicative of endoreduplication[1][7].

  • Materials:

    • AT9283 and vehicle control (DMSO)

    • Cold 70% ethanol

    • PBS

    • PI/RNase Staining Buffer

    • Flow cytometer

  • Procedure:

    • Treatment: Treat cells as described in Protocol 1.2 for 24 and 48 hours.

    • Harvesting: Collect cells by centrifugation and wash once with cold PBS.

    • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate for at least 2 hours at 4°C (or store at -20°C for longer periods)[19].

    • Washing: Centrifuge the fixed cells (500 x g, 5 min) and discard the ethanol. Wash the pellet once with PBS.

    • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze on a flow cytometer using a linear scale for the DNA content histogram. Identify the G0/G1 peak (2N DNA), G2/M peak (4N DNA), and any populations with >4N DNA content, which represent the polyploid cells induced by AT9283.

PART 2: In Vivo Protocol
  • Rationale: To evaluate the anti-tumor efficacy of AT9283 in a living system, which provides insights into drug tolerability, pharmacodynamics, and overall therapeutic potential[2]. Mantle cell lymphoma xenografts (e.g., Granta-519) in immunodeficient mice are a well-established model[1][3].

  • Materials:

    • Immunodeficient mice (e.g., SCID or NOD/SCID)

    • Granta-519 NHL cells

    • Matrigel (optional, for enhancing tumor take)

    • AT9283 formulated for in vivo use (e.g., in saline)

    • Docetaxel (for combination studies)

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ Granta-519 cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse[20].

    • Tumor Growth: Monitor mice regularly for tumor formation. Allow tumors to reach a palpable volume of approximately 100-150 mm³.

    • Randomization: Randomize mice into treatment cohorts (n=8-12 mice per group) with similar average tumor volumes.

      • Group 1: Vehicle Control (e.g., saline, daily)

      • Group 2: AT9283 (e.g., 20 mg/kg, intraperitoneal [IP] or intravenous [IV], daily for 5 days, followed by a 2-day break, for 3 weeks)[2][7].

      • Group 3: Docetaxel (e.g., 10 mg/kg, IV, once weekly for 3 weeks)[1].

      • Group 4: AT9283 + Docetaxel (combination of the above regimens)[1][2].

    • Treatment and Monitoring: Administer treatments according to the defined schedule. Monitor animal body weight (as a measure of toxicity) and tumor volume 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • Endpoints:

      • Tumor Growth Inhibition (TGI): Compare the average tumor volume in treated groups to the vehicle control group at the end of the study.

      • Survival: Monitor animals until tumors reach a predetermined endpoint size (e.g., 1500 mm³) or animals show signs of distress. Analyze survival data using Kaplan-Meier curves[2][7].

    • Pharmacodynamic Analysis (Optional): At specific time points after the final dose, tumors can be harvested to analyze biomarkers like p-HH3 by immunohistochemistry or Western blot to confirm target engagement in vivo[21].

Expected Results and Data Summary

Studies have consistently shown that AT9283 is a potent inhibitor of NHL cell growth both in vitro and in vivo. Researchers can expect to see dose-dependent effects on viability, apoptosis, and the cell cycle, culminating in significant tumor growth delay in animal models.

ParameterCell Line(s)FindingReference
IC50 (96h) Granta-519, SUDHL-6, RL, Raji0.02 - 1.6 µM[2][3]
Apoptosis Granta-519At 5 nM, AT9283 + Docetaxel doubled apoptosis vs. single agents (23% vs. ~10%)[2][7]
Cell Cycle Granta-4, SUDHL-6, RLDose-dependent increase in cells with >4N DNA content (endoreduplication) after 24-48h[1]
Target Inhibition Granta-519, SUDHL-6, RLDose-dependent inhibition of p-Aurora A (Thr288) and p-Histone H3 (Ser10)[1]
In Vivo Efficacy Granta-519 XenograftAT9283 (20 mg/kg) alone showed significant TGI. Combination with Docetaxel (10 mg/kg) resulted in >60% TGI and enhanced survival.[2][3][7]

References

  • Qi, W., Liu, X., Cooke, L. S., Persky, D. O., Miller, T. P., Squires, M., & Mahadevan, D. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997–3005. [Link]

  • Mahadevan, D., Cooke, L., Liu, X., Persky, D., Miller, T., Squires, M., & Qi, W. (2010). AT9283, a Novel pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth in aggressive B-cell non-Hodgkin's lymphoma. Blood, 116(21), 3930. [Link]

  • Mahadevan, D., et al. (2010). AT9283, a Novel Pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth In Aggressive B-Cell Non-Hodgkin's Lymphoma. Blood, 116(21), 3930. [Link]

  • Qi, W., et al. (2012). AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. ResearchGate. [Link]

  • Forrest, F., et al. (n.d.). A Dose Escalation and Pharmacodynamic Study of AT9283 in Patients with Refractory Solid Tumours. Astex Therapeutics Ltd.
  • Qi, W. (2012). (Open Access) AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. SciSpace. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Qi, W., et al. (2012). AT9283 potently inhibits Aurora B activity in B-NHL cell lines. ResearchGate. [Link]

  • Plummer, R., et al. (n.d.).
  • Howard, S., et al. (2007). AT9283, a Potent Inhibitor of JAK2, Is Active in JAK2 V617F Myeloproliferative Disease Models. Blood, 110(11), 3601. [Link]

  • Hideshima, T., et al. (2011). Antimyeloma Activity of a Multitargeted Kinase Inhibitor, AT9283, via Potent Aurora Kinase and STAT3 Inhibition Either Alone or in Combination with Lenalidomide. Clinical Cancer Research, 17(10), 3320-3331. [Link]

  • Cancer Research UK. (n.d.). A trial looking at AT9283 for children and young people with solid tumours. [Link]

  • Reule, M., et al. (n.d.). AT9283, an Aurora A and B Kinase Inhibitor with Potent Antitumoral Activity in Monotherapy and in Combination with Paclitaxel. Astex Therapeutics Ltd.
  • National Cancer Institute. (n.d.). Definition of AT9283. NCI Dictionary of Cancer Terms. [Link]

  • Foran, J. M., et al. (2013). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Clinical Lymphoma, Myeloma & Leukemia, 14(3), 223-230. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Virginia. [Link]

  • Howard, S., et al. (2007). JAK2 and T315I Abl activity of clinical candidate, AT9283. American Association for Cancer Research. [Link]

  • Howard, S., et al. (2007). AT9283, a Potent Inhibitor of JAK2, Is Active in JAK2 V617F Myeloproliferative Disease Models. ResearchGate. [Link]

  • Fantoni, A., et al. (2016). A novel non-Hodgkin lymphoma murine model closer to the standard clinical scenario. Journal of Translational Medicine, 14(1), 321. [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Crown Bioscience. (n.d.). Lymphoma PDX Models: Advanced Preclinical Platforms for Therapy Development. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Rona, G., et al. (2022). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 23(24), 15858. [Link]

  • Giles, F., et al. (2007). A Phase I Trial of AT9283, a Multitargeted Kinase Inhibitor, in Patients with Refractory Hematological Malignancies. American Association for Cancer Research. [Link]

  • Wang, Y., et al. (2023). The Aurora kinase inhibitor AT9283 inhibits Burkitt lymphoma growth by regulating Warburg effect. BMC Cancer, 23(1), 1198. [Link]

Sources

Application

Introduction: A Strategic Approach to Multi-Kinase Inhibition

An Application Guide for Preclinical In Vivo Evaluation of AT9283 L-Glutamic Acid Salt AT9283 is a potent, synthetic small-molecule inhibitor targeting several kinases critical to cancer cell proliferation and survival.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical In Vivo Evaluation of AT9283 L-Glutamic Acid Salt

AT9283 is a potent, synthetic small-molecule inhibitor targeting several kinases critical to cancer cell proliferation and survival.[1][2] Its primary targets include the Aurora kinases (A and B), Janus kinase 2 (JAK2), and the BCR-ABL fusion protein, making it a subject of significant interest in oncology research.[1][2][3] By disrupting key mitotic and signaling pathways, AT9283 induces cell cycle arrest and apoptosis, demonstrating therapeutic potential in a range of hematological malignancies and solid tumors.[1][4][5]

This guide focuses on the L-glutamic acid salt formulation of AT9283, designed to optimize physicochemical properties for in vivo research. Salt formation is a fundamental strategy in drug development to enhance aqueous solubility and stability, thereby facilitating reliable formulation and administration for preclinical studies. This document provides a comprehensive overview of AT9283's mechanism of action, formulation considerations, and detailed protocols for conducting robust in vivo efficacy studies.

Section 1: The Dual-Pronged Mechanism of Action of AT9283

The antineoplastic activity of AT9283 stems from its ability to concurrently inhibit two distinct and critical cellular processes: mitosis and pro-survival signaling.

1.1 Inhibition of Mitotic Progression via Aurora Kinases Aurora kinases are essential regulators of cell division.[1]

  • Aurora A is involved in centrosome maturation and the formation of the mitotic spindle.[1]

  • Aurora B , a component of the chromosomal passenger complex, is vital for correct chromosome alignment and segregation.[1]

AT9283 potently inhibits both Aurora A and B.[2][4] Inhibition of Aurora B kinase activity disrupts the proper attachment of microtubules to chromosomes, preventing the cell from satisfying the spindle assembly checkpoint. This leads to a failure of cytokinesis (cell division), resulting in endoreduplication—a state where cells replicate their DNA without dividing, leading to polyploidy.[4][6] This aberrant mitotic state ultimately triggers apoptosis (programmed cell death).[1][4] A key pharmacodynamic biomarker for this activity is the reduced phosphorylation of Histone H3 at serine 10 (pHH3-S10), a direct substrate of Aurora B.[4][7][8]

1.2 Interruption of Pro-Survival Signaling via JAK2 The Janus kinase (JAK) family, particularly JAK2, transduces signals from cytokine receptors that are crucial for the growth and survival of hematopoietic cells.[2][3] Constitutive activation of the JAK2/STAT5 pathway is a known driver in myeloproliferative neoplasms (MPNs).[3][5] AT9283 is a potent inhibitor of JAK2, blocking downstream signaling and inducing apoptosis in JAK2-dependent cells.[3][9] This dual inhibition of both Aurora and JAK kinases may offer a combinatorial benefit in malignancies driven by these pathways.[3]

AT9283_Mechanism cluster_mitosis Mitotic Regulation cluster_signaling Pro-Survival Signaling AURKA Aurora A Mitosis Correct Mitotic Progression AURKA->Mitosis Spindle Assembly AURKB Aurora B H3 Histone H3 (Ser10) AURKB->H3 Phosphorylation H3->Mitosis Chromosome Segregation CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 STAT5 STAT5 JAK2->STAT5 Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation AT9283 AT9283 AT9283->AURKA AT9283->AURKB AT9283->JAK2 caption Figure 1. Dual inhibitory mechanism of AT9283. InVivo_Workflow Acclimatization 1. Animal Acclimatization (1-2 weeks) Implantation 2. Tumor Cell Implantation (e.g., Subcutaneous) Acclimatization->Implantation Monitoring 3. Tumor Growth Monitoring (2-3 times/week) Implantation->Monitoring Randomization 4. Randomization into Groups (e.g., Tumor Volume ~100-150 mm³) Monitoring->Randomization Treatment 5. Treatment Initiation (Vehicle vs. AT9283) Randomization->Treatment Assessment 6. Efficacy & Tolerability Assessment (Tumor Volume, Body Weight) Treatment->Assessment Endpoint 7. Study Endpoint & Tissue Collection (Tumor Excision for PD Analysis) Assessment->Endpoint caption Figure 2. General workflow for an in vivo xenograft study.

Caption: Figure 2. General workflow for an in vivo xenograft study.

Dosing Regimen: The dose and schedule should be based on prior studies demonstrating both efficacy and tolerability.

Model TypeDose (mg/kg)RouteScheduleEfficacy OutcomeSource
HCT116 Xenograft15 - 20IPDaily for 16 days67-76% tumor growth inhibition[10][11]
Mantle Cell Xenograft15 - 20IPDailySignificant tumor growth inhibition[12][13]
ETV6-JAK2 LeukemiaNot specifiedN/AN/ASignificant therapeutic potential[3]
Table 2. Example In Vivo Dosing Regimens for AT9283.

Recommended Protocol:

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group).

  • Groups:

    • Group 1: Vehicle control (e.g., sterile water), administered daily by intraperitoneal (IP) injection.

    • Group 2: AT9283 L-glutamic acid salt (20 mg/kg), administered daily by IP injection.

  • Monitor tumor volume with calipers 2-3 times per week. [14][15]4. Record animal body weight at the same frequency as a measure of toxicity. [15][16]5. Continue treatment for 16-21 days or until tumors in the control group reach the predetermined endpoint size.

3.4 Pharmacodynamic (PD) Biomarker Analysis

To confirm that AT9283 is engaging its targets in vivo, a PD study is essential.

  • Objective: To measure the inhibition of Aurora B and JAK2 in tumor tissue.

  • Protocol:

    • Establish xenografts as described above.

    • Once tumors are established (~250-500 mm³), administer a single dose of vehicle or AT9283 (20 mg/kg).

    • Euthanize cohorts of mice (n=3 per time point) at various times post-dose (e.g., 2, 6, 12, 24 hours).

    • Excise tumors immediately and snap-freeze in liquid nitrogen or fix in formalin.

    • Analysis:

      • Aurora B Inhibition: Process frozen tumor lysates for Western blot analysis to detect levels of phosphorylated Histone H3 (Ser10). A significant reduction in the p-H3 signal relative to total H3 indicates target engagement. [4][17] * JAK2 Inhibition: For relevant models, analyze tumor lysates for levels of phosphorylated STAT5 (Tyr694) to confirm inhibition of the JAK2 pathway. [9]

Conclusion

AT9283 is a multi-targeted kinase inhibitor with a compelling mechanism of action that justifies its preclinical and clinical investigation. The L-glutamic acid salt formulation provides a practical means for conducting robust in vivo studies. By integrating the detailed protocols for formulation, administration, efficacy assessment, and pharmacodynamic analysis outlined in this guide, researchers can generate high-quality, reproducible data to accurately evaluate the therapeutic potential of AT9283 in relevant cancer models.

References

  • Massive Bio. (2025, November 23). Aurora Kinase Inhibitor AT9283.
  • National Cancer Institute. Definition of multikinase inhibitor AT9283 - NCI Drug Dictionary.
  • Dawson, M. A., et al. (2010, July 15). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. British Journal of Haematology, 150(1), 46-57. [Link]

  • Astex Therapeutics. Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. (Conference Abstract).
  • MedChemExpress. AT9283 | Aurora/JAK Inhibitor.
  • Foran, J. M., et al. (2013, February 13). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Leukemia Research. [Link]

  • Moreno, L., et al. (2012, May 1). A phase I dose escalation study of AT9283, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies. Annals of Oncology, 23(5), 1306-1313. [Link]

  • Selleck Chemicals. (2024, May 22). AT9283 | Multikinase Inhibitor.
  • Boffa, S., et al. (2017, June 15). A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia. Pediatric Blood & Cancer, 64(6). [Link]

  • Cancer Research UK. A trial looking at AT9283 for children and young people with solid tumours.
  • Chen, C., et al. (2016). A phase II study of AT9283, an aurora kinase inhibitor, in patients with relapsed or refractory multiple myeloma: NCIC clinical trials group IND.191. Leukemia & Lymphoma, 57(6), 1463-6. [Link]

  • BenchChem. Application Notes and Protocols for In Vivo Studies of CK2 Inhibitors.
  • Squires, M. S., et al. (2007, November 16). AT9283, a Potent Inhibitor of JAK2, Is Active in JAK2 V617F Myeloproliferative Disease Models. Blood, 110(11), 335. [Link]

  • Kim, J. H., et al. (2015). ATPS-20: AURORA KINASE B INHIBITOR AT9283 ENHANCED RADIATION THERAPY IN GLIOBLASTOMA. Neuro-Oncology, 17(Suppl 5), v16. [Link]

  • Friedberg, J. W., et al. (2010, November 19). AT9283, a Novel Pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth In Aggressive B-Cell Non-Hodgkin's Lymphoma. Blood, 116(21), 2827. [Link]

  • Judson, I., et al. (2012, May 15). A phase I dose escalation study of AT9283, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies. Annals of Oncology, 23(5), 1306-1313. [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

  • Chen, C., et al. (2012, June 15). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2987-97. [Link]

  • Diamond, J. R., et al. (2010, May 31). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Molecular Cancer Therapeutics, 9(6), 1863-1872. [Link]

  • Yan, S. B., et al. (2013, August 15). LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models. Investigational New Drugs, 31(4), 833-44. [Link]

  • Hardwicke, M. A., et al. (2009, July 14). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1832-1841. [Link]

  • Chen, C., et al. (2012). AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. ResearchGate. [Link]

  • Nannini, M., et al. (2020). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 12(11), 3388. [Link]

  • Astex Therapeutics. (2009). A Phase I Study of AT9283, an Aurora Kinase inhibitor in Patients with Refractory Solid Tumours. (Conference Poster).
  • Reule, M., et al. AT9283, an Aurora A and B Kinase Inhibitor with Potent Antitumoral Activity in Monotherapy and in Combination with Paclitaxel. (Conference Poster).
  • Xi'an Lyphar Biotech. (2023, October 24). Chemical Structure and Physical Properties of L-Glutamic Acid.
  • Turner, D. C., et al. (2018). A population pharmacokinetic model of AT9283 in adults and children to predict the maximum tolerated dose in children with leukaemia. British Journal of Clinical Pharmacology, 84(6), 1267-1277. [Link]

  • Moreno, L., et al. (2015, January 14). A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. Clinical Cancer Research, 21(2), 269-277. [Link]

  • Sigma-Aldrich. L-Glutamic acid monosodium salt hydrate.
  • TargetMol. L-Glutamic acid monosodium salt.
  • PubChem. Glutamic acid, monosodium salt.
  • PubChem. L-Glutamic Acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting AT9283 Off-Target Effects in Cell Culture

Welcome to the AT9283 Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected cellular phenotypes when using AT9283.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AT9283 Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected cellular phenotypes when using AT9283. While initially developed and widely recognized as an Aurora A and Aurora B kinase inhibitor, AT9283 is fundamentally a multi-targeted kinase inhibitor[1]. Its potent activity against JAK2/3, Abl (T315I), and Flt3 means that what many researchers consider "off-target" effects are actually secondary primary targets engaging at slightly higher concentrations[2].

To ensure scientific integrity, your experimental design must account for this polypharmacology. This guide provides the causality behind these effects, self-validating protocols to confirm target engagement, and troubleshooting steps for common cell culture anomalies.

Kinase Selectivity & Quantitative Data

Understanding the binding affinity of AT9283 is the first step in troubleshooting. The extremely tight IC50 values across multiple kinase families explain why strict dose titration is critical.

Target KinaseIn Vitro IC50 (nM)Primary Cellular PhenotypeReference
Aurora A ~1.0 - 3.0Spindle assembly failure, mitotic arrest[1],[2]
Aurora B ~3.0Failed cytokinesis, Endoreduplication (Polyploidy)[1],[2]
JAK2 ~1.2Loss of p-STAT5, Apoptosis[3],[2]
JAK3 ~1.0 - 1.1Loss of survival signaling[3],[2]
Abl (T315I) ~4.0Growth arrest in CML models[3],[2]
Flt3 < 5.0Apoptosis in AML models[1]
Mechanistic Pathway Diagram

AT9283_Mechanism AT9283 AT9283 (Multi-Kinase Inhibitor) Aur Aurora A/B AT9283->Aur IC50 ~3 nM JAK JAK2/3 AT9283->JAK IC50 ~1.2 nM Abl Abl (T315I) & Flt3 AT9283->Abl IC50 ~4 nM NRF2 NRF2 Hyperactive Cells AT9283->NRF2 Synthetic Lethality Poly Endoreduplication (Polyploidy) Aur->Poly Failed Cytokinesis Apop Apoptosis / Cell Cycle Arrest JAK->Apop STAT3/5 Inhibition Abl->Apop NRF2->Apop ROS Imbalance

Caption: AT9283 Target Engagement and resulting context-dependent cellular phenotypes.

Troubleshooting Guides & FAQs

Q1: I treated my cells with 500 nM AT9283 expecting to see polyploidy (endoreduplication), but instead, the cells underwent rapid apoptosis within 24 hours. Why? Causality: You are observing dose-dependent target switching. At low concentrations (e.g., 5-10 nM), AT9283 predominantly inhibits Aurora B. This prevents histone H3 phosphorylation at Ser10, leading to failed cytokinesis. The cells continue to replicate their DNA without dividing, resulting in a polyploid phenotype[1],[4]. However, at higher concentrations (100-500 nM), AT9283 achieves near-complete blockade of the JAK2/STAT5 pathway[5]. In cells reliant on JAK/STAT for survival, this pan-kinase inhibition precipitates rapid, caspase-dependent apoptosis before the cells can even complete a single aberrant cell cycle[5],[6]. Solution: Perform a tight dose-response curve (1 nM to 1 µM). If your goal is to study Aurora B inhibition exclusively, maintain the dose below 50 nM and validate by checking p-Histone H3 levels.

Q2: How can I definitively prove whether the growth arrest in my cell line is driven by Aurora inhibition or an off-target JAK2 effect? Causality: Because AT9283 hits both targets with low-nanomolar affinity[2], phenotypic observation alone (e.g., MTT assay) is insufficient. A self-validating experimental system requires orthogonal biochemical readouts. Solution: You must run a multiplexed target engagement assay. Treat cells with AT9283 and probe lysates for both p-STAT5 (Tyr694) as a surrogate for JAK2 activity, and p-Histone H3 (Ser10) as a surrogate for Aurora B activity[5],[6]. If p-STAT5 is abolished but p-HH3 remains intact, your phenotype is JAK2-driven. See Protocol 1 below.

Q3: My control colorectal cancer cell line is highly sensitive to AT9283, but it doesn't overexpress Aurora kinases or JAK2. Are there non-kinase off-target effects? Causality: Yes. Recent CRISPR/Cas9 screens have revealed a synthetic lethal relationship between AT9283 and hyperactive NRF2 signaling. Cells with constitutive NRF2 activation (a common stress-response adaptation in cancer) are selectively killed by AT9283, independent of the classic Aurora/JAK2 overexpression profiles[7],[8]. This is a context-dependent off-target vulnerability. Solution: Genotype your cell lines for KEAP1/NRF2 mutations or assess baseline NQO1 expression (a downstream NRF2 target)[7]. If NRF2 is hyperactive, AT9283 will exhibit exaggerated cytotoxicity.

Troubleshooting Workflow Diagram

Troubleshooting Start Unexpected Phenotype in AT9283-Treated Cells CheckDose Is concentration > 100 nM? Start->CheckDose HighDose Pan-Kinase Inhibition (JAK2, Abl, Flt3 active) CheckDose->HighDose Yes LowDose Aurora-Dominant Inhibition CheckDose->LowDose No Assay Run Multiplex Assay: p-STAT5 vs. p-HH3 (Ser10) HighDose->Assay LowDose->Assay Adjust Titrate dose down or use orthogonal inhibitor Assay->Adjust Confirm Target

Caption: Decision-tree workflow for isolating AT9283 off-target effects in cell culture.

Experimental Protocols
Protocol 1: Multiplexed Target Engagement Validation (Western Blot)

Purpose: To establish a self-validating system that distinguishes primary Aurora inhibition from secondary JAK2 off-target effects.

  • Cell Seeding & Treatment: Seed cells at 1×106 cells/well in a 6-well plate. Allow 16 hours for adherence. Treat with a vehicle (0.1% DMSO) and AT9283 at 5 nM, 50 nM, and 500 nM for exactly 4 hours. Expert Insight: A short 4-hour timepoint is critical to observe direct kinase inhibition before secondary apoptotic degradation of the proteome occurs.

  • Lysis: Wash cells in ice-cold PBS. Lyse in RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., Na3VO4, NaF).

  • Protein Quantification & Separation: Normalize protein to 30 µg per lane. Run on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Blocking: Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour at room temperature. (Do not use milk, as it contains casein which can mask phospho-epitopes).

  • Primary Antibodies: Probe overnight at 4°C with:

    • Anti-phospho-STAT5 (Tyr694) (1:1000) - Validates JAK2 inhibition.

    • Anti-phospho-Histone H3 (Ser10) (1:1000) - Validates Aurora B inhibition.

    • Anti-GAPDH or Total STAT5/Total HH3 (1:2000) - Loading controls.

  • Detection: Wash 3x in TBST, apply HRP-conjugated secondary antibodies for 1 hour, and develop using ECL.

Protocol 2: Cell Cycle Profiling for Endoreduplication (Flow Cytometry)

Purpose: To confirm the polyploid phenotype characteristic of specific Aurora B inhibition[4].

  • Treatment: Treat cells with 10 nM AT9283 for 48 hours.

  • Harvesting: Collect both floating and adherent cells. Expert Insight: Do not discard the media; apoptotic or mitotically arrested cells often detach, and losing them will skew your cell cycle profile. Wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL cold PBS. Slowly add 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend in 0.5 mL of FxCycle PI/RNase Staining Solution (or 50 µg/mL Propidium Iodide + 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Run on a flow cytometer. Gate out doublets using PI-Area vs. PI-Width.

  • Analysis: Look for >4N DNA content. A distinct 8N peak confirms endoreduplication driven by Aurora B failure[1],[4].

Sources

Optimization

Technical Support Center: Troubleshooting AT9283 Drug Resistance

Welcome to the technical support center for AT9283. This resource is designed for researchers, scientists, and drug development professionals investigating the multi-targeted kinase inhibitor AT9283.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for AT9283. This resource is designed for researchers, scientists, and drug development professionals investigating the multi-targeted kinase inhibitor AT9283. As a Senior Application Scientist, my goal is to provide you with in-depth troubleshooting guides and practical protocols to navigate the complexities of AT9283 drug action and resistance in cancer cells.

Introduction to AT9283: A Multi-Targeted Kinase Inhibitor

AT9283 is a potent, small-molecule inhibitor targeting several key kinases implicated in cancer cell proliferation and survival.[1][2] Its primary targets are the Aurora kinases (Aurora A and Aurora B), which are essential regulators of mitosis.[3] Inhibition of these kinases disrupts cell division, leading to mitotic arrest, endoreduplication (repeated DNA replication without cell division), and ultimately apoptosis.[1][4][5]

Beyond the Aurora kinases, AT9283 also potently inhibits Janus kinase 2 (JAK2) and, to a lesser extent, other kinases like FLT3 and BCR-ABL, including the resistant T315I mutant.[6][7][8][9] This multi-targeted profile makes AT9283 a compound of significant interest for various hematological malignancies and solid tumors, but also introduces complexity in understanding its precise mechanism of action and potential resistance pathways in different cancer contexts.[6]

AT9283_Mechanism_of_Action cluster_targets AT9283 Targets cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes AT9283 AT9283 AURKA Aurora A AT9283->AURKA AURKB Aurora B AT9283->AURKB JAK2 JAK2 AT9283->JAK2 FLT3_ABL FLT3 / ABL(T315I) AT9283->FLT3_ABL Mitosis Mitotic Progression (Spindle Assembly, Cytokinesis) AURKA->Mitosis AURKB->Mitosis JAK_STAT JAK/STAT Signaling JAK2->JAK_STAT Prolif_Survival Proliferation & Survival FLT3_ABL->Prolif_Survival Arrest Mitotic Arrest Mitosis->Arrest Inhibit_Prolif Inhibited Proliferation JAK_STAT->Inhibit_Prolif Prolif_Survival->Inhibit_Prolif Polyploidy Endoreduplication/ Polyploidy Arrest->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: AT9283 inhibits multiple kinases, disrupting mitosis and pro-survival signaling.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common experimental issues encountered when working with AT9283. Each answer provides potential causes and validated solutions to get your research back on track.

Question 1: My cell line shows a poor response to AT9283, with a much higher IC50 value than expected. What's going wrong?

This is a frequent challenge that can stem from experimental setup, assay variability, or true biological resistance. Let's break down the possibilities.

Potential Cause A: Suboptimal Assay Conditions or Compound Integrity

Before investigating complex biological mechanisms, it's crucial to rule out technical issues. Cell-based assays are sensitive to many variables that can affect reproducibility.[10][11][12]

  • Causality: The accuracy of a dose-response curve depends on consistent cell growth, precise reagent handling, and the chemical stability of the compound. Any deviation can lead to erroneous IC50 values.[13]

  • Recommended Solutions:

    • Verify Compound Integrity: Ensure your AT9283 stock is correctly stored (aliquoted, protected from light, and stored at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

    • Optimize Seeding Density: The optimal cell number varies by cell line. Too few cells can lead to poor growth, while too many can result in contact inhibition or nutrient depletion, altering drug response.[14] Perform a growth curve and cell titration experiment to find the density that allows for logarithmic growth throughout the assay duration.[10]

    • Confirm Assay Linearity: Ensure your viability assay readout (e.g., absorbance, luminescence) is within the linear range for your cell number.[14]

    • Review Incubation Times: AT9283's primary effect is on mitosis. An incubation time that is too short may not be sufficient to capture the effects of mitotic catastrophe. A standard 48-72 hour incubation is a good starting point, but this may need optimization.[5]

Table 1: Troubleshooting Inconsistent Cell Viability Assay Results

Problem Potential Cause Recommended Solution
High variability between replicates Uneven cell seeding; Pipetting errors; Edge effects in the plate.[11]Thoroughly mix cell suspension before and during plating. Calibrate pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[10]
Unexpectedly low/high readings Incorrect cell number; Contamination (bacterial/yeast); Compound interference with the assay reagent (e.g., MTT).[14]Perform cell titration to ensure seeding is in the linear range. Visually inspect plates for contamination. Run a cell-free control with the compound and assay reagent.
Inconsistent dose-response curve Compound precipitation at high concentrations; Inappropriate drug concentration range.Check compound solubility in your final media concentration. Perform a broad dose-range experiment first (e.g., 10-fold dilutions) to identify the responsive range.[10][11]

Potential Cause B: Intrinsic or Acquired Cellular Resistance

If technical issues are ruled out, the lack of response is likely due to biological resistance. This can be intrinsic (the cells are inherently resistant) or acquired (resistance develops after drug exposure).[15]

  • Causality: Cancer cells can evade drug-induced death through numerous mechanisms, including mutations in the drug's target, activation of compensatory "bypass" signaling pathways, or increased drug efflux.

  • Recommended Solutions & Investigative Workflow:

    • Confirm Target Engagement: The first step is to verify that AT9283 is inhibiting its intended targets in your cells. The phosphorylation of Histone H3 at Serine 10 (p-H3-Ser10) is a direct and sensitive biomarker for Aurora B activity.[16]

      • Experiment: Treat your cells with AT9283 for a short period (e.g., 6-24 hours) and perform a Western blot for p-H3-Ser10. A potent response should show a dramatic decrease in this signal.[16] Also, check for modulation of p-STAT3, a downstream target of JAK2.

    • Investigate Resistance Mechanisms: If target engagement is confirmed but the cells still survive, they are likely employing resistance strategies.

      • Upregulated Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like MDR1 (ABCB1), can pump the drug out of the cell.

        • Experiment: Use qRT-PCR or Western blot to check the expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2).

      • Activation of Bypass Pathways: Cells may activate parallel pro-survival pathways (e.g., PI3K/AKT/mTOR) to compensate for the inhibition of Aurora and JAK/STAT signaling.

        • Experiment: Use a phospho-kinase array or perform Western blots for key nodes in survival pathways (e.g., p-AKT, p-ERK) to see if they are upregulated upon AT9283 treatment.

      • Target Mutations: While less common for acquired resistance to Aurora kinase inhibitors, mutations in the kinase domain could prevent drug binding.

        • Experiment: Sequence the kinase domains of AURKA, AURKB, and JAK2 in your resistant cell population.

troubleshooting_workflow start High IC50 for AT9283 Observed tech_check Step 1: Rule out Technical Issues (See Table 1) start->tech_check target_engagement Step 2: Confirm Target Engagement (Western Blot for p-H3-Ser10) tech_check->target_engagement is_engaged Is Target Inhibited? target_engagement->is_engaged investigate_resistance Step 3: Investigate Resistance Mechanisms is_engaged->investigate_resistance Yes re_evaluate Re-evaluate Assay Conditions Check Compound Activity is_engaged->re_evaluate No efflux Drug Efflux? (qRT-PCR for ABCB1) investigate_resistance->efflux bypass Bypass Pathways? (p-AKT, p-ERK Western) investigate_resistance->bypass mutation Target Mutations? (Sequencing) investigate_resistance->mutation

Caption: A logical workflow for troubleshooting high AT9283 IC50 values.

Question 2: AT9283 inhibits proliferation in my cells, but I don't observe significant apoptosis. Why?

This phenotype is characteristic of Aurora kinase B inhibition and is not necessarily an indication of experimental failure.

  • Causality: Inhibition of Aurora B kinase disrupts cytokinesis, the final step of cell division. Cells exit mitosis aberrantly without dividing, resulting in a single cell with double the DNA content (4N), which then re-enters the G1 phase.[4] This process, called endoreduplication, leads to the formation of large, polyploid cells.[2] These cells are arrested and no longer proliferating, but they may not immediately undergo apoptosis. Apoptosis can be a delayed downstream consequence of this mitotic catastrophe.[17]

  • Recommended Solutions:

    • Perform Cell Cycle Analysis: The hallmark of Aurora B inhibition is an increase in the >4N DNA content population.

      • Experiment: Treat cells with AT9283 for 48-72 hours, fix them, stain with propidium iodide (PI), and analyze by flow cytometry. A significant increase in the polyploid population confirms the drug's mechanism of action.

    • Extend the Time Course for Apoptosis: Apoptosis may occur later, after cells have undergone one or more rounds of endoreduplication.

      • Experiment: Measure apoptosis using an Annexin V/PI assay at later time points (e.g., 72, 96, or 120 hours) to see if cell death is a delayed effect.[18][19]

    • Investigate Pro-Survival Signaling: The arrested cells may have activated pro-survival pathways that are preventing them from committing to apoptosis.

      • Experiment: Perform a Western blot for key anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 to see if their expression is upregulated in the AT9283-treated, arrested cells.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent and storage for AT9283?

    • AT9283 is typically dissolved in DMSO to make a high-concentration stock solution. For long-term storage, this stock should be aliquoted into single-use volumes to avoid freeze-thaw cycles and stored at -80°C.

  • Q2: What is the most reliable biomarker to confirm AT9283 is working in my cells?

    • The phosphorylation of histone H3 on serine 10 (p-H3-Ser10) is the most direct and sensitive pharmacodynamic biomarker for Aurora B kinase inhibition.[16] A significant reduction in this marker, observable by Western blot or immunofluorescence, confirms target engagement.

  • Q3: How can I generate an AT9283-resistant cell line for further study?

    • Acquired resistance can be induced by chronically exposing a sensitive parental cell line to AT9283.[15] Start with a low concentration (e.g., IC20) and gradually increase the dose over several weeks to months as the cells adapt and become resistant.[15] It is critical to maintain a parental control line cultured in parallel with vehicle (DMSO) only.

  • Q4: Are there any known synergistic combinations with AT9283?

    • Yes, because AT9283 targets mitosis, it has shown synergy with microtubule-targeting agents like taxanes (e.g., docetaxel, paclitaxel).[5][17] The rationale is that disrupting different stages of mitosis can lead to enhanced anti-tumor activity.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Target Modulation (p-H3-Ser10)

This protocol verifies AT9283's engagement with its target, Aurora B kinase.

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight. Treat with varying concentrations of AT9283 (and a vehicle control) for 6-24 hours.

    • Place the culture dish on ice and wash cells once with ice-cold PBS.[20]

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[20][21]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Agitate for 30 minutes at 4°C.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[21]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and Electrophoresis:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.[22]

    • Load samples onto an SDS-PAGE gel along with a molecular weight marker. Run the gel until adequate separation is achieved.[20]

  • Protein Transfer and Immunoblotting:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[22]

    • Incubate the membrane with primary antibodies (e.g., anti-p-H3-Ser10, anti-Total Histone H3, anti-β-actin) overnight at 4°C with gentle agitation.[22]

    • Wash the membrane 3x for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash again 3x for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.

  • Cell Preparation:

    • Seed cells and treat with AT9283 for the desired duration (e.g., 48, 72, 96 hours).

    • Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing media.[18][23] Combine all cells from each condition.

    • Count the cells to ensure you have approximately 1-5 x 10^5 cells per sample.[19]

    • Wash the cells once with cold PBS and centrifuge at ~300 x g for 5 minutes.[23]

  • Staining:

    • Carefully discard the supernatant. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]

    • Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) to the cell suspension.[24]

    • Gently vortex and incubate for 15 minutes at room temperature, protected from light.[19]

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

    • Add a viability dye like Propidium Iodide (PI) or 7-AAD just before analysis.[24]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.[18]

    • Use unstained, Annexin V only, and PI only controls to set up compensation and gates correctly.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells[19]

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells[19]

References

  • Massive Bio. (2025, November 23).
  • Dawson, M. A., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. British Journal of Haematology. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Gautschi, O., et al. (2008). AT9283, an Aurora A and B Kinase Inhibitor with Potent Antitumoral Activity in Monotherapy and in Combination with Paclitaxel. Molecular Cancer Therapeutics. [Link]

  • Crown Bioscience. (n.d.). Cell-based Assay Services. [Link]

  • National Center for Biotechnology Information. (n.d.). AT-9283. PubChem Compound Database. [Link]

  • National Cancer Institute. (n.d.). Definition of multikinase inhibitor AT9283. NCI Drug Dictionary. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • Foran, J. M., et al. (2013). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Clinical Cancer Research. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • OriGene Technologies. (n.d.). Western Blot Protocol. [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • AdooQ Bioscience. (n.d.). AT9283 | Aurora/JAK inhibitor. [Link]

  • Qi, W., et al. (2010). AT9283, a Novel Pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth In Aggressive B-Cell Non-Hodgkin's Lymphoma. Blood. [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]

  • Sorger Lab. (2017, June 15). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]

  • Qi, W., et al. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer. [Link]

  • National Institute of Standards and Technology. (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. [Link]

  • ResearchGate. (n.d.). AT9283 potently inhibits Aurora B activity in B-NHL cell lines. [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • DeNovix. (2023, May 17). Improve Cell Counting Accuracy. [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Oncotarget. (2026, March 28). Aurora Kinase Inhibitor at9283 in Oncology Clinical Trials. [Link]

  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology - Blog. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

Sources

Troubleshooting

AT9283 In Vivo Optimization Center: Technical Support &amp; Troubleshooting Guide

Welcome to the AT9283 Technical Support Center. As a Senior Application Scientist, I have compiled this guide to bridge the gap between theoretical pharmacology and bench-level execution.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AT9283 Technical Support Center. As a Senior Application Scientist, I have compiled this guide to bridge the gap between theoretical pharmacology and bench-level execution. AT9283 is a potent, multi-targeted kinase inhibitor (targeting Aurora A/B, JAK2/3, Abl T315I, and Flt3). However, its rapid clearance and cell-cycle-dependent mechanism of action require precise in vivo orchestration.

This guide provides self-validating protocols, mechanistic troubleshooting, and field-proven methodologies to ensure your xenograft and syngeneic models yield robust, reproducible data.

I. Frequently Asked Questions (FAQs): Pharmacokinetics & Formulation

Q: How should I formulate AT9283 for in vivo administration to ensure optimal bioavailability without causing vehicle toxicity? A: AT9283 is a hydrophobic small molecule. Poor formulation leads to micro-precipitation in the peritoneal cavity (if dosed IP) or embolism (if dosed IV), drastically reducing bioavailability.

  • The Causality: You must use a cyclodextrin-based or PEG-based vehicle to encapsulate the hydrophobic core while maintaining aqueous solubility.

  • The Solution: The gold-standard formulation for AT9283 is 10% DMSO, 70% 2-hydroxypropyl-β-cyclodextrin (25% w/v aqueous), and 20% sterile water 1. If your mice are immunocompromised or particularly frail, reduce the DMSO to <2% and substitute with a PEG300/Tween-80/Saline matrix to avoid solvent-induced stress 2.

Q: Why do most protocols recommend twice-daily (BID) dosing or continuous infusion over once-daily (QD) dosing? A: This is dictated by both the drug's half-life and its mechanism of action. AT9283 has a short half-life in mice (~1.5 hours) 3. Because Aurora B inhibition only triggers apoptosis when cells are actively attempting to pass through mitosis, transient drug exposure allows out-of-phase tumor cells to escape. Continuous infusion or BID dosing ensures the target remains inhibited long enough to capture the entire asynchronous tumor cell population as they cycle 4.

II. Troubleshooting Guide: Efficacy & Toxicity

Issue: Poor tumor growth inhibition despite reaching the Maximum Tolerated Dose (MTD).

  • Mechanistic Cause: The tumor may have a low mitotic index, meaning too few cells are entering mitosis during the drug's pharmacokinetic window.

  • Actionable Solution: Synchronize the tumor cells. Combine AT9283 with a microtubule stabilizer like Paclitaxel. Administering Paclitaxel (e.g., 12.5 mg/kg once weekly) arrests cells in mitosis. Following this 24 hours later with low-dose AT9283 (5 mg/kg BID for 4 days) forces the synchronized, arrested cells into fatal endoreduplication and apoptosis. This combination significantly improves the therapeutic index and reduces the required AT9283 dose 5.

Issue: High mortality, severe weight loss (>20%), or fatal neutropenia in treated cohorts.

  • Mechanistic Cause: Aurora kinases and JAK2 are critical for normal bone marrow hematopoiesis. Continuous, uninterrupted dosing leads to severe myelosuppression.

  • Actionable Solution: Implement a "drug holiday." Do not dose continuously for 7 days a week. The standard self-validating schedule is 5 days ON, followed by 2 days OFF. In vitro washout experiments demonstrate that normal cells recover and return to a normal cell cycle within 72 hours of drug removal, allowing bone marrow rescue while maintaining tumor regression 6.

III. Quantitative Data Summaries

Table 1: Established In Vivo Dosing Regimens for AT9283
Animal ModelRouteDoseDosing ScheduleTarget Modulation
HCT116 (Colorectal) IP7.5 - 10 mg/kgBID for 5 days, 2-3 days offAurora A/B (↓ p-HH3)
MM.1S (Multiple Myeloma) IP15 mg/kgQD, 5 days/week for 4 weeksAurora / STAT3 (↓ p-STAT3)
MM.1S (Multiple Myeloma) IP45 mg/kgQD, 2 days/week for 4 weeksAurora / STAT3 (↓ p-STAT3)
BaF3 (CML - T315I) IP12.5 mg/kgBID continuousAbl / JAK2
Table 2: Pharmacokinetic Parameters of AT9283 in BALB/c Mice
ParameterValueClinical Implication
Clearance (Cl) 43 mL/min/kgRapid systemic clearance mandates frequent dosing (BID) or continuous infusion.
Half-life (T1/2) ~1.5 hoursShort exposure window; requires cell-cycle synchronization for slow-growing tumors.
Plasma Protein Binding 82%High free-fraction relative to earlier analogs, allowing better tumor tissue penetration.

IV. Step-by-Step Experimental Methodologies

Protocol 1: Preparation of AT9283 for Intraperitoneal (IP) Injection

This self-validating protocol ensures complete solubilization, preventing varied dosing due to precipitation.

  • Weighing: Weigh the required amount of AT9283 lyophilized powder in a sterile environment.

  • Primary Solubilization: Add 10% (v/v) cell-culture grade DMSO. Vortex vigorously for 2 minutes. Checkpoint: The solution must be completely clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Encapsulation: Add 70% (v/v) of a 25% w/v aqueous solution of 2-hydroxypropyl-β-cyclodextrin. Vortex for 1 minute.

  • Dilution: Add 20% (v/v) sterile water or 0.9% saline dropwise while gently swirling.

  • Administration: Administer via IP injection using a 27G needle. Note: Use the formulated drug within 4 hours to prevent delayed precipitation.

Protocol 2: Pharmacodynamic (PD) Biomarker Validation (Target Engagement)

Do not assume your drug is working just because tumor volume decreases. You must prove target engagement by measuring the suppression of Serine-10 phosphorylation on Histone H3 (p-HH3) 4.

  • Tissue Harvest: Euthanize mice 2 to 6 hours post-final AT9283 dose (this aligns with peak plasma concentration and target inhibition).

  • Preservation: Immediately excise the tumor, cut into 30mg fragments, and snap-freeze in liquid nitrogen. Causality: Phosphatases act in seconds; rapid freezing preserves the in vivo phosphorylation state.

  • Lysis: Homogenize tissue in ice-cold RIPA buffer supplemented heavily with phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) and protease inhibitors.

  • Immunoblotting: Run 30 µg of protein on an SDS-PAGE gel. Probe with anti-p-Histone H3 (Ser10) as the primary readout for Aurora B inhibition, and anti-p-STAT3 (Tyr705) for JAK2 inhibition. Normalize against total Histone H3 and total STAT3.

V. Mechanistic & Workflow Visualizations

Diagram 1: AT9283 Mechanism of Action & Apoptotic Signaling

This diagram illustrates how AT9283's multi-kinase inhibition drives tumor cell death.

MoA AT9283 AT9283 (Multi-kinase Inhibitor) AurA Aurora A / B Kinases AT9283->AurA JAK2 JAK2 / 3 Kinases AT9283->JAK2 pHH3 p-Histone H3 (Ser10) Phosphorylation AurA->pHH3 Inhibits pSTAT3 p-STAT3 (Tyr705) Phosphorylation JAK2->pSTAT3 Inhibits Mitosis Failed Cytokinesis & Endoreduplication pHH3->Mitosis Survival Loss of Pro-survival Signaling pSTAT3->Survival Apoptosis Tumor Cell Apoptosis (In Vivo Efficacy) Mitosis->Apoptosis Survival->Apoptosis

Caption: AT9283 dual-pathway mechanism: Aurora B inhibition blocks cytokinesis, while JAK2 inhibition halts STAT3 survival signaling.

Diagram 2: In Vivo Experimental Workflow for AT9283 Efficacy

A self-validating timeline for executing a robust xenograft study.

Workflow Acclimation 1. Inoculation Tumor Cells SC/IP Randomization 2. Randomization At ~100 mm³ Vol Acclimation->Randomization Dosing 3. AT9283 Dosing (e.g., 5 days ON, 2 OFF) Randomization->Dosing Monitoring 4. Efficacy Checks Caliper & Body Weight Dosing->Monitoring Monitoring->Dosing Cycle Tissue 5. Tissue Harvest (2-6h Post-Final Dose) Monitoring->Tissue

Caption: Standard in vivo workflow for AT9283, emphasizing cyclical dosing and timed tissue harvest for PD validation.

VI. References

  • Anti-myeloma activity of a multi targeted kinase inhibitor, AT9283, via potent Aurora Kinase and STAT3 inhibition either alone or in combination with lenalidomide - PMC. nih.gov.

  • Optimising AT9283 aurora B kinase inhibition in mitosis. tandfonline.com.

  • Dasatinib suppression of medulloblastoma survival and migration is markedly enhanced by combining treatment with the aurora kinase inhibitor AT9283 - PMC. nih.gov.

  • Optimizing and predicting the in vivo activity of AT9283 as a monotherapy and in combination with paclitaxel - PubMed. nih.gov.

  • AT9283 | Aurora/JAK Inhibitor. medchemexpress.com.

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry. acs.org.

Sources

Optimization

AT9283 Technical Support Center: Experimental Variability &amp; Controls

Welcome to the AT9283 Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with multi-targeted kinase inhibitors. AT9283 is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AT9283 Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with multi-targeted kinase inhibitors. AT9283 is a highly potent, ATP-competitive inhibitor primarily targeting Aurora A/B and JAK2/3[1]. However, its dual-pathway nature, dependency on cellular genetic backgrounds, and specific physicochemical properties often introduce experimental variability.

This guide moves beyond basic datasheets. It is designed to provide you with the mechanistic causality behind assay failures and equip you with self-validating protocols to ensure absolute data integrity.

Quantitative Target Profile & Formulation Guidelines

To establish a baseline for your experimental design, it is critical to understand the biochemical potency versus cellular formulation requirements of AT9283.

Table 1: AT9283 Kinase Target Profile
Target KinaseBiochemical IC₅₀ (nM)Primary Cellular BiomarkerBiological Function Targeted
Aurora B 3.0p-Histone H3 (Ser10)Chromosome segregation, cytokinesis[2]
Aurora A 3.0p-Aurora A (Thr288)Centrosome maturation, spindle assembly
JAK2 1.2p-STAT5 (Tyr694)Cytokine receptor signaling, proliferation[2]
JAK3 1.1p-STAT5 (Tyr694)Lymphocyte development and signaling
Abl (T315I) 4.0p-CRKL / p-STAT5Oncogenic survival (Imatinib-resistant)[3]
Table 2: Solubility & Formulation Guidelines
ApplicationRecommended Solvent SystemMax ConcentrationNotes on Causality & Handling
In Vitro (Stock) 100% DMSO~71 mg/mL (186 mM)AT9283 is a pyrazole-benzimidazole derivative. Aliquot to avoid freeze-thaw cycles which induce micro-precipitation[3].
In Vivo (Mice) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mLCritical: Must be formulated sequentially. Adding saline before PEG/Tween will cause immediate and irreversible precipitation, leading to erratic PK[3].

Core Troubleshooting & FAQs

Q1: My IC₅₀ values in cell viability assays (100–300 nM) are significantly higher than the reported biochemical IC₅₀s (3 nM). Is my compound degraded?

The Causality: This rightward shift in potency is an expected pharmacological phenomenon, not a compound degradation issue. AT9283 is a Type I, ATP-competitive kinase inhibitor[1]. Biochemical assays utilize purified kinase domains with artificially low ATP concentrations (typically 10–15 µM). In contrast, the intracellular ATP concentration in living cells ranges from 1 to 10 mM. This massive excess of endogenous ATP outcompetes the inhibitor for the kinase binding pocket, necessitating higher drug concentrations to achieve the same fractional target occupancy. The Solution: Do not rely solely on phenotypic viability to confirm drug activity. Always run a parallel target engagement assay (Western blot for proximal biomarkers) at early time points to verify that the drug is hitting the kinase before phenotypic cell death occurs.

Q2: I am treating two different cell lines with 100 nM AT9283. Cell line A undergoes rapid apoptosis, while Cell line B merely stops proliferating. Why is the response so variable?

The Causality: This is a classic hallmark of Aurora B inhibition, which is heavily dictated by the host cell's p53 checkpoint competence. Aurora B inhibition causes cells to bypass cytokinesis.

  • In p53-compromised cells (e.g., HCT116), the cell fails to recognize the mitotic failure and continues to replicate its DNA without dividing, leading to massive endoreduplication (8N, 16N), multinucleation, and subsequent apoptosis[4].

  • In p53-competent cells (e.g., A549, HMEC), the functional post-mitotic checkpoint senses the abnormality and triggers a reversible arrest at a 4N DNA content, preventing immediate cell death[4]. The Solution: Genotype your cell lines for p53 status before selecting AT9283 as a therapeutic model. Use flow cytometry (Propidium Iodide staining) to confirm whether your cells are arresting at G2/M or undergoing endoreduplication.

G AT9283 AT9283 (Multi-kinase Inhibitor) AurB Aurora B Inhibition AT9283->AurB JAK2 JAK2 Inhibition AT9283->JAK2 pH3 Loss of p-Histone H3 (Ser10) AurB->pH3 pSTAT5 Loss of p-STAT5 JAK2->pSTAT5 p53_mut p53 Deficient (e.g., HCT116) pH3->p53_mut p53_wt p53 Competent (e.g., A549) pH3->p53_wt Prolif Decreased Proliferation pSTAT5->Prolif Apop Endoreduplication & Apoptosis p53_mut->Apop Arrest Reversible 4N Arrest p53_wt->Arrest

AT9283 dual-pathway inhibition and p53-dependent cellular fate.

Q3: How can I isolate whether my observed phenotype is driven by JAK2 or Aurora B inhibition?

The Causality: Because AT9283 inhibits JAK2 (1.2 nM) and Aurora B (3.0 nM) with near-equipotent affinity[3], you must uncouple the readouts temporally. JAK2-STAT5 signaling is constitutively active in many models and is cell-cycle independent; inhibition can be observed within 1 to 4 hours. Conversely, Aurora B only phosphorylates Histone H3 during the G2/M phase of the cell cycle[2]. If you measure Aurora B inhibition in an asynchronous cell population at 2 hours, you will see false negatives because most cells are not in mitosis. The Solution: Follow the "Multiplexed Target Engagement Assay" protocol below, which utilizes Nocodazole synchronization to force cells into mitosis, creating a self-validating control for Aurora B activity.

Workflow Start Inconsistent AT9283 Results CheckSol Check Formulation & Solubility Start->CheckSol IsDMSO DMSO Stock > 70 mg/mL? CheckSol->IsDMSO Precip Drug Precipitation (Dilute & Sonicate) IsDMSO->Precip Yes Biomarker Verify Target Engagement IsDMSO->Biomarker No Readout Select Proximal Biomarker Biomarker->Readout AurB_path Aurora B: Measure p-Histone H3 (Requires Mitotic Entry) Readout->AurB_path JAK2_path JAK2: Measure p-STAT5 (Early Timepoint: 1-4h) Readout->JAK2_path

Troubleshooting workflow for resolving AT9283 experimental variability.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include mandatory internal controls that prove the assay mechanics are functioning independently of the drug's effect.

Protocol A: Multiplexed Target Engagement Assay (JAK2 vs. Aurora B)

This protocol temporally separates the readouts and uses a synchronization control to prevent false negatives in Aurora B assessment[2].

Step 1: Cell Seeding & Synchronization (The Self-Validating Control)

  • Seed your target cells in two separate 6-well plates (Plate 1 for JAK2, Plate 2 for Aurora B).

  • Critical Control: To Plate 2 (Aurora B), add 100 ng/mL Nocodazole for 16 hours prior to AT9283 treatment. Causality: Nocodazole arrests cells in the M-phase, artificially inflating basal p-Histone H3 levels. If your vehicle control does not show a massive band for p-Histone H3, your cells are not cycling, and any drug-induced reduction is uninterpretable.

Step 2: AT9283 Treatment Kinetics

  • Plate 1 (JAK2): Treat asynchronous cells with AT9283 (e.g., 10, 50, 100 nM) for 2 hours .

  • Plate 2 (Aurora B): Treat the Nocodazole-synchronized cells with AT9283 (e.g., 10, 50, 100 nM) for 3 hours .

Step 3: Lysis and Detection

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with both protease and phosphatase inhibitors (essential for preserving phospho-marks).

  • Perform SDS-PAGE and Western Blotting.

  • Plate 1 Probes: Blot for p-STAT5 (Tyr694) and Total STAT5. Causality: Total STAT5 proves the drug is inhibiting kinase activity, not merely degrading the protein.

  • Plate 2 Probes: Blot for p-Histone H3 (Ser10) and Total Histone H3[2].

Protocol B: Cell Cycle & Endoreduplication Assay

Used to validate whether AT9283 is inducing reversible arrest or lethal polyploidy[5].

Step 1: Treatment

  • Treat asynchronous cells with 50 nM AT9283 for 48 hours[5].

Step 2: Fixation & Staining

  • Harvest cells (including floating dead cells, which contain fragmented DNA) and wash with PBS.

  • Fix cells dropwise in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. Causality: Dropwise addition prevents cell clumping, which flow cytometers will falsely read as polyploid (4N/8N) cells.

  • Wash out ethanol with PBS, and treat with 50 µg/mL RNase A for 30 minutes at 37°C. Causality: Propidium Iodide intercalates into both DNA and RNA. RNase ensures the fluorescence signal is strictly proportional to DNA content.

  • Stain with 50 µg/mL Propidium Iodide (PI).

Step 3: Flow Cytometry Analysis

  • Gate out doublets using PI-Area vs. PI-Width.

  • Quantify the percentage of cells in G1 (2N), S, G2/M (4N), and >4N (Endoreduplication). A successful Aurora B inhibition in a p53-mutant line will show a distinct >4N peak[4].

References

  • TargetMol. "AT9283 | Autophagy | Aurora Kinase | FLT | JAK | Bcr-Abl". TargetMol. 3

  • Howard, S., et al. "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." ACS Publications (Journal of Medicinal Chemistry). 1

  • Nair, J. S., et al. "Aurora B kinase inhibition in mitosis." Taylor & Francis (Cell Cycle). 4

  • Hexner, E. O., et al. "Cooperative effects of Janus and Aurora kinase inhibition by CEP701 in cells expressing Jak2V617F." PMC / PLoS One. 2

  • Takeda, T., et al. "AT9283 exhibits antiproliferative effect on tyrosine kinase inhibitor‑sensitive and ‑resistant chronic myeloid leukemia cells by inhibition of Aurora A and Aurora B." Spandidos Publications. 5

Sources

Troubleshooting

Technical Support Center: Managing AT9283 Toxicity in Cellular Models

Welcome to the Technical Support Center for AT9283 in vitro applications. AT9283 is a potent, multi-targeted kinase inhibitor primarily used to study Aurora kinases (A and B) and Janus kinases (JAK2/3). Because of its mu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for AT9283 in vitro applications. AT9283 is a potent, multi-targeted kinase inhibitor primarily used to study Aurora kinases (A and B) and Janus kinases (JAK2/3). Because of its multi-target nature, researchers frequently encounter complex toxicity profiles, including polyploidy, mitotic catastrophe, and off-target apoptosis.

This guide is designed for researchers and drug development professionals to troubleshoot cellular toxicity, validate target specificities, and optimize experimental workflows.

Quantitative Target Profile

Understanding the exact inhibitory concentrations (IC₅₀) of AT9283 is the first step in managing its cellular toxicity. Toxicity phenotypes shift dramatically depending on the applied dose.

Kinase TargetIn Vitro IC₅₀Primary Cellular Consequence of Inhibition
JAK3 1.1 nMLoss of survival signaling, immunosuppression[1]
JAK2 1.2 nMLoss of STAT3 phosphorylation, induction of apoptosis[1]
Aurora Kinase A 3.0 nMSpindle assembly defects, G2/M cell cycle arrest[1]
Aurora Kinase B 3.0 nMCytokinesis failure, endoreduplication (polyploidy)[1]
c-Abl (T315I) 4.0 nMInhibition of proliferation in CML models[1]

Troubleshooting Guides & FAQs

Q1: Why are my treated cells exhibiting massive polyploidy and multinucleation instead of immediate apoptosis? A1: This is a hallmark on-target effect of Aurora B kinase inhibition. AT9283 potently inhibits Aurora B, which is critical for 1[1]. When cytokinesis fails, cells undergo endoreduplication, accumulating >4N DNA content and forming enlarged, multinucleated (polyploid) phenotypes[2]. Apoptosis is typically a secondary event following this mitotic catastrophe, driven by the cleavage of PARP and caspase activation[3].

G AT9283 AT9283 Administration AurB Aurora B Inhibition (IC50 ~3 nM) AT9283->AurB AurA Aurora A Inhibition (IC50 ~3 nM) AT9283->AurA JAK JAK2/3 Inhibition (IC50 ~1.2 nM) AT9283->JAK CytoFail Cytokinesis Failure AurB->CytoFail Spindle Spindle Assembly Defect AurA->Spindle STAT3 Loss of p-STAT3 JAK->STAT3 Poly Endoreduplication / Polyploidy (>4N) CytoFail->Poly G2M G2/M Cell Cycle Arrest Spindle->G2M Apop Apoptosis (PARP Cleavage) STAT3->Apop Loss of survival signals Poly->Apop p53-compromised cells G2M->Apop

Caption: AT9283 signaling pathway: Kinase inhibition leading to polyploidy and apoptosis.

Q2: My p53-competent cells recover after AT9283 withdrawal, but my p53-mutant cells undergo rapid cell death. Is this expected? A2: Yes, this is a documented mechanism of action. The cellular response to AT9283 is highly dependent on the p53 checkpoint status. In p53-competent cells (e.g., A549, HMEC), AT9283 induces a2[2]. If the drug is removed, these cells can often re-enter the cell cycle. However, in p53 checkpoint-compromised cells (e.g., HCT116), exposure for just one complete cell cycle commits the entire population to irreversible multinucleation and subsequent apoptosis[2].

Q3: How do I distinguish between on-target AT9283 cell cycle arrest and non-specific cytotoxicity? A3: Non-specific cytotoxicity often presents as rapid necrosis, membrane rupture, and a smear of sub-G1 DNA without prior G2/M accumulation. On-target AT9283 toxicity follows a specific causality chain: G2/M arrest → endoreduplication (polyploidy) → caspase-dependent apoptosis (indicated by PARP cleavage)[3]. To self-validate your system, always run a parallel Western blot for phosphorylated Histone H3 (Ser10). A dose-dependent decrease in p-Histone H3 confirms4, distinguishing it from off-target generalized toxicity[4].

Q4: How can I optimize AT9283 dosing to study Aurora kinases without inducing overwhelming JAK2/STAT3-mediated toxicity? A4: Because AT9283 inhibits JAK2/3 at slightly lower concentrations (IC₅₀ ~1.1-1.2 nM) than Aurora kinases (IC₅₀ ~3 nM), isolating Aurora-specific phenotypes requires strict dose titration and temporal control[1]. Use a short exposure window (e.g., 12-24 hours) synchronized with the mitotic phase (using a reversible nocodazole block) to maximize Aurora-dependent cytotoxicity while minimizing prolonged JAK/STAT blockade[2]. Furthermore, monitor STAT3 tyrosine phosphorylation; its suppression indicates that you have crossed the threshold into JAK2 inhibition[4].

Experimental Protocols

Protocol 1: AT9283 Dose-Titration and Target Validation Workflow

Objective: Establish the minimal effective dose of AT9283 that induces Aurora B inhibition without triggering pan-kinase cytotoxicity. Causality & Self-Validation: By running parallel Western blots for p-Histone H3 (Aurora B substrate) and p-STAT3 (JAK2 substrate), this protocol acts as a self-validating system. If p-STAT3 is lost, the dose is too high and is hitting JAK2, meaning observed toxicity may not be solely Aurora-dependent.

  • Cell Seeding & Synchronization: Seed cells in 6-well plates at 60% confluency. To study Aurora-specific mitotic effects, synchronize cells in mitosis using a reversible nocodazole block (0.4 µg/mL) for 16 hours[2].

  • Drug Administration: Wash cells twice with PBS to remove nocodazole. Apply fresh media containing a titration gradient of AT9283 (e.g., 0, 1, 5, 10, 50, 100 nM).

  • Incubation: Incubate for exactly one cell cycle (typically 24 hours). Prolonged exposure (>48h) exacerbates off-target toxicity and secondary apoptosis[2].

  • Harvesting & Lysis: Harvest cells (including floating apoptotic cells). Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Validation (Western Blot): Probe lysates for p-Histone H3 (Ser10) and p-STAT3 (Tyr705).

    • Success Criteria: A dose that ablates p-Histone H3 while maintaining p-STAT3 levels is your optimal Aurora B-specific working concentration.

Workflow Start Seed Cells (Log Phase) Sync Optional: Nocodazole Sync (Mitosis) Start->Sync Dose Titrate AT9283 (1 nM - 1000 nM) Sync->Dose Time Incubate (12h - 24h) Dose->Time Assay1 Flow Cytometry: PI (Cell Cycle) Time->Assay1 Assay2 WB: p-Histone H3 (AurB marker) Time->Assay2 Assay3 WB: p-STAT3 (JAK2 marker) Time->Assay3 Decision Target Specificity? Assay1->Decision Check >4N peak Assay2->Decision Confirm target Assay3->Decision Check off-target Opt1 Proceed with Mechanistic Studies Decision->Opt1 Loss of p-H3 only (AurB hit) Opt2 Reduce Dose / Shorten Exposure Decision->Opt2 Loss of p-STAT3 (JAK hit)

Caption: Step-by-step workflow for titrating AT9283 to manage cellular toxicity.

Protocol 2: Flow Cytometry Assessment of Polyploidy and Apoptosis

Objective: Quantify the extent of endoreduplication versus actual cell death. Causality & Self-Validation: PI staining alone cannot distinguish between late apoptotic fragments and true sub-G1 debris. Combining PI with Annexin V ensures that cell death is mechanistically quantified (apoptosis vs. necrosis), while the DNA content histogram validates the polyploid (>4N) phenotype.

  • Cell Collection: Collect both the culture media (containing detached apoptotic cells) and the adherent cells via trypsinization.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Annexin V Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and incubate for 15 minutes at room temperature in the dark.

  • Fixation (for Cell Cycle): For a parallel cell cycle cohort, fix cells in ice-cold 70% ethanol for at least 2 hours at -20°C.

  • PI/RNase Staining: Wash fixed cells, resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.

  • Data Acquisition: Analyze via flow cytometry. Gate for Annexin V positive cells (apoptosis) and cells with >4N DNA content (polyploidy/endoreduplication).

References

  • APExBIO.
  • NIH PMC.
  • Tandfonline. "Aurora B kinase inhibition in mitosis."
  • AACR Journals. "Antimyeloma Activity of a Multitargeted Kinase Inhibitor, AT9283, via Potent Aurora Kinase and STAT3 Inhibition Either Alone or in Combination with Lenalidomide | Clinical Cancer Research."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of AT9283 as a Dual Aurora and JAK Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Dual-Target Inhibition In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple signaling pathwa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Dual-Target Inhibition

In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple signaling pathways is a compelling strategy to overcome resistance and enhance therapeutic efficacy. AT9283, a small molecule inhibitor, has emerged as a significant tool in this domain. It was developed to target two critical families of kinases that are often dysregulated in cancer: the Aurora kinases, which are master regulators of mitosis, and the Janus-associated kinases (JAK), which are central to cytokine signaling and cell survival.[1][2] This guide provides an in-depth validation of AT9283's dual inhibitory capacity, comparing its performance with other inhibitors and detailing the experimental frameworks required for its characterization.

Overexpression and aberrant activity of Aurora kinases A and B are common in many human tumors, leading to genetic instability and uncontrolled cell division.[3][4] Similarly, constitutive activation of the JAK/STAT pathway, particularly involving JAK2, is a hallmark of myeloproliferative disorders (MPDs) and other hematological malignancies.[2] AT9283 was designed to concurrently block these oncogenic drivers, offering a potential dual-pronged attack on cancer cells.[2][5]

I. Biochemical Validation: Potency and Selectivity Profiling

The foundational step in validating any kinase inhibitor is to determine its potency and selectivity through in vitro biochemical assays. These assays directly measure the inhibitor's ability to block the enzymatic activity of its purified target kinases.

Comparative Kinase Inhibition Profile

AT9283 demonstrates potent, low-nanomolar inhibitory activity against Aurora A, Aurora B, and JAK2.[2][6] Its multi-targeted nature is a key feature, distinguishing it from more selective inhibitors.

Table 1: Comparative IC50 Values of AT9283 and Alternative Inhibitors

Kinase Target AT9283 (IC50) Alternative Inhibitor Alternative Inhibitor (IC50)
Aurora A ~3 nM[5] Alisertib (MLN8237) 25 nM[7]
Aurora B ~3 nM[5] Barasertib (AZD1152) 0.37 nM[8]
JAK2 1.2 nM[6][9] Ruxolitinib ~3 nM
JAK3 1.1 nM[6] Tofacitinib ~1 nM

| Abl (T315I) | 4 nM[9] | Ponatinib | ~2 nM |

IC50 values can vary based on assay conditions, particularly ATP concentration.

The data clearly positions AT9283 as a potent inhibitor of both Aurora and JAK kinases. While some alternative inhibitors show higher selectivity for a single target (e.g., Barasertib for Aurora B), the therapeutic hypothesis for AT9283 rests on its dual-action profile.[2] This is particularly relevant in diseases where both pathways are implicated, such as certain leukemias.[9]

Experimental Protocol: In Vitro Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for determining inhibitor potency.[10]

Objective: To quantify the IC50 of AT9283 against Aurora B and JAK2.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of AT9283 in DMSO.

    • Prepare assay buffer containing the kinase (e.g., recombinant human Aurora B), a biotinylated substrate peptide, and ATP.[6]

    • Prepare a detection solution containing a Europium-labeled anti-phosphoserine antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and ATP solution.

    • Add the diluted AT9283 or DMSO vehicle control.

    • Incubate at room temperature for 60-90 minutes to allow the kinase reaction to proceed.[6]

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the detection solution. The antibody will bind to phosphorylated substrate, and the streptavidin will bind to the biotin tag, bringing the Europium donor and APC acceptor into close proximity.

    • Incubate for 60 minutes.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence. This ratio is proportional to the amount of substrate phosphorylation.

    • Plot the TR-FRET ratio against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Causality: This assay provides a direct measure of enzymatic inhibition. The use of a specific antibody for the phosphorylated substrate ensures that the signal is directly linked to kinase activity. Running the assay at an ATP concentration near the Michaelis-Menten constant (Km) is crucial for obtaining physiologically relevant and comparable IC50 values.[11][12]

II. Cell-Based Validation: Translating Biochemical Potency to Cellular Effects

Demonstrating that an inhibitor can engage its target within a living cell and elicit a specific biological response is the critical next step. For AT9283, this involves validating the inhibition of both mitotic progression (Aurora kinases) and cytokine signaling (JAK).

Mechanism of Action in a Cellular Context

Inhibition of Aurora B kinase disrupts the spindle assembly checkpoint, leading to defects in chromosome segregation and cytokinesis. This typically results in a polyploid phenotype, where cells undergo DNA replication without cell division (endoreduplication), ultimately leading to apoptosis.[4][13] Inhibition of JAK2 blocks the phosphorylation and activation of its downstream target, STAT3, which is crucial for the proliferation and survival of many cancer cells.[2]

Workflow for Cellular Validation of AT9283

The following diagram outlines a comprehensive workflow to validate the dual-action mechanism of AT9283 in a relevant cancer cell line (e.g., a human leukemia cell line with activated JAK2).

G cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Analysis (Aurora B Inhibition) cluster_2 Target Engagement (JAK2 Inhibition) cluster_3 Viability & Apoptosis Start Seed JAK2-dependent leukemia cells Treat Treat with AT9283 (Dose-response & Time-course) Start->Treat FACS Flow Cytometry: Propidium Iodide Staining (Cell Cycle & Ploidy) Treat->FACS 24-48h Microscopy Immunofluorescence: Phospho-Histone H3 (Ser10) & α-tubulin Treat->Microscopy 24h WB Western Blot: - pSTAT3 (Tyr705) - Total STAT3 - PARP Cleavage Treat->WB 2-6h Viability Cell Viability Assay (e.g., AlamarBlue) Treat->Viability 72h Apoptosis Apoptosis Assay (Annexin V/PI Staining) Viability->Apoptosis Confirm cell death

Caption: Experimental workflow for validating the dual mechanism of AT9283.

Experimental Protocol: Western Blot for pSTAT3 Inhibition

Objective: To confirm that AT9283 inhibits the JAK2 signaling pathway in cells by measuring the phosphorylation of its direct substrate, STAT3.

Methodology:

  • Cell Culture and Lysis:

    • Culture a JAK2-dependent cell line (e.g., HEL, Ba/F3-JAK2V617F) to mid-log phase.

    • Treat cells with increasing concentrations of AT9283 (e.g., 0, 10, 50, 200 nM) for 2-4 hours. A shorter time point is chosen to capture direct signaling inhibition before downstream effects like apoptosis occur.

    • Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample and separate by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Image the blot using a chemiluminescence detector.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the inhibitor does not affect total STAT3 levels.

Trustworthiness: The inclusion of total STAT3 and a loading control is a self-validating step. A decrease in pSTAT3 without a change in total STAT3 confirms specific inhibition of the signaling pathway, not just a general toxic effect.

III. In Vivo Validation and Comparative Efficacy

The ultimate validation of a therapeutic agent is its ability to perform in a complex biological system. In vivo studies using animal models, typically tumor xenografts, are essential to assess efficacy and tolerability.

AT9283 in Preclinical Xenograft Models

Studies have shown that AT9283 demonstrates significant therapeutic potential and tumor growth inhibition in various in vivo models, including those for colorectal cancer, mantle cell lymphoma, and myeloproliferative disorders.[2][14] A key aspect of these studies is the analysis of pharmacodynamic (PD) biomarkers in tumor tissue to confirm target engagement in vivo.

Table 2: Summary of In Vivo Efficacy and Biomarker Modulation

Cancer Model Dosing Regimen Efficacy Outcome Pharmacodynamic Biomarker
HCT116 Colorectal Xenograft 10 mg/kg, i.v. Significant tumor growth inhibition ↓ Phospho-Histone H3 (Ser10), ↑ p53 stabilization
Granta-519 Mantle Cell Xenograft 20 mg/kg Significant tumor growth inhibition and enhanced survival[14] Not specified in abstract

| ETV6-JAK2 Murine Leukemia | Not specified | Significant therapeutic potential[2] | Inhibition of both JAK2 and Aurora B signaling[2] |

Comparative Perspective

When compared to single-agent therapies, the dual inhibition offered by AT9283 may provide a combinatorial advantage.[2] For instance, in models of aggressive B-cell lymphomas, combining AT9283 with a microtubule-targeting agent like docetaxel resulted in significantly enhanced tumor growth inhibition compared to either agent alone.[14] This suggests that inhibiting mitosis with AT9283 sensitizes cells to other anti-mitotic drugs.

Signaling Pathway Overview

The diagram below illustrates the two primary pathways targeted by AT9283.

G cluster_0 Cell Cycle Regulation cluster_1 JAK/STAT Signaling Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AurA Aurora A (Centrosome Maturation, Spindle Assembly) AurA->Prophase Regulates AurB Aurora B (Chromosome Alignment, Cytokinesis) AurB->Metaphase Regulates AurB->Cytokinesis Regulates Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 Dimer STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription AT9283 AT9283 AT9283->AurA Inhibits AT9283->AurB Inhibits AT9283->JAK2 Inhibits

Caption: Dual signaling pathways inhibited by AT9283.

IV. Conclusion and Future Directions

The collective biochemical, cellular, and in vivo data provides a robust validation of AT9283 as a potent dual inhibitor of Aurora and JAK kinases. Its multi-targeted profile presents a rational therapeutic strategy for cancers dependent on these pathways, particularly hematological malignancies.[2][9]

While AT9283 has shown promise in preclinical and early clinical trials, its development has also highlighted challenges, including dose-limiting toxicities such as myelosuppression.[9][15] The comparison with more selective inhibitors like Alisertib or Ruxolitinib is critical. The choice between a multi-targeted agent like AT9283 and a combination of selective inhibitors will depend on the specific cancer biology, the therapeutic window, and the potential for synergistic effects versus overlapping toxicities.

Future research should focus on identifying patient populations most likely to benefit from dual Aurora/JAK inhibition and exploring rational combination strategies that exploit the mechanisms of action of AT9283 to achieve synergistic anti-tumor activity.[14][16]

References

  • Massive Bio. (2025, November 23).
  • National Center for Biotechnology Information. (n.d.).
  • Dawson, M. A., et al. (2010, July 15). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders.
  • Astex Therapeutics. (n.d.).
  • Astex Therapeutics. (n.d.).
  • Foran, J. M., et al. (2013, February 13). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Cancer Chemotherapy and Pharmacology.
  • Selleck Chemicals. (2024, May 22).
  • Howard, S., et al. (n.d.). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.
  • Asteriti, I. A., et al. (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell.
  • Qi, W., et al. (2012, June). AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas.
  • Qi, W., et al. (2012, June 15). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Moawad, E. M. (2015, December 15).
  • Krayem, M., et al. (2023, April 11). Aurora B Inhibitors as Cancer Therapeutics.
  • Astex Therapeutics. (2009).
  • Kuenhold, S., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Carna Biosciences. (n.d.). Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout.

Sources

Comparative

Physicochemical Properties &amp; Mechanistic Rationale

AT9283 Salt Forms: A Comprehensive Technical Comparison Guide (L-Glutamic Acid Salt vs. Hydrochloride Salt) As drug development professionals transition a promising active pharmaceutical ingredient (API) from discovery t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

AT9283 Salt Forms: A Comprehensive Technical Comparison Guide (L-Glutamic Acid Salt vs. Hydrochloride Salt)

As drug development professionals transition a promising active pharmaceutical ingredient (API) from discovery to clinical formulation, salt selection becomes a critical determinant of pharmacokinetic success. AT9283 is a potent, fragment-derived, multi-targeted kinase inhibitor that exhibits profound activity against Aurora A/B, JAK2/3, and Abl (T315I) kinases1[1]. While it has demonstrated significant efficacy in leukemic and solid tumor models, the free base exhibits limited aqueous solubility.

To overcome this, AT9283 is frequently formulated as a salt. This guide objectively compares two prominent salt forms: the traditional Hydrochloride (HCl) salt and the L-Glutamic acid salt . By analyzing their physicochemical properties and providing self-validating experimental workflows, this guide empowers researchers to make data-driven formulation decisions.

The choice of counterion fundamentally alters the solid-state chemistry and dissolution dynamics of the API.

  • The Hydrochloride Salt: HCl is the default choice in early-stage development due to its low pKa, which readily protonates basic APIs. However, in the highly acidic, chloride-rich environment of the stomach (Simulated Gastric Fluid), HCl salts frequently suffer from the common-ion effect , where the abundance of chloride ions suppresses the drug's dissolution rate, potentially leading to erratic oral bioavailability.

  • The L-Glutamic Acid Salt: Utilizing an endogenous amino acid as a counterion offers a sophisticated alternative. L-glutamic acid forms a biocompatible salt that circumvents the chloride common-ion effect. Furthermore, amino acid salts often display superior crystal lattice stability, reducing hygroscopicity and minimizing the risk of polymorphic transitions during storage.

Quantitative Data Summary
ParameterAT9283 HydrochlorideAT9283 L-Glutamic Acid Salt
CAS Number 896466-61-8[2]896466-64-1[3]
Molecular Weight 417.9 g/mol [2]528.5 g/mol
Counterion Type Inorganic (Strong Acid)Organic Amino Acid (Endogenous)
Target Kinases Aurora A/B, JAK2/3, AblAurora A/B, JAK2/3, Abl
IC50 (Aurora A/B) ~3 nM[4]~3 nM
IC50 (JAK2) 1.2 nM[4]1.2 nM
Risk of Common-Ion Effect High (in gastric fluid)Low

Experimental Workflows: A Self-Validating Approach

To objectively evaluate these salt forms without introducing formulation bias, researchers must employ rigorous, self-validating protocols. Below are the definitive methodologies for comparing their performance.

Protocol 1: Thermodynamic Solubility and Solid-State Stability Profiling

Causality: This experiment determines whether the L-glutamate counterion successfully mitigates the common-ion effect observed with the HCl salt in physiological environments, while ensuring the salt does not dissociate or change polymorphs in suspension.

  • Preparation: Accurately weigh 10 mg of AT9283 HCl and AT9283 L-glutamate into separate, light-protected glass vials.

  • Media Incubation: Suspend each salt in 1 mL of Simulated Gastric Fluid (SGF, pH 1.2, high chloride) and Phosphate-Buffered Saline (PBS, pH 7.4). Shake at 300 rpm at 37°C for 24 hours to achieve thermodynamic equilibrium.

  • Separation & Quantification: Centrifuge the suspensions at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE membrane. Quantify the dissolved AT9283 free-base equivalent using HPLC-UV (λ = 254 nm) against a standard calibration curve.

  • System Validation (Critical): Recover the residual undissolved solid from the centrifuge pellet. Analyze it via X-ray Powder Diffraction (XRPD) and compare it to the baseline diffractogram. Validation criteria: The XRPD pattern must remain unchanged, confirming that no salt disproportionation or polymorphic transition occurred during the assay.

Protocol 2: In Vitro Kinase Inhibition (DELFIA Assay)

Causality: Changing the counterion to a bulkier molecule like L-glutamate must not sterically hinder or alter the active moiety's binding affinity to the kinase ATP-binding pocket.

  • Buffer Preparation: Prepare the standard Aurora A kinase buffer: 10 mM MOPS (pH 7.0), 0.1 mg/mL BSA, 0.001% Brij-35, 0.5% glycerol, 0.2 mM EDTA, 10 mM MgCl2, and 0.01% β-mercaptoethanol4[4].

  • Enzyme & Substrate Incubation: Incubate Aurora A enzyme with 3 µM cross-tide substrate (biotin-CGPKGPGRRGRRRTSSFAEG) and 15 µM ATP[4].

  • Drug Treatment: Prepare serial dilutions (0.1 nM to 1000 nM) of both salt forms in anhydrous DMSO. Add to the reaction mixture (final DMSO concentration must be capped at 2.5% to prevent enzyme denaturation)[4].

  • Reaction & Detection: Allow the reaction to proceed for 60 minutes at room temperature, then quench with EDTA. Transfer to a streptavidin-coated microplate, introduce a Europium-labeled anti-phospho antibody, and measure time-resolved fluorescence (TRF).

  • System Validation (Critical): Include a known pan-Aurora inhibitor (e.g., Danusertib) as a positive control and a 2.5% DMSO vehicle as a negative control. Validation criteria: The IC50 curves for both salt forms must perfectly overlay, yielding an IC50 of ~3 nM[4], proving the counterion does not interfere with target engagement.

Protocol 3: In Vivo Pharmacokinetics in Xenograft Models

Causality: To evaluate if the optimized dissolution profile of the L-glutamate salt translates to enhanced oral bioavailability and tumor penetration compared to the HCl salt.

  • Dosing: Administer AT9283 HCl and AT9283 L-glutamate to BALB/c mice bearing HCT116 human colorectal carcinoma xenografts via oral gavage at an equivalent free-base dose of 15 mg/kg 5[5].

  • Sampling: Collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Simultaneously, harvest tumor tissue at the 2.5-hour mark to assess tissue partitioning[5].

  • Quantification: Extract AT9283 using acetonitrile protein precipitation and analyze via LC-MS/MS. Calculate PK parameters (Cmax, AUC, t1/2) using non-compartmental analysis.

  • System Validation (Critical): Spike blank mouse plasma and homogenized tumor tissue with known concentrations of AT9283 to generate a standard curve. Validation criteria: Extraction recovery rates must exceed 85%, and the assay must demonstrate a linear dynamic range confirming the extended tumor half-life (2.5 hours) versus plasma half-life (0.5 hours)[5].

Mechanistic Visualization

The following diagram illustrates the logical flow from salt formulation through physiological dissolution to the dual-pathway inhibition mechanism of AT9283.

G Salt AT9283 Formulation (L-Glutamate vs. HCl) Dissolution Physiological Dissolution & Absorption Salt->Dissolution Pharmacokinetics AurA Aurora A/B Inhibition (IC50 ~3 nM) Dissolution->AurA JAK JAK2/3 Inhibition (IC50 ~1.2 nM) Dissolution->JAK Mitosis Mitotic Arrest & Polyploidy AurA->Mitosis Disrupts Spindle STAT STAT Signaling Blockade JAK->STAT Prevents Phosphorylation Apoptosis Tumor Cell Apoptosis Mitosis->Apoptosis STAT->Apoptosis

Figure 1: AT9283 dual-pathway inhibition workflow and mechanism of action.

Sources

Validation

A Comparative Guide to the Efficacy of AT9283 Across Diverse Cancer Types

This guide provides an in-depth technical analysis of AT9283, a multi-targeted kinase inhibitor, for researchers, scientists, and professionals in drug development. We will explore its mechanism of action, compare its ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of AT9283, a multi-targeted kinase inhibitor, for researchers, scientists, and professionals in drug development. We will explore its mechanism of action, compare its efficacy across various hematological and solid tumors, and position its therapeutic potential against alternative kinase inhibitors, supported by robust experimental data.

Introduction to AT9283: A Multi-Modal Kinase Inhibitor

AT9283 is a small molecule inhibitor targeting several critical kinases implicated in cancer cell proliferation and survival.[1] Developed by Astex Therapeutics, its primary targets are Aurora A and Aurora B, serine/threonine kinases that are essential regulators of mitosis.[2] Overexpression of Aurora kinases is a common feature in many cancers and is linked to genetic instability and tumor progression.[3]

Beyond the Aurora kinase family, AT9283 also demonstrates potent inhibitory activity against Janus kinase 2 (JAK2) and the Abelson tyrosine kinase (Abl), including the imatinib-resistant T315I mutant.[2][4][5] This multi-targeted profile suggests a broader therapeutic potential, particularly in malignancies driven by aberrant signaling through these pathways.

Core Mechanism of Action

The primary anti-cancer effect of AT9283 stems from its potent inhibition of Aurora kinases A and B.[2]

  • Aurora A Inhibition: Disrupts centrosome maturation and the formation of the mitotic spindle.[6]

  • Aurora B Inhibition: As a key component of the chromosomal passenger complex, its inhibition prevents proper chromosome alignment and segregation, leading to failed cytokinesis.[2][6]

This dual disruption of mitosis forces cells into an abnormal cell division process, resulting in endoreduplication (DNA replication without cell division), the formation of polyploid cells, and subsequent mitotic arrest and apoptosis (programmed cell death).[2][3][7] The inhibition of targets like JAK2 and Abl provides additional therapeutic avenues, particularly in specific hematological cancers.[4]

cluster_AT9283 AT9283 cluster_targets Kinase Targets cluster_processes Cellular Processes cluster_outcomes Cellular Outcomes AT9283 AT9283 AurA Aurora A AT9283->AurA Inhibits AurB Aurora B AT9283->AurB Inhibits JAK2 JAK2 AT9283->JAK2 Inhibits Abl Abl (incl. T315I) AT9283->Abl Inhibits Mitosis Mitotic Progression (Spindle Formation, Chromosome Segregation) AurA->Mitosis AurB->Mitosis STAT_Signal JAK-STAT Signaling JAK2->STAT_Signal Arrest Mitotic Arrest & Endoreduplication Mitosis->Arrest Disruption leads to Prolif Decreased Proliferation STAT_Signal->Prolif Inhibition leads to Apoptosis Apoptosis Arrest->Apoptosis Apoptosis->Prolif

Caption: AT9283 multi-target signaling pathway.

Efficacy in Hematological Malignancies

AT9283 has been extensively evaluated in blood cancers, where its dual action against Aurora kinases and other drivers like JAK2 and Abl is particularly relevant.

Leukemias (AML, CML)

In a Phase I study involving patients with relapsed or refractory leukemias, AT9283 showed signs of biological activity.[8] Approximately one-third of acute myeloid leukemia (AML) patients experienced a significant reduction (≥38%) in bone marrow blasts, although this did not translate to objective remissions due to a lack of hematological reconstitution.[8] Notably, two patients with accelerated phase chronic myeloid leukemia (CML), who had previously been treated with imatinib and dasatinib, showed clinical benefit.[8] The activity of AT9283 against the ABL T315I mutation, a common cause of resistance to other CML therapies, underscores its potential in this setting.[5] However, a subsequent Phase I/II trial in children with acute leukemia was terminated early due to poor recruitment and did not demonstrate clinical responses.[9]

Myeloproliferative Disorders (MPD)

The dual inhibition of JAK2 and Aurora kinases makes AT9283 a promising candidate for MPDs, where constitutive activation of JAK2 is a primary pathogenic driver.[4] Preclinical studies have shown that AT9283 potently inhibits proliferation and JAK2-related signaling in cell lines dependent on JAK2 and in hematopoietic progenitor cells from MPD patients with JAK2 mutations.[4] Furthermore, it demonstrated significant therapeutic potential in a murine leukemia model driven by the ETV6-JAK2 fusion gene.[4]

Aggressive B-cell Non-Hodgkin's Lymphomas (B-NHL)

Preclinical data strongly support the efficacy of AT9283 in B-NHL. Studies have shown potent inhibition of cell proliferation across various B-NHL cell lines, with IC50 values ranging from 0.02 to 1.6 μM.[10] Treatment induced the characteristic cellular outcomes of Aurora B inhibition, including endoreduplication and apoptosis.[7][10]

A key finding in this context is the synergistic effect of AT9283 when combined with microtubule-targeting agents like docetaxel. In a mantle cell lymphoma (MCL) xenograft model, the combination of AT9283 and docetaxel resulted in a statistically significant tumor growth inhibition (>60%) and enhanced survival, far exceeding the modest effects of either drug alone.[7][10][11]

Multiple Myeloma (MM)

In preclinical multiple myeloma models, AT9283 demonstrated an ability to slow tumor growth and prolong survival in xenograft mouse models.[12] A strong synergistic anti-myeloma effect was observed when AT9283 was combined with lenalidomide.[12] Despite this preclinical promise, a Phase II clinical trial in patients with relapsed or refractory multiple myeloma was closed early. The trial observed no objective responses and was hampered by slow accrual and significant toxicity, particularly myelosuppression.[13]

Hematological Malignancy Key Findings Clinical Status/Outcome Supporting Data
Leukemias (AML/CML) Reduction in bone marrow blasts in AML; benefit in imatinib-resistant CML.[8]Phase I showed biological activity but no objective remissions.[8] Pediatric trial terminated early.[9]38% reduction in blasts in ~1/3 of AML patients.[8] Cytogenetic response in 1 CML patient.[8]
Myeloproliferative Disorders Potent dual inhibition of JAK2 and Aurora kinases in preclinical models.[4]Preclinical; clinical trials suggested.Inhibited erythroid colony formation from patient samples.[4] In vivo efficacy in murine model.[4]
B-cell NHL Potent single-agent activity and strong synergy with docetaxel in preclinical models.[7][10]Preclinical; warrants clinical evaluation.[11]IC50 < 1 μM in cell lines.[7] >60% tumor growth inhibition with combination in vivo.[10]
Multiple Myeloma Preclinical synergy with lenalidomide and in vivo efficacy.[12]Phase II trial terminated due to toxicity and lack of response.[13]No objective responses in 7 evaluable patients.[13]

Efficacy in Solid Tumors

The role of AT9283 has also been explored in various solid malignancies, with activity observed both preclinically and in early-phase trials.

Clinical Studies in Adult and Pediatric Patients

A Phase I trial in adults with advanced solid tumors established a maximum tolerated dose (MTD) of 27 mg/m²/72 h, with reversible myelosuppression being the primary dose-limiting toxicity.[14] While no partial responses were recorded, four patients with esophageal, non-small-cell lung (NSCLC), and colorectal cancer achieved stable disease for six months or longer.[14]

A separate Phase I trial in children and adolescents with relapsed/refractory solid tumors found the drug to be well-tolerated, establishing a pediatric MTD of 18.5 mg/m²/d.[15][16] This study provided encouraging signs of efficacy, including one partial response in a patient with a central nervous system primitive neuroectodermal tumor (CNS-PNET) and stable disease lasting over four cycles in three other patients.[15]

Preclinical Efficacy in Specific Solid Tumors
  • Colorectal Cancer: In vivo studies using HCT116 human colorectal tumor xenografts demonstrated significant tumor growth inhibition with AT9283 as a monotherapy. The anti-tumor effect was significantly enhanced when AT9283 was administered in combination with paclitaxel.

  • Ovarian Cancer: Preclinical testing in A2780 human ovarian tumor xenograft models also showed notable anti-tumor activity.[3]

Solid Tumor Setting Key Findings Clinical Status/Outcome Supporting Data
Advanced Solid Tumors (Adult) Tolerability established; prolonged stable disease in a subset of patients.[14]Phase I completed; MTD of 27 mg/m²/72h.[14]4 patients with stable disease ≥ 6 months.[14]
Solid Tumors (Pediatric) Well-tolerated with evidence of anti-tumor activity.[15]Phase I completed; MTD of 18.5 mg/m²/d.[15]1 partial response (CNS-PNET); 3 with stable disease > 4 cycles.[15]
Colorectal Cancer (Preclinical) Significant tumor growth inhibition, enhanced by combination with paclitaxel.Preclinical.Data from HCT116 xenograft models.
Ovarian Cancer (Preclinical) Demonstrated anti-tumor activity in vivo.[3]Preclinical.Data from A2780 xenograft models.[3]

Comparative Analysis with Alternative Aurora Kinase Inhibitors

AT9283's position in the therapeutic landscape is defined by its multi-targeted profile compared to more selective Aurora kinase inhibitors.

Inhibitor Primary Target(s) Key Differentiating Features
AT9283 Aurora A/B, JAK2, Abl (T315I)[5]Multi-targeted profile offers potential in JAK-driven MPDs and TKI-resistant CML.[4]
Barasertib (AZD1152) Aurora B selective[5][17]High selectivity for Aurora B may offer a different therapeutic window and toxicity profile.
Danusertib (PHA-739358) Pan-Aurora (A, B, C), Abl, RET, TRK-A[5][18]Broad-spectrum pan-Aurora inhibitor with activity against other oncogenic kinases.
Alisertib (MLN8237) Aurora A selectiveSpecific inhibitor of Aurora A, being investigated heavily in T-cell lymphomas and neuroblastoma.
AMG 900 Pan-Aurora (A, B, C)[5]A potent, orally bioavailable pan-Aurora inhibitor.[5]

The primary advantage of AT9283 is its potential for combinatorial efficacy from a single molecule. In diseases like MPD, the dual inhibition of Jak2 and Aurora kinases may be more effective than targeting either pathway alone.[4] However, this broader activity can also contribute to off-target toxicities, such as the myelosuppression observed in clinical trials, which may be more pronounced compared to highly selective inhibitors.[13][14]

Key Experimental Protocols

Reproducing and validating the effects of AT9283 requires standardized methodologies. Below are core protocols based on published studies.

Protocol: Western Blot for Phospho-Histone H3 (Pharmacodynamic Marker)

This protocol assesses the inhibition of Aurora B kinase activity by measuring the phosphorylation of its direct substrate, Histone H3 at Serine 10 (pHH3).

  • Cell Treatment: Plate cancer cells (e.g., HCT116, Granta-519) and allow them to adhere overnight. Treat with varying concentrations of AT9283 (e.g., 10 nM - 1 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal loading, strip the membrane and re-probe for total Histone H3 or a loading control like GAPDH.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the pHH3 signal relative to total H3 indicates target engagement by AT9283.[15]

Protocol: In Vivo Human Tumor Xenograft Study

This workflow evaluates the anti-tumor efficacy of AT9283 in a preclinical animal model.

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 x 10⁶ HCT116 cells) into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, AT9283 monotherapy, Paclitaxel monotherapy, AT9283 + Paclitaxel combination).

  • Drug Administration: Administer AT9283 via a clinically relevant route, such as intraperitoneal (IP) injection, at a specified dose and schedule (e.g., 15-20 mg/kg, daily or intermittently).[7] Administer combination agents according to established protocols.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe animals for any signs of toxicity.

  • Endpoint and Analysis: Euthanize mice when tumors reach the maximum allowed size or at the end of the study. Excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for pHH3, immunohistochemistry). Compare tumor growth inhibition between groups to determine efficacy.

cluster_cohorts Example Cohorts A 1. Cell Culture & Implantation (e.g., HCT116 cells in SCID mice) B 2. Tumor Growth Monitoring (to ~150 mm³) A->B C 3. Randomization into Treatment Cohorts B->C c1 Vehicle Control c2 AT9283 c3 Docetaxel c4 AT9283 + Docetaxel D 4. Drug Administration (e.g., AT9283 at 20mg/kg IP) E 5. Efficacy Monitoring (Tumor Volume, Body Weight) D->E F 6. Study Endpoint & Tissue Harvest E->F G 7. Data Analysis (Tumor Growth Inhibition, Pharmacodynamics) F->G c1->D c2->D c3->D c4->D

Caption: Workflow for a preclinical xenograft efficacy study.

Conclusion and Future Directions

AT9283 is a potent multi-targeted kinase inhibitor with demonstrated preclinical efficacy across a range of hematological and solid tumors. Its unique inhibitory profile against Aurora kinases, JAK2, and Abl provides a strong rationale for its use in specific cancer types, particularly myeloproliferative disorders and certain leukemias.[4] Clinical data have shown signs of activity in both adult and pediatric solid tumors, although development in some indications like multiple myeloma has been halted due to toxicity and lack of response.[13][14][15]

The most promising path forward for AT9283 appears to be in combination therapies. Preclinical studies have repeatedly shown strong synergistic effects when AT9283 is paired with microtubule-targeting agents (paclitaxel, docetaxel) or other novel agents like lenalidomide.[7][12] Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit and on optimizing combination strategies to enhance the therapeutic index and manage toxicities.

References

  • Reule, M., Cross, D., Curry, J., Lyons, J., Smith, K., Smyth, T., Thompson, N., & Gill, A. (n.d.). AT9283, an Aurora A and B Kinase Inhibitor with Potent Antitumoral Activity in Monotherapy and in Combination with Paclitaxel. Google Vertex AI Search.
  • Foran, J. M., Fiedler, W., Wermke, M., et al. (2013). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Leukemia & Lymphoma, 54(10), 2194-2201.
  • Dawson, M. A., Curry, J. E., Barber, K., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. British Journal of Haematology, 150(1), 55-65. [Link]

  • Massive Bio. (2025, November 23).
  • Moreno, L., Bautista, F. J., Geoerger, B., et al. (2015). A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. Clinical Cancer Research, 21(2), 267-273. [Link]

  • (n.d.).
  • Qi, W., Liu, X., Cooke, L. S., et al. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997-3005. [Link]

  • Cancer Research UK. (n.d.). A trial looking at AT9283 for children and young people with solid tumours.
  • Qi, W., Cooke, L. S., Liu, X., et al. (2010). AT9283, a Novel Pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth In Aggressive B-Cell Non-Hodgkin's Lymphoma. Blood, 116(21), 3930. [Link]

  • Kristeleit, R., Calvert, H., Arkenau, H. T., et al. (2012). A phase I dose escalation study of AT9283, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies. Annals of Oncology, 23(5), 1305-1312. [Link]

  • Qi, W., Liu, X., Cooke, L. S., et al. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997-3005. [Link]

  • (n.d.).
  • Vormoor, B., Veal, G. J., Griffin, M. J., et al. (2017). A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia: challenges to run early phase clinical trials for children with leukemia. Pediatric Blood & Cancer, 64(6). [Link]

  • Chen, E., Trudel, S., Turner, R., et al. (2014). A Phase II Study of AT9283, an Aurora Kinase Inhibitor, in Patients with Relapased or Refractory Multiple Myloma; NCIC Clinical Trials Group IND.191. Blood, 124(21), 4785. [Link]

  • (2010). AT-9283, a Small-Molecule Multi-Targeted Kinase Inhibitor for the Potential Treatment of Cancer. Current Opinion in Investigational Drugs, 11(12), 1442-9. [Link]

  • Santo, L., Hideshima, T., Cirstea, D., et al. (2010). AT9283, a Small Molecule Multi-Targeted Kinase Inhibitor with Potent Activity Against Aurora Kinase and STAT3 In Combination with Lenalidomide Results In Synergistic Anti-Myeloma Activity. Blood, 116(21), 1883. [Link]

  • (n.d.). Effects of the novel aurora kinase/JAK inhibitor, AT9283 and imatinib on Philadelphia positive cells in vitro.
  • (n.d.).
  • (n.d.). A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study.
  • Falchook, G. S., & Kurzrock, R. (2021). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 11, 709541. [Link]

  • Katsha, A., & Soutto, M. (2010). Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics?. Cancer Research, 70(3), 833-837. [Link]

  • Tanaka, E., Hashimoto, Y., & Ito, A. (2015). Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. Biomedical Reports, 3(3), 291-296. [Link]

  • (n.d.). Aurora kinase inhibitors in clinical trials.
  • Dar, A. A., & Zaika, A. (2012). Aurora kinase inhibitors: Progress towards the clinic.

Sources

Comparative

Confirming AT9283 Target Engagement in Cells: A Comprehensive Comparison and Methodological Guide

As drug development pivots toward multi-targeted kinase inhibitors to overcome acquired resistance mechanisms, confirming intracellular target engagement has become a critical bottleneck. AT9283 is a potent, fragment-der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-targeted kinase inhibitors to overcome acquired resistance mechanisms, confirming intracellular target engagement has become a critical bottleneck. AT9283 is a potent, fragment-derived multi-targeted kinase inhibitor primarily directed against Aurora kinases (A and B), JAK2, FLT3, and ABL(T315I) 1. While biochemical cell-free assays easily demonstrate low-nanomolar affinities, live-cell target engagement is often confounded by high intracellular ATP concentrations, membrane permeability barriers, and dynamic protein complex formations 2.

In this guide, I will dissect the strategies for confirming AT9283 target engagement, contrasting direct biophysical methods (like NanoBRET) with indirect functional readouts (like Histone H3 phosphorylation). By establishing self-validating experimental systems, we can definitively decouple the Aurora B-mediated polyploid phenotype from JAK2/STAT3-driven apoptotic events.

Mechanistic Causality: The AT9283 Signaling Axis

To design a robust target engagement assay, we must first understand the causality of the inhibitor's action. Aurora B is the catalytic component of the chromosomal passenger complex (CPC), responsible for phosphorylating Histone H3 at Serine 10 (Ser10) during mitosis. Inhibition of Aurora B leads to cytokinesis failure, endoreduplication, and a distinct polyploid cellular morphology 3. Concurrently, AT9283's inhibition of JAK2 blocks the phosphorylation of STAT3, stripping cancer cells of critical survival signals and accelerating apoptosis 4.

G AT9283 AT9283 AurB Aurora B Kinase AT9283->AurB Inhibits JAK2 JAK2 AT9283->JAK2 Inhibits H3 Histone H3 (Ser10) AurB->H3 Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates Pheno1 Cytokinesis Failure (Polyploidy) H3->Pheno1 Loss causes Pheno2 Apoptosis STAT3->Pheno2 Loss causes

AT9283 dual inhibition of Aurora B and JAK2 signaling pathways driving cellular phenotypes.

Comparative Performance: AT9283 vs. Alternative Inhibitors

When benchmarking AT9283, it is essential to compare it against selective and pan-Aurora inhibitors 5. The choice of alternative dictates the expected cellular phenotype and the appropriate biomarker for validation.

InhibitorPrimary TargetsBiochemical IC50Cellular BiomarkerDominant Cellular Phenotype
AT9283 Aurora A/B, JAK2, FLT3Aurora A: 3 nM Aurora B: 3 nM↓ p-Histone H3 (Ser10), ↓ p-STAT3Polyploidy & Apoptosis
Alisertib (MLN8237) Aurora A (Selective)Aurora A: 1.2 nM Aurora B: 396.5 nMAbnormal Spindle AssemblyMitotic Delay / Arrest
Barasertib (AZD1152) Aurora B (Selective)Aurora B: 0.37 nM↓ p-Histone H3 (Ser10)Polyploidy / Endoreduplication
AMG 900 Pan-Aurora (A, B, C)Aurora A: 5 nM Aurora B: 4 nM↓ p-Histone H3 (Ser10)Polyploidy (Resistant to P-gp)

Application Insight: While Alisertib is excellent for isolating Aurora A-specific spindle defects, AT9283 and AMG 900 drive a profound Aurora B-mediated polyploid phenotype. AT9283's unique advantage lies in its secondary JAK2/STAT3 suppression, which accelerates apoptotic induction in hematological malignancies compared to highly selective Aurora inhibitors.

Experimental Protocols for Target Engagement

Protocol 1: Indirect Functional Validation via Phospho-Histone H3 (Ser10) Modulation

To prove that AT9283 engages Aurora B inside the cell, we measure the ablation of Histone H3 Ser10 phosphorylation 6.

The Causality & Self-Validating Logic: In asynchronous cell populations, the basal level of mitotic cells (and thus p-H3) is low, creating a poor signal-to-noise ratio. By using Nocodazole (a microtubule depolymerizing agent), we arrest cells in prometaphase, hyperphosphorylating Histone H3. This creates an artificially high, synchronized signal window. If AT9283 subsequently collapses this signal, it proves definitive target engagement of the kinase responsible for the phosphorylation. We validate this system by including an Aurora A-selective inhibitor (Alisertib) as a negative control, which should fail to ablate the signal at low nanomolar doses.

Step-by-Step Methodology:

  • Cell Synchronization: Seed target cells (e.g., HCT116 or K562) at 1×105 cells/mL. Treat with 0.4 μg/mL Nocodazole for 12–16 hours to induce an M-phase block and maximize p-Histone H3 (Ser10) accumulation.

  • Compound Treatment: Add AT9283 directly to the nocodazole-containing media at varying concentrations (10 nM, 30 nM, 100 nM, 500 nM) and incubate for exactly 2 hours.

  • Lysis & Extraction: Harvest cells and lyse immediately in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state).

  • Western Blotting: Resolve 20 μg of protein extract via SDS-PAGE. Probe with anti-phospho-Histone H3 (Ser10) as the primary readout, and total Histone H3 as the loading control.

  • Validation Controls: Run a vehicle (DMSO) + Nocodazole positive control, and an Alisertib (100 nM) negative control to ensure the signal drop is Aurora B specific.

Protocol 2: Direct Biophysical Validation via NanoBRET

While biomarker modulation is powerful, it is susceptible to off-target pathway crosstalk. To prove direct physical binding of AT9283 to the kinase ATP-pocket in live cells, we utilize Bioluminescence Resonance Energy Transfer (NanoBRET) 7.

The Causality & Self-Validating Logic: This system relies on competitive displacement. A cell-permeable fluorescent tracer binds the NanoLuc-tagged kinase, generating a baseline BRET signal. When AT9283 enters the cell and engages the target, it physically displaces the tracer, causing a dose-dependent decay in the BRET signal. The IC50 derived here directly reflects intracellular target occupancy, completely independent of downstream signaling cascades.

G Step1 1. Express NanoLuc- Aurora B Fusion Step2 2. Add Fluorescent Kinase Tracer Step1->Step2 Step3 3. Introduce AT9283 (Competitor) Step2->Step3 Step4 4. Measure BRET Signal Decay Step3->Step4

NanoBRET competitive displacement workflow for quantifying direct intracellular target engagement.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-Aurora B (or NanoLuc-JAK2) fusion protein. Incubate for 24 hours at 37°C.

  • Tracer Equilibration: Harvest and resuspend cells in Opti-MEM. Add the appropriate NanoBRET Kinase Tracer at a pre-optimized KD​ concentration (ensuring the system is sensitive to competitive displacement).

  • Inhibitor Addition: Dispense cells into a 384-well white plate. Add AT9283 in a 10-point dose-response series (e.g., 10 μM down to 0.5 nM). Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • Substrate Addition & Reading: Add the NanoBRET NanoGlo Substrate. Immediately read the plate on a luminescence microplate reader equipped with appropriate filters (Donor: 450 nm, Acceptor: 610 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Plot against AT9283 concentration using a 4-parameter logistic curve to determine the cellular IC50.

Conclusion

Confirming the target engagement of a multi-kinase inhibitor like AT9283 requires a dual-pronged approach. Relying solely on direct biophysical assays (NanoBRET) confirms occupancy but ignores functional consequence. Conversely, relying solely on downstream biomarkers (p-Histone H3) confirms functional consequence but risks misinterpretation due to pathway redundancy. By combining these self-validating methodologies, researchers can confidently map the pharmacological profile of AT9283 against alternatives like Alisertib or AMG 900, ensuring robust data for preclinical translation.

References

  • Source: spandidos-publications.
  • Source: frontiersin.
  • ACS Publications:Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283)
  • Source: tandfonline.
  • Source: nih.
  • Source: nih.
  • Source: whiterose.ac.

Sources

Validation

A Comparative Guide to AT9283 Synergies in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the multi-targeted kinase inhibitor AT9283 in combination with other chemotherapeutic agents. We will explore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the multi-targeted kinase inhibitor AT9283 in combination with other chemotherapeutic agents. We will explore the mechanistic rationale for synergistic combinations, present supporting experimental data, and provide detailed protocols for evaluating these interactions in a research setting.

Introduction to AT9283: A Multi-Action Inhibitor

AT9283 is a synthetic small molecule that functions as a potent, multi-targeted kinase inhibitor.[1] Its primary targets are the Aurora kinases (A and B), which are crucial regulators of mitosis.[2] Overexpression of Aurora kinases is a common feature in many human cancers, making them a compelling target for anticancer therapy.[2][3] Inhibition of Aurora B, in particular, disrupts cell division, leading to a polyploid phenotype (containing more than two sets of chromosomes) and, ultimately, programmed cell death (apoptosis).[3][4]

Beyond its effects on Aurora kinases, AT9283 also potently inhibits other kinases implicated in cancer, most notably Janus kinase 2 (JAK2) and the ABL kinase (including the T315I mutation that confers resistance to other inhibitors).[5][6][7] This multi-targeted profile gives AT9283 the unique potential to simultaneously disrupt multiple oncogenic signaling pathways, forming the basis for its investigation as both a monotherapy and a synergistic partner in combination regimens.[5][8]

Mechanism of Action at a Glance

AT9283's anti-cancer activity stems from its ability to interfere with key cellular processes:

  • Mitotic Disruption: By inhibiting Aurora A and B, AT9283 prevents proper chromosome segregation during cell division. This leads to mitotic arrest and cell death.[1][2]

  • Inhibition of Oncogenic Signaling: By targeting JAK2, AT9283 can block signaling pathways that drive the proliferation of certain cancer cells, particularly in hematological malignancies.[5][8][9]

The dual inhibition of both Aurora and JAK2 pathways suggests an intrinsic combinatorial efficacy, which can be further enhanced by combining AT9283 with other classes of chemotherapy drugs.[5]

AT9283_Mechanism cluster_AT9283 AT9283 cluster_targets Kinase Targets cluster_pathways Cellular Pathways & Outcomes AT9283 AT9283 AuroraB Aurora B Kinase AT9283->AuroraB Inhibits AuroraA Aurora A Kinase AT9283->AuroraA Inhibits JAK2 JAK2 AT9283->JAK2 Inhibits Mitosis Mitosis Regulation AuroraB->Mitosis Cytokinesis Cytokinesis AuroraB->Cytokinesis Spindle Spindle Assembly AuroraA->Spindle STAT5 STAT5 Signaling JAK2->STAT5 Polyploidy Endoreduplication & Polyploidy Mitosis->Polyploidy Disruption leads to Apoptosis Apoptosis (Cell Death) Spindle->Apoptosis Defects lead to Cytokinesis->Polyploidy Failure leads to Proliferation Cell Proliferation STAT5->Proliferation Proliferation->Apoptosis Inhibition leads to Polyploidy->Apoptosis

Caption: Mechanism of AT9283 action on key kinase targets and cellular outcomes.

Rationale for Combination Therapy

The development of drug resistance and dose-limiting toxicities are significant hurdles in cancer chemotherapy. Combining drugs with different mechanisms of action is a cornerstone strategy to overcome these challenges. A synergistic interaction, where the combined effect of two drugs is greater than the sum of their individual effects, is the ideal outcome.

The rationale for combining AT9283 with other agents is based on targeting cancer cells through complementary pathways:

  • Enhancing Mitotic Catastrophe: AT9283 induces errors in mitosis. Combining it with drugs that also affect microtubule dynamics or DNA integrity can push cancer cells past a threshold of damage, leading to more effective cell killing.

  • Targeting Different Cell Cycle Phases: AT9283's primary action is in the M-phase (mitosis). Combining it with drugs that target cells in S-phase (DNA synthesis) or G2-phase can create a multi-pronged attack on the cell cycle.

  • Overcoming Resistance: Cancer cells that develop resistance to one agent may remain sensitive to another. Combination therapy can reduce the likelihood of resistant clones emerging.

Comparative Analysis of AT9283 Synergies

Experimental evidence has demonstrated that AT9283 acts synergistically with microtubule-targeting agents.

AT9283 with Taxanes (Paclitaxel, Docetaxel)

Taxanes are a class of chemotherapy drugs that stabilize microtubules, leading to mitotic arrest and apoptosis. This mechanism is complementary to AT9283's disruption of Aurora kinase function.

Mechanistic Rationale: It is well-established that inhibiting Aurora kinases (A or B) can synergistically enhance the anti-proliferative and apoptotic effects of microtubule-targeting agents like taxanes and vinca alkaloids.[10] By first disrupting the mitotic machinery with AT9283, cancer cells become more vulnerable to the effects of a microtubule-stabilizing agent.

Experimental Evidence: Studies in aggressive B-cell non-Hodgkin lymphoma (B-NHL) and colorectal cancer models have shown significant synergy between AT9283 and taxanes.

  • In Vitro Apoptosis: In a B-NHL cell line, a combination of very low doses of AT9283 (5 nM) and docetaxel (5 nM) doubled the rate of apoptosis (23%) compared to either drug alone (10%).[4][10]

  • In Vivo Tumor Growth Inhibition: In a mouse xenograft model of mantle cell lymphoma, combining AT9283 (15 or 20 mg/kg) with docetaxel (10 mg/kg) resulted in a statistically significant inhibition of tumor growth and enhanced survival, an effect not seen with either agent alone at those doses.[4][10] Similarly, in a human colorectal tumor (HCT116) xenograft model, administering AT9283 and paclitaxel at suboptimal doses achieved improved tumor growth inhibition compared to monotherapy.

Data Summary: In Vivo Tumor Growth Inhibition (TGI)

Treatment Group (HCT116 Xenograft Model)DoseResultReference
AT9283 (monotherapy)SuboptimalModest TGI
Paclitaxel (monotherapy)SuboptimalModest TGI
AT9283 + Paclitaxel Suboptimal Significant TGI

Note: "Suboptimal" refers to doses at which the individual drugs showed limited efficacy.

Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic potential of a drug combination like AT9283 and a partner drug, the Chou-Talalay method for calculating the Combination Index (CI) is a widely accepted standard.[11][12][13]

The Combination Index (CI): A Quantitative Measure The CI provides a mathematical definition of a drug interaction:

  • CI < 1: Synergism (the observed effect is greater than expected)

  • CI = 1: Additive Effect (the observed effect is as expected)

  • CI > 1: Antagonism (the observed effect is less than expected)

Synergy_Workflow cluster_prep Phase 1: Experiment Setup cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis A 1. Determine IC50 for each drug alone B 2. Select a constant drug ratio (e.g., IC50:IC50) A->B C 3. Create serial dilutions of single drugs and combo B->C D 4. Seed cells in 96-well plates C->D E 5. Treat cells with drug dilutions D->E F 6. Incubate (e.g., 72h) E->F G 7. Measure cell viability (e.g., MTS/MTT assay) F->G H 8. Calculate Fraction Affected (Fa) for each dose G->H I 9. Input data into CompuSyn or similar software H->I J 10. Generate Combination Index (CI) values I->J K 11. Interpret Results: Synergy, Additive, or Antagonism J->K

Caption: Experimental workflow for determining drug synergy via the Combination Index method.

Step-by-Step Protocol: Combination Index (CI) Assay

This protocol outlines the key steps for performing a synergy analysis using a cell viability assay.

Causality Behind Choices:

  • Constant Ratio Design: Using a constant ratio of the two drugs (e.g., based on their individual IC50 values) across all dilutions is critical. This ensures that the interaction is assessed consistently across a range of effect levels, which is a core assumption of the Chou-Talalay method.[12]

  • Cell Viability Assay: Assays like MTS or MTT provide a quantitative measure of cell proliferation and are highly reproducible, forming a reliable data source for CI calculations.

Methodology:

  • Determine Individual Drug Potency (IC50):

    • Seed target cancer cells (e.g., HCT116, Granta-519) in 96-well plates.

    • Treat cells with a serial dilution of AT9283 alone and the partner drug (e.g., paclitaxel) alone.

    • After a set incubation period (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay - MTS).

    • Calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth) for each drug using non-linear regression analysis.

  • Set Up Combination Assay (Constant Ratio):

    • Prepare stock solutions of AT9283 and the partner drug.

    • Create a primary mixture of the two drugs at a fixed ratio corresponding to their IC50 values (e.g., if IC50 of Drug A is 10 nM and Drug B is 5 nM, the ratio is 2:1).

    • Perform a serial dilution of this combination mixture.

    • In a new 96-well plate with seeded cells, add the serial dilutions of:

      • AT9283 alone

      • Partner drug alone

      • The combination mixture

  • Data Collection and Analysis:

    • Incubate the plate for the same duration as the initial IC50 experiments (e.g., 72 hours).

    • Measure cell viability using the same assay.

    • Convert raw absorbance/luminescence values to "Fraction Affected" (Fa), where Fa = 1 - (viability of treated cells / viability of control cells).

    • Input the dose-response data (drug concentrations and corresponding Fa values) for the single agents and the combination into a specialized software program like CompuSyn or CalcuSyn.[11][13][14]

  • Interpretation:

    • The software will automatically calculate the CI values at different effect levels (e.g., ED50, ED75, ED90 - the doses required to achieve 50%, 75%, and 90% inhibition, respectively).[11]

    • Analyze the generated Fa-CI plot (also known as a Chou-Talalay plot) or an isobologram to visualize the nature of the interaction across the entire dose range.

Conclusion and Future Directions

The multi-targeted nature of AT9283, particularly its dual inhibition of Aurora and JAK kinases, makes it a compelling candidate for combination therapies. Experimental data strongly supports a synergistic relationship with taxane-based chemotherapies in both hematological and solid tumor models. The enhanced apoptosis and tumor growth inhibition observed in these combinations highlight a promising strategy for improving therapeutic outcomes.

Future research should focus on:

  • Expanding the range of combination partners to include other classes of drugs, such as PARP inhibitors or DNA-damaging agents, where mechanistic synergy is plausible.

  • Investigating the molecular mechanisms of resistance to AT9283-based combinations to develop strategies for second-line therapies.

  • Translating these preclinical findings into well-designed clinical trials to validate the efficacy and safety of these synergistic combinations in patients.[15]

References
  • Massive Bio. (2025, November 23).
  • PubChem. At-9283 | C19H23N7O2 | CID 135398495.
  • Dawson, M. A., et al. (2010, July 15). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders.
  • Howard, S., et al. Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. Astex Therapeutics.
  • Qi, W., et al. AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas.
  • Reule, M., et al. AT9283, an Aurora A and B Kinase Inhibitor with Potent Antitumoral Activity in Monotherapy and in Combination with Paclitaxel. Astex Therapeutics Ltd.
  • Curry, J., et al. AT9283, a Potent Inhibitor of JAK2, Is Active in JAK2 V617F Myeloproliferative Disease Models.
  • Bio-protocol. 4.4.
  • Foran, J. M., et al. (2013, February 13). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. PMC.
  • Lee, J. J. (2014, November 5).
  • Squires, M. S., et al. (2007, November 16). AT9283, a Potent Inhibitor of JAK2, Is Active in JAK2 V617F Myeloproliferative Disease Models.
  • Chou, T. C. (2000, November 15).
  • Gontarewicz, A., & Cheson, B. D. (2013).
  • Zhang, N., et al. (2016).
  • Qi, W., et al. (2012, June 15). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. PubMed.
  • OHSU Knight Cancer Institute. (2020, May 26). Personalized Kinase Inhibitor Therapy Combined With Chemotherapy in Treating Patients With Newly Diagnosed Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia. ClinicalTrials.gov.

Sources

Comparative

Independent Validation of AT9283's Anti-Tumor Activity: A Comparative Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate the anti-tumor activity of AT9283. It offers a comparative analysis with alternative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate the anti-tumor activity of AT9283. It offers a comparative analysis with alternative kinase inhibitors and detailed, field-proven experimental protocols. Our objective is to equip researchers with the necessary tools to rigorously assess the efficacy of AT9283 in relevant preclinical models.

Introduction to AT9283: A Multi-Targeted Kinase Inhibitor

AT9283 is a small molecule inhibitor that targets multiple kinases crucial for cancer cell proliferation and survival.[1][2] Its primary targets are Aurora kinase A and Aurora kinase B, serine/threonine kinases that are key regulators of mitosis.[1] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive therapeutic targets.[3][4] By inhibiting Aurora kinases, AT9283 disrupts the proper execution of mitosis, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[1][5]

Beyond its potent activity against Aurora kinases, AT9283 also inhibits Janus kinase 2 (JAK2) and the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, including the T315I mutant which is resistant to some other inhibitors.[2][5][6][7] This multi-targeted profile suggests that AT9283 may have therapeutic potential in a range of solid tumors and hematological malignancies.[2][8] Preclinical studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines and in vivo xenograft models.[2][3][4]

Mechanism of Action Overview

The anti-tumor activity of AT9283 stems from its ability to interfere with critical cellular processes:

  • Disruption of Mitosis: Inhibition of Aurora A and B kinases leads to defects in centrosome separation, spindle assembly, and chromosome segregation, ultimately causing cell cycle arrest and apoptosis.[1][5]

  • Inhibition of JAK/STAT Signaling: By targeting JAK2, AT9283 can block the constitutively active JAK/STAT pathway, which is a driver of cell proliferation and survival in many hematological malignancies.[8]

  • Overcoming Drug Resistance: Its activity against the T315I mutation in Abl suggests a potential role in treating chronic myeloid leukemia (CML) that has become resistant to standard therapies.[7]

Comparative Analysis: AT9283 vs. Alternative Kinase Inhibitors

To provide context for the evaluation of AT9283, it is essential to compare its activity with other inhibitors targeting similar pathways. This section provides a comparative overview of AT9283 with other Aurora kinase and JAK inhibitors.

InhibitorPrimary Target(s)Reported IC50/Ki ValuesKey Differentiators
AT9283 Aurora A, Aurora B, JAK2, Abl (T315I)Aurora A: 52% inhibition at 3 nM; Aurora B: 58% inhibition at 3 nM; JAK2: 1.2 nM; JAK3: 1.1 nM[6][9]Multi-targeted inhibitor with potent activity against both Aurora and JAK kinases.[8]
Danusertib (PHA-739358) Pan-Aurora kinases, Abl, Ret, TrkA, FGFR1Aurora A: 13 nM; Aurora B: 79 nM; Aurora C: 61 nM[10][11]A pan-Aurora kinase inhibitor with a broad anti-proliferative profile.[12][13]
Tozasertib (MK-0457/VX-680) Pan-Aurora kinases, Flt3, BCR-AblAurora A: 0.6 nM; Aurora B: 18 nM; Aurora C: 4.6 nM[14][15]Potent pan-Aurora inhibitor with demonstrated anti-tumor activity in a wide range of tumor types.[16][17]
Ruxolitinib JAK1, JAK2JAK1: 3.3 nM; JAK2: 2.8 nM[18]A selective JAK1/2 inhibitor approved for myelofibrosis and polycythemia vera, with ongoing investigation in various cancers.[19][20][21]

Experimental Protocols for Independent Validation

This section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments to independently validate the anti-tumor activity of AT9283.

In Vitro Efficacy Assessment

Scientific Rationale: Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. The MTT and MTS assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[22][23] This allows for the determination of the half-maximal inhibitory concentration (IC50) of AT9283.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of AT9283 and the chosen comparator inhibitors in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[22] The yellow MTT is reduced to purple formazan crystals by metabolically active cells.[23]

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[24] The MTS reagent is converted to a soluble formazan product.[22][23]

  • Absorbance Measurement:

    • For MTT assay: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[22] Measure the absorbance at 570 nm using a microplate reader.

    • For MTS assay: Measure the absorbance directly at 490 nm.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow: In Vitro Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_measure Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Adherence Overnight seed->adhere treat Treat Cells with Compound adhere->treat dilute Prepare Serial Dilutions of AT9283 dilute->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add MTT or MTS Reagent incubate->add_reagent incubate_reagent Incubate for Formazan Production add_reagent->incubate_reagent read_plate Measure Absorbance incubate_reagent->read_plate calculate Calculate % Viability read_plate->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the IC50 of AT9283 using MTT/MTS assays.

Scientific Rationale: To confirm that the observed decrease in cell viability is due to apoptosis, specific assays are required. The Annexin V assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis. Caspase-3 and -7 are key executioner caspases activated during apoptosis. Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with AT9283 at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a dead cell stain (e.g., Propidium Iodide or 7-AAD).

    • For caspase activity, use a reagent like the Incucyte® Caspase-3/7 Green Apoptosis Assay Reagent, which becomes fluorescent upon cleavage by active caspases.[27]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-/PI-: Live cells

    • Annexin V+/PI-: Early apoptotic cells

    • Annexin V+/PI+: Late apoptotic/necrotic cells

    • Annexin V-/PI+: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by AT9283.

Signaling Pathway: Induction of Apoptosis by AT9283

G AT9283 AT9283 AuroraB Aurora B Kinase AT9283->AuroraB Inhibits MitoticArrest Mitotic Arrest AuroraB->MitoticArrest Regulates Mitosis CaspaseCascade Caspase Cascade Activation (Caspase-3/7) MitoticArrest->CaspaseCascade Triggers Apoptosis Apoptosis (Cell Death) CaspaseCascade->Apoptosis PS Phosphatidylserine (PS) Externalization CaspaseCascade->PS G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis implant Implant Human Tumor Cells in Immunodeficient Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize administer Administer AT9283, Vehicle, or Positive Control randomize->administer monitor_tumor Measure Tumor Volume & Body Weight administer->monitor_tumor terminate Terminate Study at Endpoint monitor_tumor->terminate excise Excise and Weigh Tumors terminate->excise analyze Analyze Tumors (e.g., Western Blot) excise->analyze calculate_tgi Calculate Tumor Growth Inhibition (TGI) excise->calculate_tgi

Caption: Workflow for assessing the in vivo efficacy of AT9283 in a xenograft model.

Conclusion

This guide provides a robust framework for the independent validation of AT9283's anti-tumor activity. By employing the detailed protocols and considering the comparative data, researchers can generate high-quality, reproducible data to rigorously evaluate the therapeutic potential of this multi-targeted kinase inhibitor. The experimental designs outlined herein are intended to be a starting point and should be adapted to the specific cancer type and research question being addressed.

References

  • Massive Bio. (2025, November 23). Aurora Kinase Inhibitor AT9283.
  • Qi, W., et al. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997-3005. Retrieved from [Link]

  • Moreno, L., et al. (2015). A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. Clinical Cancer Research, 21(2), 267-275. Retrieved from [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. Retrieved from [Link]

  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(4), 261-267. Retrieved from [Link]

  • Charles River Laboratories. Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Wen, W., et al. (2016). Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer. Oncotarget, 7(38), 62274-62286. Retrieved from [Link]

  • Sessa, C., et al. (2009). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(21), 6694-6702. Retrieved from [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • E-Journal of Cellular and Molecular Medicine. (2012, August 30). Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. Retrieved from [Link]

  • Sessa, C., et al. (2009). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(21), 6694-6702. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. Retrieved from [Link]

  • Astex Therapeutics. AT9283, an Aurora A and B Kinase Inhibitor with Potent Antitumoral Activity in Monotherapy and in Combination with Paclitaxel. Retrieved from [Link]

  • Creative Biolabs. Xenograft Models. Retrieved from [Link]

  • Vena, F., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 978909. Retrieved from [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Gontarewicz, A., & Pfreundschuh, M. (2013). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 3, 22. Retrieved from [Link]

  • Goringe, A. P., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. British Journal of Haematology, 150(4), 437-448. Retrieved from [Link]

  • Qi, W., et al. (2010). AT9283, a Novel Pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth In Aggressive B-Cell Non-Hodgkin's Lymphoma. Blood, 116(21), 282. Retrieved from [Link]

  • Frontiers in Immunology. (2024, January 2). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Retrieved from [Link]

  • Qi, W., et al. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997-3005. Retrieved from [Link]

  • Astex Therapeutics. CHARACTERISATION OF THE JANUS KINASE INHIBITORY ACTIVITY OF NOVEL KINASE INHIBITOR AT9283. Retrieved from [Link]

  • EpigenTek. VX-680 (MK-0457, Tozasertib). Retrieved from [Link]

  • Schöffski, P., et al. (2011). Phase I Pharmacokinetic and Pharmacodynamic Study of the Aurora Kinase Inhibitor Danusertib in Patients With Advanced or Metastatic Solid Tumors. Journal of Clinical Oncology, 29(33), 4432-4440. Retrieved from [Link]

  • Cancer Discovery. (2024, July 3). JAK Inhibition Augments the Antitumor Activity of Immune Checkpoint Blockade. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]

  • ResearchGate. Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Retrieved from [Link]

  • SciELO. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Elabscience. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit (E-CK-A831). Retrieved from [Link]

  • Twentyman, P. R., & Luscombe, M. (1987). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. British Journal of Cancer, 56(3), 279-285. Retrieved from [Link]

  • Stover, D. G., et al. (2018). Phase II study of ruxolitinib, a selective JAK1/2 inhibitor, in patients with metastatic triple-negative breast cancer. NPJ Breast Cancer, 4, 2. Retrieved from [Link]

  • National Cancer Institute. Definition of tozasertib lactate - NCI Drug Dictionary. Retrieved from [Link]

  • Wikipedia. MTT assay. Retrieved from [Link]

  • Chen, Y., et al. (2010). AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer. Expert Opinion on Investigational Drugs, 19(12), 1575-1586. Retrieved from [Link]

  • Foran, J. M., et al. (2014). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. American Journal of Hematology, 89(4), 391-397. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Disposal of L-Glutamic Acid Salt for Laboratory Professionals

This guide provides a detailed, step-by-step framework for the proper and safe disposal of L-glutamic acid salt, a common reagent in research, scientific, and drug development settings. By adhering to these procedures, l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, step-by-step framework for the proper and safe disposal of L-glutamic acid salt, a common reagent in research, scientific, and drug development settings. By adhering to these procedures, laboratories can ensure a safe working environment and maintain environmental compliance. This document is intended to supplement, not replace, your institution's specific waste management protocols and the official Safety Data Sheet (SDS) provided by the manufacturer.

A critical point of clarification: The query "At 9283, l-glutamic acid salt" appears to conflate two distinct chemical entities. L-glutamic acid salt, in its common forms like monosodium glutamate, is a well-characterized amino acid derivative. In contrast, AT9283 is a potent inhibitor of Aurora kinases with a unique chemical structure and CAS number 896466-04-9[1][2]. The disposal procedures for these two compounds are vastly different. This guide will focus exclusively on the proper disposal of L-glutamic acid salt. For guidance on the disposal of AT9283, a separate and specific protocol based on its SDS must be consulted.

Part 1: Pre-Disposal Hazard Assessment and Safety

Before initiating any disposal procedures, a thorough understanding of the chemical's properties is paramount. L-glutamic acid monosodium salt is generally not classified as a hazardous substance according to the US OSHA Hazard Communication Standard[3][4][5]. However, good laboratory practice dictates treating all chemical waste with a degree of caution.

1.1. Consultation of the Safety Data Sheet (SDS)

The SDS is the primary source of information for safe handling and disposal. Key sections to review include:

  • Section 2: Hazards Identification: This will confirm the non-hazardous nature of the substance.

  • Section 7: Handling and Storage: Provides guidance on minimizing exposure during handling.

  • Section 13: Disposal Considerations: Outlines the recommended disposal methods, which typically defer to local regulations.

1.2. Personal Protective Equipment (PPE)

Even with non-hazardous materials, a baseline of PPE is essential to prevent irritation and contamination:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles should be worn.

  • Hand Protection: Compatible protective gloves should be used.

  • Body Protection: A lab coat or long-sleeved clothing is recommended to protect the skin.

Part 2: Step-by-Step Disposal Protocol

The disposal of L-glutamic acid salt is generally straightforward due to its low toxicity. The primary principle is to prevent the generation of dust and to comply with local waste management ordinances.

Step 1: Waste Segregation

Proper segregation is crucial for both safety and cost-effective waste management.

  • Solid Waste: Unused or expired solid L-glutamic acid salt should be collected in a designated, clearly labeled waste container. Do not mix with hazardous chemical waste.

  • Contaminated Materials: Items such as weighing paper, gloves, and disposable labware that have come into contact with L-glutamic acid salt should also be placed in the designated solid waste container.

  • Aqueous Solutions: For aqueous solutions of L-glutamic acid salt, consult your institution's Environmental Health and Safety (EHS) office. In many cases, dilute, non-hazardous aqueous waste can be disposed of down the sanitary sewer[6][7][8]. However, this is highly dependent on local regulations and the concentration of the solution. Never dispose of any chemical down the drain without explicit permission from your EHS department.

Step 2: Container Management

  • Labeling: The waste container must be clearly labeled with the full chemical name: "L-Glutamic Acid Salt Waste" or "Non-Hazardous Solid Waste."

  • Sealing: Keep the waste container securely sealed when not in use to prevent spills and dust dispersion.

  • Storage: Store the waste container in a designated area away from incompatible materials. While L-glutamic acid salt is stable, it should be kept separate from strong oxidizing agents[3][4].

Step 3: Spill and Contamination Cleanup

In the event of a spill:

  • Restrict Access: Cordon off the area to prevent further contamination.

  • Ventilation: Ensure adequate ventilation in the area.

  • Cleanup: Carefully sweep up the solid material, avoiding the creation of dust[3][4][9]. Use a dustpan and brush or a vacuum cleaner with a HEPA filter.

  • Containment: Place the collected material into the designated waste container.

  • Decontamination: Clean the spill area with water and a cloth or paper towels. Dispose of the cleaning materials in the same waste container.

Step 4: Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for the final pickup and disposal of laboratory waste. This may involve contacting the EHS office for collection or following a scheduled pickup.

  • Non-Hazardous Waste Stream: In many institutions, non-hazardous solid waste like L-glutamic acid salt can be disposed of in the normal trash, provided it is securely contained and labeled[6]. Always confirm this with your EHS department.

Part 3: Data Summary and Visual Workflow

Table 1: Key Properties and Disposal Information for L-Glutamic Acid Monosodium Salt

PropertyDataSource
Hazard Classification Not classified as hazardous[3][4][5]
Incompatible Materials Strong oxidizing agents[3][4]
Hazardous Decomposition Upon combustion, may produce Carbon monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx)[3][4][9]
Spill Cleanup Sweep up solid material, avoid dust formation, and place in a suitable container for disposal[3][4][9][10]
Primary Disposal Route Follow local, regional, and national regulations; often can be disposed of as non-hazardous solid waste[10][11][12]

Diagram 1: Decision-Making Workflow for L-Glutamic Acid Salt Disposal

DisposalWorkflow start Start: L-Glutamic Acid Salt for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe assess_form Assess Physical Form don_ppe->assess_form solid_waste Solid Waste or Contaminated Materials assess_form->solid_waste Solid aqueous_solution Aqueous Solution assess_form->aqueous_solution Liquid collect_solid Collect in Labeled, Sealed Non-Hazardous Solid Waste Container solid_waste->collect_solid consult_ehs Consult Institutional EHS for Aqueous Disposal Guidance aqueous_solution->consult_ehs store_waste Store Waste in Designated Area collect_solid->store_waste sewer_disposal Permitted Sewer Disposal (If Approved) consult_ehs->sewer_disposal Approval Granted collect_aqueous Collect in Labeled Aqueous Waste Container consult_ehs->collect_aqueous Approval Denied end End sewer_disposal->end collect_aqueous->store_waste final_disposal Arrange for Final Disposal via Institutional Procedures (EHS Pickup/Regulated Trash) store_waste->final_disposal final_disposal->end

Caption: Decision workflow for the proper disposal of L-glutamic acid salt.

References

  • L-GLUTAMIC ACID MONOSODIUM SALT MONOHYDRATE EXTRA PURE. (n.d.). Loba Chemie. Retrieved from [Link]

  • L(+)-Glutamic acid monosodium salt monohydrate - SAFETY DATA SHEET. (2017, May 23). Acros Organics. Retrieved from [Link]

  • SAFETY DATA SHEET. (2023, September 22). Fisher Scientific. Retrieved from [Link]

  • Glutamic (L-) Acid Monosodium Salt (MSG). (2022, August 30). Columbus Chemical. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, University of British Columbia. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.